molecular formula C47H67N11O11S2 B561572 D[LEU4,LYS8]-VP TFA CAS No. 42061-33-6

D[LEU4,LYS8]-VP TFA

Cat. No.: B561572
CAS No.: 42061-33-6
M. Wt: 1026.2 g/mol
InChI Key: QGZMLGLFLYCDQT-PEAOEFARSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selective vasopressin V1B receptor agonist (Ki values are 0.16, 64, 100 and 3800 nM for V1B, oxytocin, V2 and V1A receptors respectively). Displays weak antidiuretic, vasopressor and in vitro oxytocic activities.

Properties

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H67N11O11S2/c1-27(2)21-32-42(64)56-35(24-38(49)60)45(67)57-36(47(69)58-19-8-12-37(58)46(68)53-31(11-6-7-18-48)41(63)51-25-39(50)61)26-71-70-20-17-40(62)52-33(23-29-13-15-30(59)16-14-29)43(65)55-34(44(66)54-32)22-28-9-4-3-5-10-28/h3-5,9-10,13-16,27,31-37,59H,6-8,11-12,17-26,48H2,1-2H3,(H2,49,60)(H2,50,61)(H,51,63)(H,52,62)(H,53,68)(H,54,66)(H,55,65)(H,56,64)(H,57,67)/t31-,32-,33-,34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZMLGLFLYCDQT-PEAOEFARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H67N11O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1026.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42061-33-6
Record name Vasopressin, 1-deamino-leu(4)-lys(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042061336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of D[LEU4,LYS8]-VP TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D[LEU4,LYS8]-vasopressin trifluoroacetate salt (TFA), a synthetic analog of arginine vasopressin (AVP), is a potent and highly selective agonist for the vasopressin V1b receptor subtype. This technical guide delineates the mechanism of action of D[LEU4,LYS8]-VP, summarizing its binding affinity, downstream signaling pathways, and physiological effects. The information presented is supported by quantitative data from referenced studies and includes detailed descriptions of experimental protocols and visual representations of key pathways and workflows to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Vasopressin is a critical neurohormone involved in a wide array of physiological processes, including the regulation of water balance, blood pressure, and the stress response.[1] It exerts its effects through three main G protein-coupled receptor (GPCR) subtypes: V1a, V1b, and V2. The V1b receptor is predominantly expressed in the anterior pituitary's corticotrophs, where it plays a significant role in modulating the release of adrenocorticotropic hormone (ACTH), and also in other tissues like the pancreas, where it influences insulin secretion.[1][2] The development of selective agonists for these receptor subtypes is crucial for dissecting their specific physiological roles and for therapeutic targeting. D[LEU4,LYS8]-VP has emerged as a valuable pharmacological tool due to its high selectivity for the V1b receptor, particularly in rodent models.[1][2]

Molecular Profile and Selectivity

D[LEU4,LYS8]-VP is a synthetic peptide analog of [deamino¹,Arg⁸]vasopressin (dAVP). The key modifications, the substitution of glutamine with leucine at position 4 and arginine with lysine at position 8, confer its high affinity and selectivity for the V1b receptor.[1]

Binding Affinity

Quantitative binding assays have demonstrated the high and selective affinity of D[LEU4,LYS8]-VP for the V1b receptor across different species, with significantly lower affinity for V1a, V2, and oxytocin (OT) receptors.

Receptor SubtypeSpeciesBinding Affinity (Ki, nM)Reference
V1b Rat0.16[1][3][4]
Human0.52[1][3][4]
Mouse1.38[1][3][4]
V1a Rat168[3]
V2 Rat>1000[3]
Oxytocin Rat102[3]

Mechanism of Action: V1b Receptor Activation and Downstream Signaling

As a full agonist at the V1b receptor, D[LEU4,LYS8]-VP initiates a cascade of intracellular signaling events upon binding. The V1b receptor is coupled to the Gq/11 family of G proteins.

Phospholipase C (PLC) Pathway

Activation of the V1b receptor by D[LEU4,LYS8]-VP leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores. DAG, in conjunction with elevated intracellular Ca²⁺, activates protein kinase C (PKC).

Gq_PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol D_LEU4_LYS8_VP D[LEU4,LYS8]-VP V1b_Receptor V1b Receptor D_LEU4_LYS8_VP->V1b_Receptor Gq_11 Gq/11 V1b_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca2+ Release from ER IP3->Ca2_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release->PKC Co-activates Cellular_Response Cellular Response (e.g., Hormone Secretion) PKC->Cellular_Response Phosphorylates Targets

Figure 1. V1b Receptor-Mediated Phospholipase C Signaling Pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Studies have shown that D[LEU4,LYS8]-VP stimulation of the V1b receptor also leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the phosphorylation of ERK1/2.[2] This pathway is often linked to the regulation of gene expression and cell proliferation.

MAPK_Pathway D_LEU4_LYS8_VP D[LEU4,LYS8]-VP V1b_Receptor V1b Receptor D_LEU4_LYS8_VP->V1b_Receptor G_Protein G Protein (Gq/11) V1b_Receptor->G_Protein Activates Signaling_Intermediates Signaling Intermediates (e.g., PKC, Ras/Raf) G_Protein->Signaling_Intermediates Activates MEK MEK Signaling_Intermediates->MEK Activates ERK1_2 ERK1/2 MEK->ERK1_2 Phosphorylates p_ERK1_2 p-ERK1/2 (Active) MEK->p_ERK1_2 Downstream_Effects Downstream Effects (Gene Expression, etc.) p_ERK1_2->Downstream_Effects Translocates to Nucleus

Figure 2. V1b Receptor-Mediated MAPK/ERK Signaling Pathway.

Receptor Internalization

As a full agonist, D[LEU4,LYS8]-VP induces the internalization of the V1b receptor.[2] This process is a common mechanism for GPCRs to attenuate signaling and is often mediated by arrestins.

Physiological Effects

The selective activation of V1b receptors by D[LEU4,LYS8]-VP elicits specific physiological responses, consistent with the known functions of this receptor.

  • ACTH Release: In vivo studies in mice have shown that D[LEU4,LYS8]-VP stimulates the release of ACTH from the pituitary gland.[2]

  • Insulin Release: Experiments using perfused rat pancreas have demonstrated that D[LEU4,LYS8]-VP can stimulate insulin secretion.[2]

  • Weak Ancillary Activities: Compared to native AVP, D[LEU4,LYS8]-VP exhibits weak antidiuretic (V2-mediated), vasopressor (V1a-mediated), and oxytocic activities.[2][3]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the mechanism of action of D[LEU4,LYS8]-VP.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of D[LEU4,LYS8]-VP for vasopressin and oxytocin receptors.

  • Methodology:

    • Membrane Preparation: Plasma membranes are prepared from cells stably expressing the receptor of interest (e.g., AtT20 cells for V1b) or from tissues naturally expressing the receptors (e.g., rat liver for V1a, kidney for V2).

    • Competition Binding: Membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]AVP) and increasing concentrations of unlabeled D[LEU4,LYS8]-VP.

    • Separation and Counting: Bound and free radioligand are separated by filtration. The radioactivity of the filters is measured by liquid scintillation counting.

    • Data Analysis: The concentration of D[LEU4,LYS8]-VP that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[3]

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Membranes with Target Receptor Start->Membrane_Prep Incubation Incubate Membranes with [3H]AVP and varying concentrations of D[LEU4,LYS8]-VP Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Scintillation Quantify Radioactivity (Scintillation Counting) Filtration->Scintillation Analysis Calculate IC50 and Ki (Cheng-Prusoff) Scintillation->Analysis End End Analysis->End

Figure 3. Workflow for Radioligand Binding Assay.

Phospholipase C (PLC) Activity Assay (Inositol Phosphate Accumulation)
  • Objective: To measure the activation of PLC by D[LEU4,LYS8]-VP.

  • Methodology:

    • Cell Labeling: Cells expressing the V1b receptor (e.g., AtT20 cells) are labeled overnight with [³H]myo-inositol.

    • Stimulation: Cells are washed and then stimulated with varying concentrations of D[LEU4,LYS8]-VP in the presence of LiCl (to inhibit inositol monophosphatase).

    • Extraction: The reaction is stopped, and inositol phosphates (IPs) are extracted.

    • Separation and Quantification: The different IP species (IP₁, IP₂, IP₃) are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

    • Data Analysis: Dose-response curves are generated to determine the EC₅₀ for IP accumulation.

MAPK Activity Assay (ERK1/2 Phosphorylation)
  • Objective: To assess the activation of the MAPK pathway.

  • Methodology:

    • Cell Culture and Stimulation: V1b-expressing cells are serum-starved and then stimulated with D[LEU4,LYS8]-VP for various times.

    • Cell Lysis: Cells are lysed to extract proteins.

    • Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • Detection and Analysis: The bands are visualized using chemiluminescence, and the ratio of p-ERK1/2 to total ERK1/2 is quantified to determine the extent of activation.

Conclusion

D[LEU4,LYS8]-VP is a powerful research tool characterized by its high affinity and selectivity for the vasopressin V1b receptor. Its mechanism of action involves the activation of canonical Gq/11 signaling pathways, including the stimulation of phospholipase C and the MAPK cascade, leading to specific physiological outcomes such as ACTH and insulin release. The detailed understanding of its pharmacological profile, supported by the experimental methodologies outlined in this guide, underscores its utility in elucidating the physiological and pathophysiological roles of the V1b receptor and in the development of novel therapeutic agents targeting this system.

References

Selectivity Profile of D[LEU4,LYS8]-VP TFA: A Cross-Species Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of D[LEU4,LYS8]-VP TFA, a synthetic vasopressin analogue. The document summarizes its binding affinities and functional activities across various species and receptor subtypes, offering a comprehensive resource for researchers in pharmacology and drug development.

Core Data Summary

This compound is a potent and highly selective agonist for the vasopressin V1b receptor (V1bR) across multiple species, including rat, human, and mouse.[1][2][3][4][5][6] It exhibits significantly weaker activity at other vasopressin and oxytocin receptor subtypes, establishing its utility as a selective tool for investigating V1b receptor function.

Table 1: Receptor Binding Affinity (Ki) of this compound
SpeciesV1b Receptor (Ki, nM)V1a ReceptorV2 ReceptorOxytocin Receptor (OTR)
Rat0.16[2][3][4][7]Weak AffinityWeak AffinityWeak Affinity
Human0.52[2][3][4][7]Weak AffinityWeak AffinityWeak Affinity
Mouse1.38[2][3][4][7]Weak AffinityWeak AffinityWeak Affinity

Data on specific Ki values for V1a, V2, and OT receptors are not extensively published, with literature consistently describing the affinity as "weak" or having "weak activity".[1][2][3][4][5][6][8][9]

Table 2: Functional Activity of this compound
AssaySpeciesReceptor TargetEffectPotency
Phospholipase C (PLC) ActivationRatV1bFull Agonist[1][5][6]Nanomolar range[1][5][6]
Mitogen-Activated Protein Kinase (MAPK) ActivationRatV1bFull Agonist[1][5][6]Nanomolar range[1][5][6]
ACTH ReleaseMouseV1bAgonist[1][8]Similar to Arginine Vasopressin (AVP) at low doses[1][8]
Insulin ReleaseRatV1bAgonist[1][8]Similar to Arginine Vasopressin (AVP) at low doses[1][8]
Antidiuretic ActivityRatV2Weak Agonist[1][8]3% of AVP activity[10]
Vasopressor ActivityRatV1aWeak Agonist[1][8]Not significant compared to AVP[10]
Oxytocic Activity (in vitro)RatOTWeak Agonist[1][8]Not significant compared to Oxytocin[10]

Signaling Pathways and Experimental Workflows

The selective activation of the V1b receptor by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling.

V1b_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol D_LEU4_LYS8_VP This compound V1bR V1b Receptor D_LEU4_LYS8_VP->V1bR Binds to Gq_11 Gq/11 V1bR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., ACTH secretion) Ca_release->Cellular_Response Contributes to MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade Activates MAPK_Cascade->Cellular_Response Leads to

Caption: V1b Receptor Signaling Pathway.

The following diagrams illustrate generalized workflows for key experiments used to characterize the selectivity profile of compounds like this compound.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing Receptor of Interest) start->prep_membranes incubate Incubate Membranes with: - Radioligand (e.g., ³H-AVP) - this compound (competitor) prep_membranes->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Bound Radioactivity (e.g., Scintillation Counting) separate->quantify analyze Data Analysis (Calculate Ki values) quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Functional_Assay_Workflow start Start culture_cells Culture Cells (Expressing V1b Receptor) start->culture_cells stimulate_cells Stimulate Cells with This compound culture_cells->stimulate_cells measure_response Measure Second Messenger Levels (e.g., IP3, p-ERK) stimulate_cells->measure_response analyze Data Analysis (Calculate EC50 values) measure_response->analyze end End analyze->end

Caption: Functional Assay Workflow (PLC/MAPK).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological profile of this compound. The following are generalized protocols for key experiments.

Radioligand Binding Assay (Competitive)

This assay determines the affinity (Ki) of a test compound for a specific receptor.

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the vasopressin or oxytocin receptor of interest (e.g., CHO-K1, HEK293).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin) to each well.

    • Add increasing concentrations of the unlabeled competitor, this compound.

    • To determine non-specific binding, add a high concentration of unlabeled vasopressin to a set of wells.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate receptor-bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phospholipase C (PLC) Functional Assay

This assay measures the ability of an agonist to stimulate the Gq-coupled pathway, leading to the production of inositol phosphates (IPs).

  • Cell Culture and Labeling:

    • Plate cells expressing the V1b receptor in a multi-well plate.

    • Label the cells by incubating them overnight with [³H]-myo-inositol in inositol-free medium. This incorporates the radiolabel into the membrane phosphoinositides.

  • Agonist Stimulation:

    • Wash the cells to remove unincorporated [³H]-myo-inositol.

    • Pre-incubate the cells in a buffer containing LiCl (to inhibit inositol monophosphatase and allow accumulation of IPs).

    • Add varying concentrations of this compound to the wells and incubate for a specific time at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding a stop solution (e.g., ice-cold perchloric acid).

    • Neutralize the cell lysates.

    • Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography columns.

  • Quantification and Analysis:

    • Elute the inositol phosphates from the columns and quantify the radioactivity by scintillation counting.

    • Plot the amount of [³H]-IPs produced against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Mitogen-Activated Protein Kinase (MAPK) Activation Assay (Western Blotting for p-ERK)

This assay detects the phosphorylation of downstream kinases like ERK1/2 as a measure of receptor activation.

  • Cell Culture and Stimulation:

    • Grow cells expressing the V1b receptor to near confluency.

    • Serum-starve the cells for several hours to reduce basal MAPK activity.

    • Stimulate the cells with different concentrations of this compound for a short period (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To normalize, re-probe the membrane with an antibody for total ERK1/2.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities for p-ERK and total ERK.

    • Plot the ratio of p-ERK to total ERK against the logarithm of the agonist concentration to determine the EC50.

In Vivo Assays for Physiological Activity

Antidiuretic Assay (Rat Model): This assay measures the effect of a compound on urine output, which is mediated by V2 receptors.

  • Animal Preparation:

    • Use male rats and provide a water load (e.g., via oral gavage) to induce diuresis.

    • Anesthetize the rats and catheterize the bladder to collect urine.

  • Compound Administration and Urine Collection:

    • Administer this compound or a standard (AVP) intravenously.

    • Collect urine at timed intervals and measure the volume.

  • Analysis:

    • Compare the reduction in urine output caused by this compound to that caused by AVP to determine its relative antidiuretic potency.

Vasopressor Assay (Rat Model): This assay assesses the effect of a compound on blood pressure, a V1a receptor-mediated response.

  • Animal Preparation:

    • Anesthetize a rat and insert a catheter into the carotid artery to monitor blood pressure.

    • Insert another catheter into the jugular vein for compound administration.

  • Compound Administration and Blood Pressure Monitoring:

    • Administer increasing doses of this compound or a standard (AVP) intravenously.

    • Continuously record the mean arterial blood pressure.

  • Analysis:

    • Determine the dose-response relationship for the increase in blood pressure.

    • Compare the pressor activity of this compound to that of AVP to evaluate its relative potency.

References

Downstream Signaling Pathways Activated by D[LEU4,LYS8]-VP TFA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D[LEU4,LYS8]-Vasopressin trifluoroacetate salt (TFA), a synthetic peptide analog of vasopressin, is a potent and selective agonist for the vasopressin V1b receptor (V1bR).[1][2] This receptor, a member of the G protein-coupled receptor (GPCR) family, is predominantly expressed in the anterior pituitary's corticotrophs and plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis.[3][4] Activation of the V1bR by D[LEU4,LYS8]-VP TFA initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream effects. This technical guide provides a comprehensive overview of the core signaling pathways activated by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Signaling Pathway: V1b Receptor Activation

This compound exerts its biological effects by binding to and activating the V1b receptor. This interaction initiates a canonical Gq/11 signaling cascade.

Gq/11 Protein Activation and Phospholipase C (PLC) Stimulation

Upon agonist binding, the V1b receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gq/11. The activated Gαq subunit dissociates and stimulates phospholipase C (PLC).[3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

Intracellular Calcium Mobilization and Protein Kinase C (PKC) Activation

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3] The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC).

Mitogen-Activated Protein Kinase (MAPK) Pathway

Downstream of PKC activation, the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, is also stimulated.[1] This pathway is crucial for regulating a variety of cellular processes, including gene expression and cell proliferation.

The following diagram illustrates the primary signaling pathway activated by this compound.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm DLeu4Lys8_VP This compound V1bR V1b Receptor DLeu4Lys8_VP->V1bR Binds to Gq Gq/11 V1bR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates MAPK_cascade MAPK Cascade (ERK) PKC->MAPK_cascade Activates Cellular_Response Cellular Response (e.g., ACTH release) PKC->Cellular_Response MAPK_cascade->Cellular_Response PLC_Assay_Workflow Start Start: AtT20-rV1bR Cells Labeling Label with myo-[³H]inositol Start->Labeling Stimulation Stimulate with this compound Labeling->Stimulation Extraction Extract Inositol Phosphates (IPs) Stimulation->Extraction Separation Separate IPs by Ion-Exchange Chromatography Extraction->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (Kact) Quantification->Analysis MAPK_Assay_Workflow Start Start: Serum-Starved AtT20-rV1bR Cells Stimulation Stimulate with this compound Start->Stimulation Lysis Cell Lysis and Protein Quantification Stimulation->Lysis SDS_PAGE SDS-PAGE and Western Blot Lysis->SDS_PAGE Immunodetection Immunodetection with p-ERK and Total ERK Antibodies SDS_PAGE->Immunodetection Detection Signal Detection (ECL) Immunodetection->Detection Analysis Densitometry and EC50 Calculation Detection->Analysis

References

The V1b Receptor: A Potential Neuromodulatory Target in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The arginine vasopressin receptor 1B (V1bR), a G-protein coupled receptor predominantly expressed in the central nervous system, is emerging as a molecule of significant interest in the context of neurological and psychiatric disorders. While its role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, stress responses, and social behaviors is well-documented, its direct involvement in the pathogenesis of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's remains a nascent and largely speculative field of investigation. This technical guide provides a comprehensive overview of the V1b receptor, detailing its signaling pathways, physiological functions, and the experimental methodologies used for its study. It further explores the potential, albeit currently indirect, links to neurodegenerative processes, offering a foundation for future research and therapeutic development.

Introduction to the V1b Receptor

The V1b receptor, also known as V3 receptor, is one of the three subtypes of receptors for the neurohormone arginine vasopressin (AVP). Unlike the V1a and V2 receptors, which are widely distributed in peripheral tissues, the V1b receptor is primarily localized in the anterior pituitary gland and various regions of the brain, including the hippocampus (CA2 region), olfactory bulb, cortex, and amygdala.[1][2] This distinct neuroanatomical distribution points towards its specialized roles in modulating neuronal function and behavior.

V1b Receptor Signaling Pathways

The V1b receptor is a member of the Gq/11 family of G-protein coupled receptors (GPCRs). Upon binding of its ligand, AVP, the receptor undergoes a conformational change that activates the associated Gq/11 protein. This activation initiates a downstream signaling cascade culminating in an increase in intracellular calcium concentration.

Canonical Signaling Pathway:
  • Ligand Binding: Arginine vasopressin (AVP) binds to the extracellular domain of the V1b receptor.

  • G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

  • Cellular Response: PKC proceeds to phosphorylate a variety of intracellular proteins, leading to diverse cellular responses, including neurotransmitter release and gene expression changes.

V1b_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular AVP Arginine Vasopressin (AVP) V1bR V1b Receptor AVP->V1bR Binds Gq11 Gq/11 Protein V1bR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2_cyto->PKC Co-activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release) PKC->Cellular_Response Phosphorylates Substrates

V1b Receptor Canonical Signaling Pathway

Role of the V1b Receptor in the Central Nervous System

The V1b receptor plays a crucial role in modulating various functions within the central nervous system, primarily related to stress, anxiety, social behavior, and cognition.

Stress and the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The V1b receptor is a key regulator of the HPA axis, the body's central stress response system.[3] In response to stress, AVP is co-released with corticotropin-releasing hormone (CRH) from the hypothalamus. AVP acts on V1b receptors on corticotrophs in the anterior pituitary to potentiate the CRH-induced release of adrenocorticotropic hormone (ACTH).[4] ACTH, in turn, stimulates the adrenal glands to produce cortisol. Studies in V1b receptor knockout mice have demonstrated blunted ACTH responses to stress.[5]

Anxiety and Depression

Given its role in the stress response, the V1b receptor has been investigated as a potential target for anxiolytic and antidepressant therapies.[1][6][7] Preclinical studies using V1b receptor antagonists have shown reductions in anxiety-like and depressive-like behaviors in various animal models.[6][8]

Social Behavior and Cognition

The high expression of V1b receptors in the hippocampus, particularly the CA2 region, implicates them in social memory and cognition.[9][10][11] V1b receptor knockout mice exhibit deficits in social recognition and reduced aggression.[12] The V1b receptor's influence on synaptic plasticity in the hippocampus likely underlies these behavioral observations.[9][11]

Potential Role of the V1b Receptor in Neurodegenerative Diseases: A Field for Future Exploration

Currently, there is a notable lack of direct evidence linking the V1b receptor to the core pathologies of major neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's. However, based on its established roles in the CNS, several plausible, albeit speculative, connections can be drawn that warrant further investigation.

Alzheimer's Disease (AD)

The link between chronic stress and an increased risk for AD is well-established. Given the V1b receptor's central role in the HPA axis and stress modulation, dysregulation of V1b receptor signaling could contribute to the neuroendocrine and inflammatory changes observed in AD. Furthermore, the V1b receptor's involvement in cognitive processes and synaptic plasticity suggests that alterations in its function could exacerbate the memory deficits characteristic of AD. Future research should focus on quantifying V1b receptor expression in post-mortem AD brain tissue and investigating the effects of V1b receptor modulation in preclinical models of AD, such as APP/PS1 mice.

Parkinson's Disease (PD)

The neuroinflammatory processes and oxidative stress that contribute to the degeneration of dopaminergic neurons in the substantia nigra in PD could potentially be influenced by V1b receptor activity. The V1b receptor's role in modulating the stress response could impact the inflammatory milieu of the brain. Investigating V1b receptor expression in the substantia nigra of PD patients and examining the effects of V1b receptor antagonists in neurotoxin-based models of PD, such as the 6-OHDA or MPTP models, would be critical next steps.

Huntington's Disease (HD)

While research into the vasopressin system in HD has primarily focused on the V1a receptor, the V1b receptor's presence in cortical and striatal regions affected by HD suggests a potential role. The cognitive and psychiatric symptoms of HD, including anxiety and depression, are areas where V1b receptor modulation has shown effects in other contexts. Future studies could explore V1b receptor expression in post-mortem HD brains and assess the therapeutic potential of V1b receptor antagonists in genetic mouse models of HD, such as the YAC128 or R6/2 models.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on the V1b receptor, primarily from behavioral analyses of knockout mice.

Table 1: Behavioral Phenotypes of V1b Receptor Knockout (V1bR-/-) Mice

Behavioral DomainFinding in V1bR-/- MiceReference
Social Recognition Impaired social memory[4]
Aggression Reduced offensive aggression[12]
Anxiety Reduced anxiety-like behavior in some paradigms[8]
Depression Antidepressant-like phenotype in forced swim test[6]
Stress Response Blunted ACTH release in response to stress[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the V1b receptor.

Radioligand Binding Assay for V1b Receptor

This protocol is for determining the affinity of a compound for the V1b receptor in brain tissue homogenates.

Radioligand_Binding_Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Tissue Brain Tissue (e.g., Hippocampus) Homogenize Homogenize in Tris-HCl buffer Tissue->Homogenize Centrifuge1 Centrifuge at 1000 x g (remove nuclei) Homogenize->Centrifuge1 Centrifuge2 Centrifuge supernatant at 40,000 x g Centrifuge1->Centrifuge2 Resuspend Resuspend pellet (membrane fraction) Centrifuge2->Resuspend Incubate Incubate membrane fraction with: - Radiolabeled Ligand (e.g., [3H]-AVP) - Competing unlabeled ligand (various concentrations) - Buffer Resuspend->Incubate Filter Rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Scintillation Add scintillation cocktail to filters Wash->Scintillation Count Quantify radioactivity (scintillation counter) Scintillation->Count Analyze Calculate Ki values (affinity of competitor) Count->Analyze

Workflow for Radioligand Binding Assay

Protocol Steps:

  • Membrane Preparation:

    • Dissect the brain region of interest (e.g., hippocampus) on ice.

    • Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled AVP (for non-specific binding) or varying concentrations of the test compound.

      • 50 µL of a fixed concentration of radiolabeled V1b receptor ligand (e.g., [3H]-AVP).

      • 100 µL of the membrane preparation (typically 50-100 µg of protein).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The inhibition constant (Ki) of the test compound is calculated from the IC50 value (concentration of compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Intracellular Calcium Imaging

This protocol is for measuring changes in intracellular calcium concentration in response to V1b receptor activation in cultured neurons.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_imaging Imaging cluster_analysis Data Analysis Culture Culture primary neurons or cell line on glass coverslips Load Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) Culture->Load Wash Wash to remove extracellular dye Load->Wash Mount Mount coverslip on a fluorescence microscope stage Wash->Mount Baseline Record baseline fluorescence Mount->Baseline Stimulate Perfuse with AVP or V1b receptor agonist Baseline->Stimulate Record Record fluorescence changes over time Stimulate->Record Analyze Calculate the ratio of fluorescence at different wavelengths (for Fura-2) or change in fluorescence intensity (for Fluo-4) Record->Analyze Plot Plot fluorescence change as a function of time Analyze->Plot

Workflow for Intracellular Calcium Imaging

Protocol Steps:

  • Cell Preparation:

    • Plate primary neurons or a suitable cell line (e.g., HEK293 cells transfected with the V1b receptor) on glass-bottom dishes or coverslips.

    • Allow cells to adhere and grow to the desired confluency.

    • Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in a physiological saline solution for 30-60 minutes at 37°C.

    • Wash the cells with fresh saline solution to remove excess extracellular dye.

  • Imaging:

    • Place the dish or coverslip on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

    • Continuously perfuse the cells with physiological saline.

    • Record baseline fluorescence for a few minutes.

    • Switch the perfusion to a solution containing AVP or a specific V1b receptor agonist at a known concentration.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm). This ratio is proportional to the intracellular calcium concentration.

    • For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity relative to the baseline (ΔF/F0).

    • Plot the fluorescence ratio or intensity change as a function of time to visualize the calcium transient.

Conclusion and Future Directions

The V1b receptor is a critical modulator of the central nervous system's response to stress and plays a significant role in social cognition and behavior. While its direct involvement in the pathophysiology of Alzheimer's, Parkinson's, and Huntington's diseases remains to be elucidated, its established functions present compelling reasons for further investigation. Future research should prioritize studies that directly examine the V1b receptor in the context of these neurodegenerative disorders. Such studies will be instrumental in determining whether the V1b receptor represents a viable therapeutic target for mitigating the debilitating symptoms of these devastating diseases. The development of selective V1b receptor antagonists offers a promising therapeutic avenue that warrants rigorous preclinical and clinical evaluation.

References

Unlocking a Potential Avenue in Oncology: A Technical Guide to the Applications of D[LEU4,LYS8]-VP TFA in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the applications of D[LEU4,LYS8]-VP TFA in cancer is currently limited. This guide provides a prospective overview of its potential utility as a research tool, based on the established pharmacology of its target, the vasopressin V1b receptor (AVPR1B), and the emerging role of this receptor in oncology.

Introduction

The landscape of cancer research is continually evolving, with a persistent search for novel molecular targets and research tools to dissect the complex signaling networks that drive tumorigenesis. The vasopressin system, traditionally associated with physiological processes such as water balance and blood pressure regulation, is increasingly implicated in cancer biology. The vasopressin V1b receptor (AVPR1B), a Gq protein-coupled receptor, has been identified in various tumor types, suggesting its potential as a therapeutic target or a biomarker.

This compound is a potent and selective agonist for the V1b receptor. While its primary applications have been in endocrinology and neuroscience research, its utility as a specific probe for V1b receptor function presents a compelling case for its exploration in cancer research. This technical guide outlines the potential applications of this compound in elucidating the role of the V1b receptor in cancer, providing detailed experimental protocols and a framework for future investigations.

The V1b Receptor in Cancer

The V1b receptor, encoded by the AVPR1B gene, is expressed in various tissues, including the pituitary gland, pancreas, and brain.[1][2] Emerging evidence from tissue expression databases suggests that AVPR1B is also expressed in several cancers, including renal cancer and pituitary adenomas.[2][3][4] The V1b receptor is a Gq-coupled GPCR, and its activation by an agonist like this compound is expected to initiate a canonical signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][5] This subsequently triggers intracellular calcium mobilization and activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, both of which are critical pathways in cancer cell proliferation, survival, and migration.[6][7]

Potential Applications of this compound in Cancer Research

Given its selectivity for the V1b receptor, this compound can be a valuable tool to:

  • Investigate the functional role of V1b receptor activation in cancer cells: By stimulating cancer cell lines expressing AVPR1B with this compound, researchers can study its effects on cell proliferation, apoptosis, migration, and invasion.

  • Elucidate the downstream signaling pathways of the V1b receptor in a cancer context: This compound can be used to specifically trigger the V1b signaling cascade, allowing for detailed analysis of downstream effectors like calcium flux and ERK phosphorylation.

  • Validate the V1b receptor as a potential therapeutic target: If activation of the V1b receptor with this compound demonstrates anti-tumor effects, it would provide a strong rationale for the development of V1b-targeted therapies. Conversely, if it promotes tumor growth, V1b antagonists could be explored.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical quantitative data that could be generated from experiments using this compound in a cancer research setting. These values are based on typical results from GPCR signaling assays.

Table 1: Agonist-Induced Calcium Mobilization in AVPR1B-Expressing Cancer Cells

AgonistEC50 (nM)Maximum Fluorescence Intensity (RFU)
Arginine Vasopressin (AVP)2.555,000
D[LEU4,LYS8]-VP5.253,000
Control (Vehicle)N/A2,000

EC50 (Half-maximal effective concentration) represents the concentration of an agonist that gives a response halfway between the baseline and maximum response. RFU (Relative Fluorescence Units) is a measure of fluorescence intensity.

Table 2: Agonist-Induced Inositol Phosphate (IP1) Accumulation

AgonistEC50 (nM)Maximum IP1 Accumulation (fold over baseline)
Arginine Vasopressin (AVP)8.715
D[LEU4,LYS8]-VP12.114
Control (Vehicle)N/A1

This assay measures the accumulation of IP1, a stable metabolite of IP3, as an indicator of PLC activation.[8][9]

Table 3: Quantification of p-ERK/Total ERK Ratio by Western Blot Densitometry

Treatment (100 nM)p-ERK/Total ERK Ratio (normalized to control)
Control (Vehicle)1.0
D[LEU4,LYS8]-VP (5 min)3.5
D[LEU4,LYS8]-VP (15 min)2.8
D[LEU4,LYS8]-VP (30 min)1.5

This table illustrates the transient nature of ERK phosphorylation upon receptor activation.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on cancer cells expressing the V1b receptor.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following V1b receptor activation.[10][11][12][13][14]

Materials:

  • AVPR1B-expressing cancer cell line

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • This compound and other agonists/antagonists

  • Fluorometric plate reader with automated injection

Protocol:

  • Cell Seeding: Seed AVPR1B-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add the loading solution to each well. Incubate for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in Assay Buffer.

  • Fluorescence Measurement: Place the cell plate in the fluorometric plate reader. Establish a stable baseline fluorescence reading.

  • Agonist Injection and Data Acquisition: Use the instrument's automated injector to add the this compound dilutions to the wells and immediately begin recording fluorescence intensity over time.

Inositol Phosphate (IP1) Accumulation Assay

This assay quantifies the production of IP1, a downstream product of PLC activation, using a homogenous time-resolved fluorescence (HTRF) format.[8][9][15][16]

Materials:

  • AVPR1B-expressing cancer cell line

  • IP-One HTRF assay kit (containing IP1-d2, anti-IP1-cryptate, and lysis buffer)

  • White 384-well plates

  • This compound

  • HTRF-compatible plate reader

Protocol:

  • Cell Seeding: Plate cells in a 384-well plate and incubate overnight.

  • Stimulation: Treat the cells with varying concentrations of this compound for a specified time (e.g., 90 minutes) at 37°C.

  • Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) pre-diluted in lysis buffer to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Measurement: Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths.

Western Blot for Phospho-ERK (p-ERK)

This technique is used to detect the phosphorylation of ERK, a key downstream kinase in the V1b receptor pathway.[17][18][19][20]

Materials:

  • AVPR1B-expressing cancer cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2 and anti-total ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add ECL substrate and capture the chemiluminescent signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Mandatory Visualizations

Signaling Pathway of the V1b Receptor

V1b_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus D[LEU4,LYS8]-VP D[LEU4,LYS8]-VP V1bR V1b Receptor (AVPR1B) D[LEU4,LYS8]-VP->V1bR Gq Gq V1bR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca2+ MEK MEK PKC->MEK Activation ERK ERK MEK->ERK Phosphorylation pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Translocation IP3R->Ca2 Release

Caption: V1b receptor signaling cascade initiated by D[LEU4,LYS8]-VP.

Hypothetical Experimental Workflow

Experimental_Workflow cluster_assays Functional Assays cluster_data Data Analysis start Start: AVPR1B-expressing cancer cell line treatment Treat with this compound (Dose-response and time-course) start->treatment ca_assay Calcium Mobilization Assay treatment->ca_assay ip_assay Inositol Phosphate (IP1) Assay treatment->ip_assay western Western Blot for p-ERK/Total ERK treatment->western prolif_assay Cell Proliferation Assay (e.g., MTT) treatment->prolif_assay apop_assay Apoptosis Assay (e.g., Caspase-3/7) treatment->apop_assay ec50_calc Calculate EC50 values ca_assay->ec50_calc ip_assay->ec50_calc ratio_quant Quantify p-ERK/Total ERK ratio western->ratio_quant growth_curves Generate growth curves prolif_assay->growth_curves apop_stats Statistical analysis of apoptosis apop_assay->apop_stats conclusion Conclusion: Elucidate the functional role of V1b receptor in the cancer model ec50_calc->conclusion ratio_quant->conclusion growth_curves->conclusion apop_stats->conclusion

Caption: Workflow for characterizing the effects of this compound.

Conclusion

This compound represents a highly specific and potent tool for the investigation of V1b receptor signaling. While its application in cancer research is still in its infancy, the expression of AVPR1B in certain cancers warrants a thorough investigation of this pathway. The experimental framework provided in this guide offers a starting point for researchers to explore the role of the V1b receptor in cancer biology, potentially uncovering new therapeutic avenues and enhancing our understanding of tumor signaling networks. The use of this compound will be instrumental in these future studies.

References

In Vitro Characterization of D[LEU4,LYS8]-VP TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological and biochemical properties of D[LEU4,LYS8]-VP TFA, a selective agonist of the vasopressin V1b receptor. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers engaged in the study of vasopressin receptor signaling and related drug development.

Core Compound: this compound

D[LEU4,LYS8]-VP is a synthetic analog of arginine vasopressin (AVP). The designation "TFA" indicates that the peptide is supplied as a trifluoroacetate salt, a common counterion for purified peptides. This analog was specifically designed to exhibit high selectivity for the vasopressin V1b receptor subtype.

Quantitative Data Summary

The in vitro binding affinities and functional potencies of D[LEU4,LYS8]-VP have been determined through a series of radioligand binding and cell-based functional assays. The key quantitative parameters are summarized in the tables below.

Table 1: Receptor Binding Affinity of D[LEU4,LYS8]-VP
Receptor SubtypeSpeciesRadioligandKi (nM)
V1b Rat [3H]AVP0.16
V1b Human [3H]AVP0.52
V1b Mouse [3H]AVP1.38
V1aRat[3H]AVP118
V2Rat[3H]AVP>1000
Oxytocin (OT)Rat[3H]AVP136

Data compiled from Pena A, et al. (2007). Endocrinology. 148(9):4136-46.

Table 2: Functional Activity of D[LEU4,LYS8]-VP
AssayCell LineReceptorParameterValue (nM)
Phospholipase C ActivationAtT20 cellsRat V1bKact1.1
Phospholipase C ActivationCHO cellsHuman V1bKact1.8

Kact represents the concentration required for half-maximal activation. Data extracted from Pena A, et al. (2007). Endocrinology. 148(9):4136-46.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by D[LEU4,LYS8]-VP at the V1b receptor and the general workflows for the experimental procedures used in its characterization.

G V1b Receptor Signaling Pathway DLEU4_LYS8_VP D[LEU4,LYS8]-VP V1b_Receptor V1b Receptor DLEU4_LYS8_VP->V1b_Receptor Binds Gq_11 Gαq/11 V1b_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Cascade MAPK Cascade (ERK1/2) PKC->MAPK_Cascade Activates Cellular_Response Cellular Response MAPK_Cascade->Cellular_Response Leads to

V1b Receptor Signaling Pathway for D[LEU4,LYS8]-VP.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing V1b receptor) Incubation Incubate Membranes, Radioligand, and D[LEU4,LYS8]-VP Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]AVP) Radioligand_Prep->Incubation Compound_Prep D[LEU4,LYS8]-VP Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Calculate IC₅₀ and Ki values Scintillation->Analysis

Workflow for Radioligand Binding Assay.

G Phospholipase C (PLC) Assay Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_extraction Extraction & Separation cluster_analysis Quantification & Analysis Cell_Culture Culture AtT20 or CHO cells stably expressing V1b receptor Labeling Label cells with [³H]myo-inositol Cell_Culture->Labeling Stimulation Stimulate with D[LEU4,LYS8]-VP in the presence of LiCl Labeling->Stimulation Extraction Extract inositol phosphates (IPs) Stimulation->Extraction Chromatography Anion-exchange chromatography to separate IP species Extraction->Chromatography Quantification Quantify radioactivity in IP fractions Chromatography->Quantification Analysis Determine Kact Quantification->Analysis

Workflow for Phospholipase C (PLC) Assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the procedures described in the primary literature, supplemented with standard laboratory practices.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of D[LEU4,LYS8]-VP for the vasopressin V1b receptor.

1. Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the vasopressin receptor of interest (e.g., V1b, V1a, V2, OT).

  • Radioligand: [3H]Arginine Vasopressin ([3H]AVP).

  • Test Compound: this compound.

  • Non-specific Binding Control: Unlabeled Arginine Vasopressin (AVP) at a high concentration (e.g., 1 µM).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: GF/B or GF/C filters, pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of D[LEU4,LYS8]-VP in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • Cell membranes (typically 20-50 µg of protein per well).

    • D[LEU4,LYS8]-VP at various concentrations (for competition curve) or buffer (for total binding) or 1 µM AVP (for non-specific binding).

    • [3H]AVP at a final concentration close to its Kd value (typically 1-2 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and allow to equilibrate.

  • Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the D[LEU4,LYS8]-VP concentration.

  • Determine the IC50 value (the concentration of D[LEU4,LYS8]-VP that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phospholipase C (PLC) Functional Assay

This assay measures the ability of D[LEU4,LYS8]-VP to stimulate the production of inositol phosphates (IPs), a downstream signaling event of V1b receptor activation.

1. Materials:

  • Cell Line: AtT20 or CHO cells stably expressing the rat or human V1b receptor, respectively.

  • [3H]myo-inositol.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM).

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, containing 10 mM LiCl.

  • Test Compound: this compound.

  • Quenching Solution: 0.4 M HCl.

  • Anion-exchange resin (e.g., Dowex AG1-X8).

  • Elution Buffers:

    • Glycerophosphoinositol wash: 1 M myo-inositol.

    • Total IPs elution: 1 M ammonium formate / 0.1 M formic acid.

  • Scintillation Cocktail.

  • 24-well plates.

2. Procedure:

  • Seed the cells in 24-well plates and grow to near confluency.

  • Label the cells by incubating them with [3H]myo-inositol in inositol-free medium for 24-48 hours.

  • Wash the cells with stimulation buffer.

  • Pre-incubate the cells with stimulation buffer containing 10 mM LiCl for 15 minutes at 37°C.

  • Add D[LEU4,LYS8]-VP at various concentrations to the wells and incubate for 30-60 minutes at 37°C.

  • Terminate the stimulation by aspirating the medium and adding ice-cold quenching solution.

  • Extract the soluble inositol phosphates.

  • Apply the extracts to anion-exchange columns.

  • Wash the columns to remove free inositol.

  • Elute the total inositol phosphates.

  • Add the eluate to scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Plot the amount of [3H]inositol phosphates produced (in cpm or dpm) against the logarithm of the D[LEU4,LYS8]-VP concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the Kact (EC50) and the maximum response (Emax).

Mitogen-Activated Protein Kinase (MAPK) Activation Assay (ERK1/2 Phosphorylation)

This protocol describes the detection of phosphorylated ERK1/2 by Western blotting to assess the activation of the MAPK cascade following V1b receptor stimulation.

1. Materials:

  • Cell Line: AtT20 cells stably expressing the rat V1b receptor.

  • Serum-free medium.

  • Test Compound: this compound.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane.

  • Transfer buffer and Western blot transfer system.

  • Blocking Buffer: 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204).

    • Rabbit anti-total-ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

2. Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for at least 4 hours prior to stimulation.

  • Stimulate the cells with various concentrations of D[LEU4,LYS8]-VP for a predetermined time (e.g., 5-15 minutes) at 37°C.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • (Optional but recommended) Stripping and Re-probing: Strip the membrane and re-probe with the antibody against total ERK1/2 to normalize for protein loading.

3. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Calculate the ratio of phosphorylated ERK1/2 to total ERK1/2 for each sample.

  • Plot the normalized phospho-ERK1/2 levels against the logarithm of the D[LEU4,LYS8]-VP concentration to generate a dose-response curve.

This technical guide provides a foundational understanding of the in vitro characteristics of this compound. For further details and specific experimental nuances, it is recommended to consult the primary research article by Pena et al. (2007).

The V1b Receptor: A Key Modulator of Neuroendocrine and Behavioral Responses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physiological Effects of Selective V1b Receptor Activation

Introduction

The arginine vasopressin (AVP) system is a critical regulator of a wide array of physiological processes, from fluid homeostasis to complex social behaviors. These diverse actions are mediated through three distinct G protein-coupled receptors: the V1a, V1b, and V2 receptors. While the roles of the V1a and V2 receptors in vasoconstriction and renal water reabsorption, respectively, are well-established, the V1b receptor has emerged as a key player in the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and the nuanced control of social and emotional behaviors. This technical guide provides a comprehensive overview of the physiological effects of selective V1b receptor activation, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways, tailored for researchers, scientists, and drug development professionals.

Core Physiological Role: Regulation of the HPA Axis

The most prominent and well-characterized function of the V1b receptor is its critical role in regulating the HPA axis, the body's central stress response system.[1][2][3] The V1b receptor is densely expressed in the corticotrophs of the anterior pituitary gland.[1][4] Upon binding AVP, the V1b receptor potentiates the effect of corticotropin-releasing hormone (CRH) to stimulate the synthesis and release of adrenocorticotropic hormone (ACTH).[5] ACTH, in turn, acts on the adrenal cortex to stimulate the production and release of glucocorticoids, such as corticosterone in rodents and cortisol in humans.[6][7]

Selective activation of the V1b receptor is a key mechanism for fine-tuning the HPA axis response, particularly under conditions of chronic stress.[5] While CRH is the primary driver of the initial ACTH response to acute stress, AVP acting through V1b receptors appears to be crucial for sustaining corticotroph responsiveness during prolonged stress.[5]

Quantitative Data on HPA Axis Modulation

Studies utilizing V1b receptor knockout (V1bR-/-) mice and selective V1b receptor antagonists have provided robust quantitative data on the receptor's role in HPA axis function.

ParameterWild-Type (WT)V1bR-/-ConditionReference
Basal Plasma ACTH (pg/ml)59 ± 1329 ± 5Resting[1]
Basal Plasma CorticosteroneHigher than V1bR-/-Lower than WTResting[1][8]
AVP-induced ACTH Release (fold change)2.7No changeIn vitro (pituitary cells)[1]
Forced Swim Stress-induced ACTHSignificantly higherSignificantly suppressedStress[1][8]
TreatmentEffect on ACTH ReleaseExperimental ModelReference
SSR149415 (V1b antagonist)Potent, dose-dependent inhibition of AVP-induced ACTH releasePrimary cultured pituitary cells[1]
SSR149415 (V1b antagonist)Attenuates ACTH response to acute stressorsRats[9]
d[Leu4,Lys8]VP (V1b agonist)Dose-dependent increase in plasma ACTHRats (in vivo)[10]

V1b Receptor Signaling Pathway

The V1b receptor is a canonical G protein-coupled receptor that primarily signals through the Gq/11 protein family.[6][11] Activation of the V1b receptor by AVP leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[11] This signaling cascade ultimately culminates in the synthesis and secretion of ACTH from the pituitary corticotrophs.

V1b_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP AVP V1bR V1b Receptor AVP->V1bR Gq11 Gq/11 V1bR->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC DAG->PKC activates ACTH_synthesis ACTH Synthesis & Secretion Ca_release->ACTH_synthesis PKC->ACTH_synthesis Knockout_Mouse_Workflow TV Targeting Vector Construction ES Homologous Recombination in ES Cells TV->ES Chimera Generation of Chimeric Mice ES->Chimera Germline Germline Transmission Chimera->Germline Homozygous Generation of Homozygous V1bR-/- Mice Germline->Homozygous

References

D[LEU4,LYS8]-VP TFA: A Technical Guide for Investigating Social Behavior

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine vasopressin (AVP) is a neuropeptide renowned for its critical role in modulating a wide spectrum of social behaviors, including aggression, social recognition, and pair bonding.[1][2][3][4] These actions are mediated through its interaction with specific G protein-coupled receptors, primarily the vasopressin V1a and V1b receptors. While the V1a receptor has been extensively studied in the context of social behavior, the V1b receptor (V1bR) is emerging as a significant, yet less understood, player in the neural circuits governing sociality.[5] This technical guide focuses on D[LEU4,LYS8]-VP TFA, a selective V1b receptor agonist, as a powerful tool for elucidating the precise role of the V1b receptor in social behavior.

This compound, also referred to as d[Leu4,Lys8]VP, is a synthetic peptide analog of vasopressin engineered for high selectivity towards the V1b receptor in rodents.[6][7][8] Its utility lies in the ability to specifically activate V1b receptor-mediated signaling pathways, allowing researchers to dissect their contribution to complex social phenomena. This guide provides an in-depth overview of this compound, including its pharmacological properties, the signaling pathways it activates, and detailed, actionable experimental protocols for its use in key social behavior assays.

Pharmacological Profile of this compound

This compound is characterized by its high binding affinity and functional selectivity for the V1b receptor across multiple species, with a particularly strong selectivity for the rat V1b receptor.[6][7][8] This selectivity is crucial for minimizing off-target effects on V1a and V2 receptors, which mediate vasopressor and antidiuretic responses, respectively. The compound exhibits weak antidiuretic, vasopressor, and in vitro oxytocic activities, further highlighting its specificity for the V1b receptor.[6][9]

Table 1: Binding Affinities (Ki, nM) of this compound for Vasopressin Receptors

Receptor SubtypeRatHumanMouse
V1b 0.160.520.138

Data sourced from Pena et al., 2007.[6]

Table 2: Functional Activity of this compound

AssaySpeciesActivity
Phospholipase C ActivationRat (transfected AtT20 cells)Full Agonist
MAPK ActivationRat (transfected AtT20 cells)Full Agonist
ACTH Release (in vivo)MouseStimulates release (0.03-0.3 µg/kg IV)
Maternal CareRatNo effect

Data compiled from Pena et al., 2007 and other sources.[6][10]

V1b Receptor Signaling Pathway

The vasopressin V1b receptor is a canonical G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC). This signaling cascade ultimately leads to diverse cellular responses, including neurotransmitter release and modulation of gene expression, which are thought to underlie the behavioral effects of V1b receptor activation.

V1b_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular DLeu4Lys8VP This compound V1bR V1b Receptor DLeu4Lys8VP->V1bR Gq Gq Protein V1bR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release->PKC co-activates Cellular_Response Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) PKC->Cellular_Response leads to

V1b Receptor Signaling Pathway.

Experimental Protocols for Studying Social Behavior

The following protocols are designed to guide researchers in using this compound to investigate its effects on social aggression and social preference/recognition. It is important to note that while the role of the V1b receptor in these behaviors is supported by knockout and antagonist studies, research utilizing this compound in these specific paradigms is limited. Therefore, the dosages and expected outcomes are inferred from the broader literature and should be optimized in pilot studies.

General Considerations for this compound Administration
  • Solubilization: this compound can be dissolved in sterile saline.

  • Route of Administration: For central nervous system effects, intracerebroventricular (i.c.v.) or direct microinjection into specific brain regions (e.g., hippocampus, amygdala) is recommended to bypass the blood-brain barrier. For systemic effects or to assess peripheral contributions, intravenous (i.v.) or intraperitoneal (i.p.) injections can be used. The study by Pena et al. (2007) utilized intravenous injection for assessing ACTH release.[6]

  • Dosage: Based on the in vivo study on ACTH release, a starting dose range of 0.03-0.3 µg/kg (i.v.) is suggested.[6] For i.c.v. administration, a significantly lower dose (in the nanogram range) should be used and determined empirically.

  • Timing: The timing of administration relative to the behavioral test is critical and depends on the pharmacokinetic profile of the compound. For acute effects, administration 15-30 minutes prior to testing is a common starting point.

Experimental Workflow for Social Behavior Studies

Experimental_Workflow Animal_Acclimation Animal Acclimation & Housing Animal_Groups Random Assignment to Treatment Groups (Vehicle vs. Agonist) Animal_Acclimation->Animal_Groups Drug_Prep This compound Preparation Administration Drug Administration (i.c.v., i.v., or i.p.) Drug_Prep->Administration Animal_Groups->Administration Behavioral_Testing Behavioral Assay (e.g., Resident-Intruder, Three-Chamber Test) Administration->Behavioral_Testing Pre-treatment Interval Data_Collection Data Collection & Video Recording Behavioral_Testing->Data_Collection Data_Analysis Data Analysis & Statistical Comparison Data_Collection->Data_Analysis Conclusion Interpretation of Results Data_Analysis->Conclusion

General Experimental Workflow.
Protocol 1: Resident-Intruder Test for Social Aggression

The resident-intruder test is a standard paradigm for assessing offensive aggression in rodents.[11][12][13] Studies with V1b receptor knockout mice have shown reduced aggression, suggesting that a V1b agonist like this compound might enhance aggressive behaviors.

Methodology:

  • Animal Housing: Male mice are individually housed for at least one week to establish residency and territoriality.

  • Drug Administration: The resident mouse is administered this compound or vehicle at the predetermined dose and time before the test.

  • Test Procedure: An unfamiliar, slightly smaller male mouse (the "intruder") is introduced into the resident's home cage.

  • Observation Period: The interaction is typically recorded for 10 minutes.

  • Behavioral Parameters: Key parameters to be scored by an observer blind to the treatment conditions include:

    • Latency to the first attack

    • Number of attacks

    • Total duration of attacks

    • Number of tail rattles

    • Duration of social investigation

Table 3: Hypothetical Quantitative Data for Resident-Intruder Test with this compound

Treatment GroupLatency to First Attack (s)Number of AttacksTotal Duration of Attacks (s)
Vehicle180 ± 258 ± 235 ± 7
This compound (Low Dose)150 ± 2012 ± 350 ± 9
This compound (High Dose)120 ± 1818 ± 475 ± 12

Note: This data is hypothetical and for illustrative purposes. Actual results may vary.

Protocol 2: Three-Chamber Social Interaction Test for Sociability and Social Novelty

This test assesses an animal's preference for social interaction and its ability to recognize a novel conspecific.[14][15][16][17] Given that V1b receptor knockout mice show impaired social recognition, this compound might be expected to enhance social preference or rescue deficits in social recognition in relevant models.

Methodology:

  • Apparatus: A three-chambered box with openings between the chambers.

  • Habituation: The test mouse is allowed to freely explore all three empty chambers for a 10-minute habituation period.

  • Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the opposite chamber. The test mouse is placed in the center chamber and allowed to explore for 10 minutes. Time spent in each chamber and time spent sniffing each cage are recorded.

  • Social Novelty Phase: A second, novel stranger mouse is placed in the previously empty cage. The test mouse is again allowed to explore for 10 minutes. Time spent with the "familiar" versus the "novel" stranger is measured.

  • Drug Administration: this compound or vehicle is administered prior to the habituation phase.

Table 4: Hypothetical Quantitative Data for Three-Chamber Test with this compound

Treatment GroupSociability Index (Time with Mouse / Total Time)Social Novelty Preference (Time with Novel / Time with Familiar)
Vehicle0.65 ± 0.051.8 ± 0.2
This compound0.75 ± 0.062.2 ± 0.3

Note: This data is hypothetical and for illustrative purposes. Actual results may vary.

Conclusion and Future Directions

This compound represents a highly selective and valuable pharmacological tool for dissecting the role of the V1b receptor in the complex neural circuitry of social behavior. While direct evidence for its effects on social aggression and recognition is still emerging, the foundational knowledge from V1b receptor knockout and antagonist studies provides a strong rationale for its use in these paradigms. The experimental protocols outlined in this guide offer a starting point for researchers to explore the pro-social or aggression-modulating effects of V1b receptor activation.

Future research should focus on dose-response studies of this compound in these and other social behavior assays. Furthermore, combining its administration with techniques such as in vivo calcium imaging or electrophysiology will be crucial for understanding the specific neural circuits and cellular mechanisms through which V1b receptor activation translates into behavioral changes. Such studies will not only advance our fundamental understanding of the neurobiology of social behavior but may also pave the way for the development of novel therapeutics for social deficits observed in various neuropsychiatric disorders.

References

Methodological & Application

D[LEU4,LYS8]-VP TFA: Application Notes and Experimental Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for utilizing D[LEU4,LYS8]-VP TFA, a selective vasopressin V1b receptor agonist, in cell culture-based assays. The following sections outline the necessary procedures for cell line maintenance, and the execution of functional assays to characterize the activity of this compound, specifically focusing on the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Data Presentation

The following table summarizes the quantitative data for this compound activity in cell-based assays. The data is derived from studies using AtT20 cells, a mouse pituitary tumor cell line, stably transfected with the rat V1b receptor.[1][2]

ParameterD[LEU4,LYS8]-VPArginine Vasopressin (AVP)Cell LineAssay TypeReference
Kact (nM) 0.43 ± 0.110.24 ± 0.05AtT20-rV1bInositol Phosphate (InsP) Accumulation[1]
Maximal Effect (% of AVP) 118 ± 5100AtT20-rV1bInositol Phosphate (InsP) Accumulation[1]
Kact (nM) 1.9 ± 0.510.6 ± 2.1AtT20-rV1bERK1/2 Phosphorylation[1]
Maximal Effect (% of AVP) 105 ± 8100AtT20-rV1bERK1/2 Phosphorylation[1]

*Kact (activation constant) is equivalent to EC50, the concentration of an agonist that gives half-maximal response.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in a cell culture setting.

Cell Culture and Maintenance of AtT20 Cells

AtT20 cells are a suitable model for studying V1b receptor signaling as they are of pituitary corticotroph origin. For optimal results, use AtT20 cells stably expressing the V1b receptor of the species of interest (e.g., rat V1b receptor).

Materials:

  • AtT20 cell line (or a stably transfected V1b receptor-expressing variant)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS, 10% Horse Serum, and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells. Resuspend the cells in fresh complete growth medium and transfer to a culture flask.

  • Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for plating into new flasks at the desired density.

Phospholipase C (PLC) Activation Assay: Inositol Phosphate (InsP) Accumulation

This assay measures the production of inositol phosphates, a downstream product of PLC activation, in response to V1b receptor stimulation by this compound.

Materials:

  • AtT20 cells expressing the V1b receptor

  • This compound

  • Arginine Vasopressin (AVP) as a positive control

  • Inositol-free DMEM

  • myo-[³H]inositol

  • LiCl (Lithium Chloride)

  • Perchloric acid

  • Potassium carbonate (K2CO3)

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

Protocol:

  • Cell Seeding: Seed AtT20-V1b cells in 24-well plates and grow to near confluency.

  • Metabolic Labeling: Replace the growth medium with inositol-free DMEM containing myo-[³H]inositol and incubate for 16-24 hours to allow for incorporation into cellular phosphoinositides.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a buffer containing LiCl for 15-30 minutes. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.

  • Agonist Stimulation: Add varying concentrations of this compound or AVP to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates: Terminate the stimulation by aspirating the medium and adding ice-cold perchloric acid.

  • Neutralization: Neutralize the extracts with a solution of potassium carbonate.

  • Purification: Apply the neutralized extracts to columns containing Dowex AG1-X8 resin to separate the inositol phosphates from free inositol.

  • Quantification: Elute the inositol phosphates from the columns and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the concentration-response curve and determine the Kact (EC50) and maximal response for this compound.

MAPK Pathway Activation Assay: ERK1/2 Phosphorylation (Western Blot)

This protocol details the detection of phosphorylated ERK1/2, key kinases in the MAPK pathway, following treatment with this compound.

Materials:

  • AtT20 cells expressing the V1b receptor

  • This compound

  • Arginine Vasopressin (AVP) as a positive control

  • Serum-free DMEM

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding and Serum Starvation: Seed AtT20-V1b cells in 6-well plates. Once they reach the desired confluency, replace the growth medium with serum-free DMEM and incubate for 4-16 hours to reduce basal MAPK activity.

  • Agonist Stimulation: Treat the serum-starved cells with various concentrations of this compound or AVP for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for electrophoresis.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each treatment. Plot the concentration-response curve to determine the Kact (EC50) and maximal response.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Agonist Treatment cluster_analysis Downstream Analysis cell_culture AtT20-V1b Cell Culture cell_seeding Seed Cells in Plates cell_culture->cell_seeding serum_starvation Serum Starvation (for MAPK Assay) cell_seeding->serum_starvation metabolic_labeling Metabolic Labeling (for PLC Assay) cell_seeding->metabolic_labeling agonist_stimulation Stimulate Cells serum_starvation->agonist_stimulation metabolic_labeling->agonist_stimulation agonist_prep Prepare this compound Dilutions agonist_prep->agonist_stimulation cell_lysis Cell Lysis agonist_stimulation->cell_lysis insp_extraction Inositol Phosphate Extraction agonist_stimulation->insp_extraction protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot (pERK/tERK) protein_quant->western_blot data_analysis Data Analysis (EC50, Max Response) western_blot->data_analysis scintillation Scintillation Counting insp_extraction->scintillation scintillation->data_analysis

Caption: Experimental workflow for assessing this compound activity.

vasopressin_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol V1bR V1b Receptor Gq Gq Protein V1bR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription Nuclear Translocation Agonist This compound Agonist->V1bR Binds

Caption: V1b receptor signaling pathways activated by this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D[LEU4,LYS8]-Vasopressin Trifluoroacetate salt (D[LEU4,LYS8]-VP TFA) is a potent and selective synthetic peptide agonist for the vasopressin V1b receptor (V1bR).[1][2] The V1b receptor, predominantly expressed in the anterior pituitary gland, plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, including the secretion of adrenocorticotropic hormone (ACTH).[1][2] Its high selectivity makes this compound an invaluable tool for investigating V1b receptor signaling and function in various physiological and pathological contexts. These application notes provide recommended working concentrations and detailed protocols for key in vitro experiments.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the binding affinities and functional potencies of this compound for various species' V1b receptors.

Table 1: Binding Affinity (Ki) of this compound for V1b Receptors

SpeciesReceptorKi (nM)
RatV1b0.16[1][2]
HumanV1b0.52[1][2]
MouseV1b1.38[1][2]

Table 2: Functional Potency (Kact) of this compound in Rat V1b Receptor-Expressing AtT20 Cells

Functional AssayKact (nM)
Inositol Phosphate Accumulation0.31
ERK1/2 Phosphorylation0.8

Kact (activation constant) is the concentration of agonist that provokes a response halfway between the baseline and maximum response.

Recommended Working Concentrations for In Vitro Assays

Based on the available data, the following concentration ranges are recommended for initial experiments. Optimal concentrations may vary depending on the specific cell type, assay conditions, and desired endpoint. A dose-response curve is highly recommended for each new experimental setup.

AssayRecommended Concentration RangeCell Type Example
Receptor Binding Assays0.01 nM - 100 nMCells expressing V1b receptor
Phospholipase C (PLC) Activation0.1 nM - 1 µMAtT20 cells, primary pituitary cells
MAPK/ERK Signaling0.1 nM - 1 µMAtT20 cells
Calcium Mobilization0.1 nM - 1 µMCHO or HEK293 cells expressing V1b
In Vitro ACTH Release1 nM - 1 µMPrimary pituitary cells, AtT20 cells

Experimental Protocols

Phospholipase C (PLC) Activation Assay: Inositol Phosphate (IP) Accumulation

This protocol is designed to measure the activation of the V1b receptor by quantifying the accumulation of inositol phosphates, a downstream product of PLC activation.

Materials:

  • AtT20 cells stably expressing the rat V1b receptor

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • myo-[³H]inositol

  • Stimulation buffer (e.g., HBSS with 10 mM LiCl)

  • This compound stock solution

  • Lysis buffer (e.g., 0.1 M formic acid)

  • Anion exchange chromatography columns

  • Scintillation cocktail and counter

Protocol:

  • Cell Culture and Labeling:

    • Plate AtT20-V1bR cells in 24-well plates and grow to 80-90% confluency.

    • Replace the medium with inositol-free medium containing myo-[³H]inositol (1-2 µCi/mL) and incubate for 24-48 hours to label the cellular phosphoinositide pools.

  • Stimulation:

    • Wash the cells twice with stimulation buffer.

    • Pre-incubate the cells with stimulation buffer for 15 minutes at 37°C.

    • Add varying concentrations of this compound to the wells and incubate for 30-60 minutes at 37°C.

  • Lysis and IP Extraction:

    • Aspirate the stimulation buffer and lyse the cells with ice-cold lysis buffer.

    • Incubate on ice for 30 minutes.

    • Collect the lysates.

  • Quantification:

    • Separate the total inositol phosphates from free myo-[³H]inositol using anion exchange chromatography.

    • Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the radioactive counts against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

G cluster_workflow Inositol Phosphate Accumulation Assay Workflow A Plate and Label AtT20-V1bR cells with myo-[3H]inositol B Wash and Pre-incubate with Stimulation Buffer + LiCl A->B C Stimulate with this compound B->C D Lyse Cells C->D E Separate IPs by Anion Exchange Chromatography D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis (EC50) F->G

Inositol Phosphate Assay Workflow

MAPK/ERK Signaling Assay: ERK1/2 Phosphorylation by Western Blot

This protocol details the detection of V1b receptor-mediated activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

Materials:

  • AtT20 cells stably expressing the rat V1b receptor

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Serum-free medium

  • This compound stock solution

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Culture and Serum Starvation:

    • Plate AtT20-V1bR cells and grow to 80-90% confluency.

    • Serum-starve the cells for 4-12 hours in serum-free medium prior to stimulation.

  • Stimulation:

    • Treat cells with varying concentrations of this compound for 5-15 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

    • Plot the normalized signal against the logarithm of the this compound concentration.

G cluster_pathway V1b Receptor-Mediated MAPK Signaling ligand This compound receptor V1b Receptor ligand->receptor g_protein Gq/11 receptor->g_protein plc PLC g_protein->plc dag DAG plc->dag pkc PKC dag->pkc ras_raf Ras/Raf pkc->ras_raf mek MEK1/2 ras_raf->mek erk ERK1/2 mek->erk p_erk p-ERK1/2 erk->p_erk transcription Transcription Factors (e.g., CREB, Elk-1) p_erk->transcription

V1b Receptor MAPK Signaling Pathway

In Vitro ACTH Release Assay

This protocol is for measuring the release of ACTH from primary pituitary cells or a suitable cell line (e.g., AtT20) in response to this compound.

Materials:

  • Primary pituitary cells or AtT20 cells

  • Cell culture medium

  • Wash buffer (e.g., HBSS)

  • Stimulation medium (serum-free medium)

  • This compound stock solution

  • ACTH ELISA or RIA kit

Protocol:

  • Cell Culture:

    • For primary cells, isolate anterior pituitaries from rodents and disperse the cells enzymatically. Plate the cells in 24-well plates.

    • For AtT20 cells, plate in 24-well plates and grow to confluency.

  • Stimulation:

    • Wash the cells twice with wash buffer.

    • Pre-incubate with stimulation medium for 1-2 hours.

    • Replace the medium with fresh stimulation medium containing varying concentrations of this compound.

    • Incubate for a defined period (e.g., 30 minutes to 4 hours).

  • Sample Collection:

    • Collect the supernatant from each well.

    • Centrifuge the supernatant to remove any detached cells.

  • ACTH Quantification:

    • Measure the concentration of ACTH in the supernatant using a commercially available ELISA or RIA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the ACTH concentration against the logarithm of the this compound concentration to generate a dose-response curve.

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization following V1b receptor activation using a fluorescent calcium indicator.

Materials:

  • HEK293 or CHO cells stably expressing the V1b receptor

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Plating:

    • Plate the V1b receptor-expressing cells in a black-walled, clear-bottom 96-well or 384-well plate and grow overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with the fluorescent calcium indicator dye diluted in assay buffer.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Inject varying concentrations of this compound into the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

G cluster_pathway V1b Receptor-Mediated Calcium Mobilization ligand This compound receptor V1b Receptor ligand->receptor g_protein Gq/11 receptor->g_protein plc PLC g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis ip3r IP3 Receptor ip3->ip3r er Endoplasmic Reticulum ca_release Ca2+ Release ip3r->ca_release activates ca_increase Intracellular Ca2+ Increase ca_release->ca_increase

V1b Receptor Calcium Mobilization Pathway

Conclusion

This compound is a powerful and selective tool for the in vitro study of V1b receptor pharmacology and signaling. The provided protocols offer a starting point for researchers to design and execute robust experiments. It is essential to optimize conditions for each specific experimental system to ensure reliable and reproducible results.

References

Application Notes and Protocols for In Vivo Administration of D[LEU4,LYS8]-VP TFA in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D[LEU4,LYS8]-Vasopressin (VP) trifluoroacetate (TFA) is a potent and selective agonist for the vasopressin V1b receptor, which is primarily expressed in the anterior pituitary gland and various regions of the brain. Its selectivity for the V1b receptor over V1a and V2 receptors makes it a valuable tool for investigating the physiological roles of the V1b receptor, including its involvement in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, social behaviors, and memory. These application notes provide detailed protocols for the in vivo administration of D[LEU4,LYS8]-VP TFA to rodents for preclinical research.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the in vivo administration of this compound in rodents, based on published literature and general guidelines for peptide administration.

ParameterMiceRatsReference/Source
Dosage Range 0.1 - 10 µg/kg0.1 - 10 µg/kgGeneral vasopressin analog studies[1]
Published IV Dose Not specified0.3 µg/kgPena et al., 2007
Administration Routes Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC)Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC)General rodent injection SOPs[2][3]
Recommended Needle Gauge (SC) 25-27 G23-25 GUBC Animal Care SOPs[2][4]
Recommended Needle Gauge (IP) 25-27 G23-25 GUBC Animal Care SOPs[3]
Max Injection Volume (SC) 5 ml/kg per site5 ml/kg per siteUBC Animal Care SOPs[4][5]
Max Injection Volume (IP) < 10 ml/kg< 10 ml/kgUBC Animal Care SOPs[3]
Vehicle Saline, DMSO/SalineSaline, DMSO/SalineGeneral peptide formulation guidelines[6]

Experimental Protocols

Preparation of this compound for Injection

Materials:

  • This compound powder

  • Sterile Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Reconstitution of Lyophilized Peptide:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the peptide in a small amount of sterile DMSO to create a concentrated stock solution. For example, dissolve 1 mg of peptide in 100 µL of DMSO.

    • Vortex gently to ensure complete dissolution.

  • Preparation of Working Solution:

    • Further dilute the stock solution with sterile 0.9% saline to the desired final concentration for injection. Note: The final concentration of DMSO should be kept to a minimum (ideally less than 10%) to avoid toxicity.

    • For example, to prepare a 10 µg/mL working solution from a 1 mg/mL stock, dilute 10 µL of the stock solution with 990 µL of sterile saline.

    • Warm the final solution to room temperature or 37°C before administration to minimize discomfort to the animal.

In Vivo Administration Protocols

General Considerations:

  • All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.

  • Use appropriate restraint techniques to minimize stress to the animals.

  • Use a new sterile syringe and needle for each animal.

a) Intravenous (IV) Injection (Tail Vein)

This route provides rapid and complete bioavailability.

Procedure:

  • Warm the rodent's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the animal in a suitable restrainer.

  • Swab the tail with 70% ethanol.

  • Insert a 27-30 gauge needle, bevel up, into one of the lateral tail veins.

  • Slowly inject the this compound solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

b) Intraperitoneal (IP) Injection

This route offers a slower onset of action compared to IV administration.

Procedure:

  • Restrain the mouse or rat, exposing the abdomen.

  • Tilt the animal's head downwards to move the abdominal organs forward.

  • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45° angle to avoid puncturing the cecum or bladder.[3][7]

  • Aspirate to ensure no fluid or blood is drawn back into the syringe.

  • Inject the solution into the peritoneal cavity.

  • Withdraw the needle and return the animal to its cage.

c) Subcutaneous (SC) Injection

This is the simplest route of administration and provides the slowest absorption.

Procedure:

  • Gently scruff the animal to lift a fold of skin on the back, between the shoulder blades.

  • Insert a 25-27 gauge needle into the base of the "tent" of skin, parallel to the body.[2][8]

  • Aspirate to ensure a blood vessel has not been entered.

  • Inject the solution to form a small bleb under the skin.

  • Withdraw the needle and gently massage the area to aid dispersal.

Protocol for In Vivo ACTH Release Assay

This assay measures the ability of this compound to stimulate the release of Adrenocorticotropic Hormone (ACTH) from the pituitary gland.

Procedure:

  • Animal Acclimation: Acclimate animals to handling and the experimental environment for several days prior to the experiment to minimize stress-induced ACTH release.

  • Baseline Blood Collection: Collect a baseline blood sample (e.g., via tail snip, saphenous vein, or retro-orbital sinus) immediately before administration of the compound. Place samples into EDTA-coated tubes to prevent coagulation.

  • Compound Administration: Administer this compound or vehicle control via the desired route (e.g., IV).

  • Post-Administration Blood Collection: Collect blood samples at various time points after administration (e.g., 5, 15, 30, and 60 minutes).

  • Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.

  • ACTH Measurement: Measure plasma ACTH concentrations using a commercially available ELISA or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

  • Data Analysis: Compare the ACTH levels in the this compound-treated group to the vehicle-treated control group at each time point.

Visualizations

V1b Receptor Signaling Pathway

V1b_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DLeu4Lys8VP D[LEU4,LYS8]-VP V1bR V1b Receptor DLeu4Lys8VP->V1bR Binds Gq Gq Protein V1bR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Physiological_effects Physiological Effects (e.g., ACTH release) Ca2_release->Physiological_effects MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates MAPK_pathway->Physiological_effects

Caption: V1b receptor signaling cascade.

Experimental Workflow for In Vivo ACTH Release Assay

ACTH_Release_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_acclimation 1. Animal Acclimation (Minimize stress) Drug_prep 2. Prepare this compound and Vehicle Animal_acclimation->Drug_prep Baseline_blood 3. Baseline Blood Sample (t=0) Drug_prep->Baseline_blood Administration 4. Administer Compound (IV, IP, or SC) Baseline_blood->Administration Timepoint_blood 5. Collect Blood Samples (e.g., 5, 15, 30, 60 min) Administration->Timepoint_blood Plasma_sep 6. Plasma Separation (Centrifugation) Timepoint_blood->Plasma_sep ACTH_assay 7. ACTH Measurement (ELISA/RIA) Plasma_sep->ACTH_assay Data_analysis 8. Data Analysis (Compare treated vs. vehicle) ACTH_assay->Data_analysis

Caption: Workflow for ACTH release assay.

References

Application Notes and Protocols for D[LEU4,LYS8]-VP TFA in Receptor Internalization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D[LEU4,LYS8]-Vasopressin (TFA salt), hereafter referred to as D[LEU4,LYS8]-VP, is a potent and selective synthetic peptide agonist for the vasopressin V1b receptor subtype.[1][2] The vasopressin V1b receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the anterior pituitary and is implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, as well as in various neurological processes.[3][4][5] Upon agonist binding, the V1b receptor undergoes internalization, a critical process for signal desensitization and receptor trafficking. This application note provides detailed protocols for utilizing D[LEU4,LYS8]-VP in receptor internalization assays, offering a valuable tool for studying V1b receptor dynamics and for the screening of novel therapeutic compounds targeting this receptor.

Mechanism of Action and Signaling Pathway

D[LEU4,LYS8]-VP selectively binds to and activates the V1b receptor. The V1b receptor is coupled to the Gq/11 family of G proteins.[6] Upon activation, the G protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][7] This signaling cascade ultimately leads to various cellular responses.

Following agonist-induced activation, the V1b receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin 2, which not only desensitizes the receptor by uncoupling it from the G protein but also targets it for internalization via clathrin-coated pits.[4][8]

V1b Receptor Signaling and Internalization Pathway

V1b_Signaling_Internalization cluster_membrane Plasma Membrane cluster_cytosol Cytosol V1bR V1b Receptor Gq11 Gq/11 V1bR->Gq11 Activates Arrestin β-Arrestin 2 V1bR->Arrestin Recruits PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response Clathrin_pit Clathrin-coated Pit Arrestin->Clathrin_pit Mediates Endosome Endosome Clathrin_pit->Endosome Internalization D_Leu4_Lys8_VP D[LEU4,LYS8]-VP D_Leu4_Lys8_VP->V1bR Binds

Caption: V1b receptor signaling and internalization pathway.

Quantitative Data Summary

The following table summarizes the binding affinities of D[LEU4,LYS8]-VP for various vasopressin receptor subtypes. This data is crucial for determining the appropriate concentration range for receptor internalization assays.

Receptor SubtypeSpeciesKi (nM)Reference
V1bRat0.16[1]
V1bHuman0.52[1]
V1bMouse1.38[1]

Note: Ki values represent the inhibition constant and are indicative of the ligand's binding affinity. Lower Ki values indicate higher affinity.

Experimental Protocols

Protocol 1: Qualitative Analysis of V1b Receptor Internalization by Confocal Microscopy

This protocol describes the visualization of V1b receptor internalization in response to D[LEU4,LYS8]-VP using a fluorescently-tagged receptor (e.g., EGFP-V1b).

Materials:

  • HEK293 cells (or other suitable cell line)

  • Mammalian expression vector encoding a fluorescently-tagged V1b receptor (e.g., pEGFP-N1-AVPR1B)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • D[LEU4,LYS8]-VP TFA

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

  • Glass-bottom confocal dishes or coverslips

  • Confocal microscope

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293 cells onto glass-bottom confocal dishes or coverslips in a 12-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Transfect the cells with the fluorescently-tagged V1b receptor expression vector according to the manufacturer's protocol for the transfection reagent.

    • Incubate for 24-48 hours post-transfection to allow for receptor expression.

  • Ligand Treatment:

    • Prepare a stock solution of this compound in sterile water or an appropriate buffer.

    • On the day of the experiment, replace the culture medium with serum-free DMEM and incubate for 1-2 hours to starve the cells.

    • Treat the cells with D[LEU4,LYS8]-VP at a final concentration of 100 nM (or a range of concentrations from 1 nM to 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. A vehicle-treated control should be included.

  • Cell Fixation and Staining:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Confocal Microscopy:

    • Image the cells using a confocal microscope.

    • Observe the subcellular localization of the fluorescently-tagged V1b receptor. In untreated cells, the fluorescence should be predominantly at the plasma membrane. In D[LEU4,LYS8]-VP-treated cells, observe the appearance of intracellular fluorescent puncta, indicative of receptor internalization into endosomes.

Experimental Workflow for Confocal Microscopy

Confocal_Workflow Start Start Seed_Cells Seed HEK293 Cells on Coverslips Start->Seed_Cells Transfect Transfect with EGFP-V1b Receptor Seed_Cells->Transfect Incubate_24_48h Incubate 24-48h Transfect->Incubate_24_48h Starve_Cells Serum Starve Cells Incubate_24_48h->Starve_Cells Treat_Agonist Treat with D[LEU4,LYS8]-VP Starve_Cells->Treat_Agonist Fix_Cells Fix with 4% PFA Treat_Agonist->Fix_Cells Mount Mount with DAPI Fix_Cells->Mount Image Confocal Microscopy Mount->Image Analyze Analyze Receptor Localization Image->Analyze End End Analyze->End

Caption: Workflow for visualizing receptor internalization.

Protocol 2: Quantitative Analysis of V1b Receptor Internalization using a Fluorescent Ligand and Plate Reader

This protocol provides a high-throughput method to quantify receptor internalization by measuring the fluorescence of an internalized, labeled ligand.

Materials:

  • Fluorescently-labeled D[LEU4,LYS8]-VP (e.g., FITC-D[LEU4,LYS8]-VP). Note: Custom peptide synthesis may be required.

  • HEK293 cells stably expressing the V1b receptor.

  • 96-well black, clear-bottom tissue culture plates.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, 0.1% BSA).

  • Acid wash buffer (0.2 M Glycine, 0.15 M NaCl, pH 2.5).

  • Lysis buffer (e.g., RIPA buffer).

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding:

    • Seed V1b-expressing HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours.

  • Ligand Binding and Internalization:

    • On the day of the assay, gently wash the cells twice with assay buffer.

    • Add fluorescently-labeled D[LEU4,LYS8]-VP at various concentrations (e.g., 0.1 nM to 100 nM) in assay buffer to the wells. To determine non-specific binding, include wells with a high concentration of unlabeled D[LEU4,LYS8]-VP (e.g., 10 µM) in addition to the fluorescent ligand.

    • Incubate the plate at 37°C for a set time (e.g., 60 minutes) to allow for internalization. For kinetic studies, vary the incubation time.

  • Removal of Surface-Bound Ligand:

    • After incubation, place the plate on ice and wash the cells twice with ice-cold PBS to stop internalization.

    • To remove non-internalized, surface-bound ligand, add ice-cold acid wash buffer to the cells for 5-10 minutes on ice.

    • Wash the cells three times with ice-cold PBS.

  • Quantification:

    • Lyse the cells by adding lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Measure the fluorescence of the cell lysates using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Subtract the fluorescence values from the non-specific binding wells from all other wells to obtain specific internal fluorescence.

    • Plot the specific internal fluorescence against the concentration of the fluorescent ligand to generate a dose-response curve and determine the EC50 for internalization.

    • For kinetic studies, plot the specific internal fluorescence against time to determine the rate of internalization (T1/2).

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for utilizing this compound in V1b receptor internalization assays. These assays are invaluable for characterizing the cellular dynamics of the V1b receptor and for the preclinical evaluation of novel compounds targeting this important therapeutic target. The provided diagrams and tables serve as quick references for understanding the underlying mechanisms and for designing robust and reproducible experiments.

References

Measuring Phospholipase C Activation with D[LEU4,LYS8]-VP TFA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D[LEU4,LYS8]-Vasopressin trifluoroacetate salt (TFA), hereafter referred to as D[LEU4,LYS8]-VP, is a potent and selective synthetic analog of arginine vasopressin (AVP). It functions as a full agonist at the vasopressin V1b receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the anterior pituitary, brain, and pancreas.[1][2] Upon binding, the V1b receptor couples to the Gq/11 family of G-proteins, initiating the activation of Phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. This pathway is crucial in various physiological processes, including hormone secretion and cellular proliferation.[1][2]

This document provides detailed application notes and a comprehensive protocol for measuring the activation of Phospholipase C in response to D[LEU4,LYS8]-VP in a cell-based assay.

Signaling Pathway

The binding of D[LEU4,LYS8]-VP to the V1b receptor initiates a well-defined signaling cascade, as illustrated in the diagram below.

PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol VP D[LEU4,LYS8]-VP V1bR V1b Receptor VP->V1bR Gq Gq V1bR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

V1b Receptor-Mediated PLC Signaling Pathway

Quantitative Data Summary

The following table summarizes the binding affinity (Ki) and functional potency (Kact, equivalent to EC50) of D[LEU4,LYS8]-VP in activating the PLC pathway in cells expressing the rat V1b receptor. Data is derived from a study by Pena et al. (2007).[3]

ParameterSpeciesCell LineValue (nM)Reference
Binding Affinity (Ki) RatAtT20 cells0.16[3]
HumanCHO cells0.52[4]
MouseAtT20 cells1.38[4]
Functional Potency (Kact/EC50) RatAtT20 cells0.23 ± 0.04[3]

Kact represents the concentration of the agonist that produces 50% of the maximal response.

In AtT20 cells stably transfected with the rat V1b receptor, D[LEU4,LYS8]-VP acts as a full agonist and dose-dependently stimulates total inositol phosphate (InsP) accumulation.[3] The maximal efficiency was reported to be significantly higher than that obtained with the endogenous ligand, Arginine Vasopressin (AVP).[3]

Experimental Protocols

Protocol: Inositol Phosphate Accumulation Assay

This protocol is adapted from the methodology described by Pena et al. (2007) for measuring PLC activation in response to D[LEU4,LYS8]-VP.[3]

1. Materials and Reagents

  • D[LEU4,LYS8]-VP TFA (prepare a stock solution in sterile, nuclease-free water)

  • Cell line expressing the V1b receptor (e.g., AtT20 or CHO cells stably transfected with the rat or human V1b receptor)

  • Appropriate cell culture medium (e.g., DMEM/F12 for AtT20 cells) supplemented with serum and antibiotics

  • Inositol-free culture medium

  • myo-[2-³H]inositol (1 µCi/ml)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • LiCl (Lithium Chloride)

  • Perchloric acid (PCA)

  • KOH (Potassium Hydroxide)

  • Dowex AG1-X8 resin (formate form)

  • Sodium tetraborate

  • Ammonium formate

  • Formic acid

  • Scintillation cocktail

  • 24-well cell culture plates

  • Scintillation vials

  • Liquid scintillation counter

2. Experimental Workflow

experimental_workflow cell_seeding 1. Cell Seeding (100,000 cells/well in 24-well plate) radiolabeling 2. Radiolabeling (24h incubation with myo-[³H]inositol) cell_seeding->radiolabeling preincubation 3. Pre-incubation (with LiCl-containing buffer) radiolabeling->preincubation stimulation 4. Agonist Stimulation (Incubate with D[LEU4,LYS8]-VP) preincubation->stimulation extraction 5. Extraction of Inositol Phosphates (Cell lysis with perchloric acid) stimulation->extraction neutralization 6. Neutralization (with KOH) extraction->neutralization separation 7. Anion-Exchange Chromatography (Separation on Dowex AG1-X8 column) neutralization->separation elution 8. Elution of Inositol Phosphates (Sequential elution with increasing formate concentrations) separation->elution quantification 9. Quantification (Liquid scintillation counting) elution->quantification

Inositol Phosphate Accumulation Assay Workflow

3. Detailed Methodology

a. Cell Culture and Seeding

  • Culture the V1b receptor-expressing cells in their recommended growth medium.

  • Seed the cells into 24-well plates at a density of 100,000 cells per well.

  • Allow the cells to adhere and grow for 24 hours.

b. Radiolabeling

  • After 24 hours, aspirate the growth medium.

  • Wash the cells once with serum-free, inositol-free medium.

  • Add 0.5 ml of serum-free, inositol-free medium containing 1 µCi/ml of myo-[2-³H]inositol to each well.

  • Incubate the cells for an additional 24 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositides.

c. Agonist Stimulation

  • Aspirate the radiolabeling medium and wash the cells twice with HBSS or a similar buffer.

  • Pre-incubate the cells for 15 minutes at 37°C in HBSS containing 10 mM LiCl. LiCl is added to inhibit inositol monophosphatases, leading to the accumulation of inositol monophosphate.

  • Prepare serial dilutions of D[LEU4,LYS8]-VP in HBSS with 10 mM LiCl. A typical concentration range would be from 10⁻¹² M to 10⁻⁶ M to generate a full dose-response curve. Include a vehicle control (buffer only).

  • Aspirate the pre-incubation buffer and add the D[LEU4,LYS8]-VP dilutions to the respective wells.

  • Incubate for 15-30 minutes at 37°C.

d. Extraction of Inositol Phosphates

  • Terminate the stimulation by aspirating the agonist-containing buffer.

  • Add 0.5 ml of ice-cold 0.5 M perchloric acid (PCA) to each well to lyse the cells and precipitate proteins and lipids.

  • Incubate on ice for 30 minutes.

  • Collect the PCA extracts (supernatants) and transfer them to microcentrifuge tubes.

e. Neutralization

  • Neutralize the PCA extracts by adding a solution of 0.72 M KOH, 0.6 M K₂CO₃.

  • Vortex and centrifuge at high speed to pellet the potassium perchlorate precipitate.

  • Collect the supernatants containing the soluble inositol phosphates.

f. Separation and Quantification of Inositol Phosphates

  • Prepare Dowex AG1-X8 columns (formate form).

  • Apply the neutralized supernatants to the columns.

  • Wash the columns with water to remove free myo-[2-³H]inositol.

  • Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

  • Alternatively, for separation of different inositol phosphate species, perform a stepwise elution:

    • Glycerophosphoinositol with 60 mM ammonium formate / 5 mM sodium tetraborate.

    • Inositol monophosphate (IP1) with 200 mM ammonium formate / 0.1 M formic acid.

    • Inositol bisphosphate (IP2) with 500 mM ammonium formate / 0.1 M formic acid.

    • Inositol trisphosphate (IP3) with 1 M ammonium formate / 0.1 M formic acid.

  • Collect the eluates in scintillation vials.

  • Add a suitable scintillation cocktail to each vial.

  • Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis

  • Express the results as disintegrations per minute (DPM) or convert to pmol of inositol phosphates based on the specific activity of the radiolabel and the amount of lipid precursor.

  • Plot the DPM as a function of the logarithm of the D[LEU4,LYS8]-VP concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the EC50 (Kact) and the maximal response (Emax).

Conclusion

This compound is a valuable pharmacological tool for investigating the V1b receptor-mediated activation of the Phospholipase C signaling pathway. The inositol phosphate accumulation assay described herein provides a robust and quantitative method to characterize the potency and efficacy of D[LEU4,LYS8]-VP and to screen for novel modulators of the V1b receptor. Careful execution of this protocol will yield reliable and reproducible data for researchers in both academic and industrial settings.

References

Application Notes and Protocols: Assessing MAPK Pathway Activation by D[LEU4,LYS8]-VP TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D[LEU4,LYS8]-Vasopressin trifluoroacetate salt (TFA), a synthetic analogue of vasopressin, is a potent and selective agonist for the vasopressin V1b receptor.[1][2][3][4] This characteristic makes it a valuable tool for investigating the specific signaling pathways mediated by this receptor subtype. The mitogen-activated protein kinase (MAPK) cascade is a crucial signaling pathway involved in a variety of cellular processes, including proliferation, differentiation, and stress responses.[1] Studies have demonstrated that activation of vasopressin receptors can lead to the stimulation of the MAPK pathway.[1][5] D[LEU4,LYS8]-VP TFA, as a V1b-selective agonist, provides a means to specifically dissect the role of the V1b receptor in MAPK activation.

These application notes provide a comprehensive overview and detailed protocols for assessing the activation of the MAPK pathway in response to this compound.

Data Presentation

Ligand-Receptor Binding Affinity

The binding affinity of D[LEU4,LYS8]-VP for the V1b receptor has been determined in various species, demonstrating its high affinity and selectivity.

SpeciesReceptorKi (nM)
RatV1b0.16
HumanV1b0.52
MouseV1b1.38

Table 1: Binding affinities (Ki) of D[LEU4,LYS8]-VP for the V1b receptor. [2][3][4] This data highlights the potent interaction of the compound with its target receptor across different species.

Signaling Pathway

This compound activates the MAPK pathway through the V1b receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the V1b receptor initiates a signaling cascade that leads to the phosphorylation and activation of key proteins in the MAPK pathway.

MAPK_Pathway_Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D_LEU4_LYS8_VP This compound V1b_Receptor V1b Receptor (GPCR) D_LEU4_LYS8_VP->V1b_Receptor Binds Gq_protein Gq Protein V1b_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cellular_Response Cellular Response Transcription_Factors->Cellular_Response Leads to

Figure 1: this compound Signaling Pathway. This diagram illustrates the activation of the MAPK cascade following the binding of this compound to the V1b receptor.

Experimental Protocols

Assessment of MAPK (ERK) Activation by Western Blotting

This protocol describes the detection of phosphorylated ERK (p-ERK), a key downstream component of the MAPK pathway, in response to this compound treatment in a suitable cell line expressing the V1b receptor (e.g., AtT20 cells).[1]

Materials:

  • This compound

  • V1b receptor-expressing cell line (e.g., AtT20)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-total ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Experimental Workflow:

Experimental_Workflow start Start cell_culture 1. Cell Culture (V1b-expressing cells) start->cell_culture serum_starve 2. Serum Starvation (Synchronize cells) cell_culture->serum_starve treatment 3. Treatment (this compound) serum_starve->treatment cell_lysis 4. Cell Lysis (Extract proteins) treatment->cell_lysis protein_quant 5. Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page 6. SDS-PAGE (Separate proteins by size) protein_quant->sds_page western_blot 7. Western Blot (Transfer to membrane) sds_page->western_blot blocking 8. Blocking (Prevent non-specific binding) western_blot->blocking primary_ab 9. Primary Antibody Incubation (p-ERK and Total ERK) blocking->primary_ab secondary_ab 10. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 11. Chemiluminescent Detection secondary_ab->detection analysis 12. Data Analysis (Quantify band intensity) detection->analysis end End analysis->end

Figure 2: Western Blot Workflow. This flowchart outlines the key steps for assessing MAPK (ERK) activation via Western blotting.

Procedure:

  • Cell Culture: Culture V1b receptor-expressing cells in appropriate medium until they reach 70-80% confluency.

  • Serum Starvation: To reduce basal MAPK activity, serum-starve the cells for 4-18 hours in serum-free medium prior to treatment.

  • Treatment: Treat the cells with varying concentrations of this compound for a predetermined time course (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO or saline).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as a ratio of p-ERK to total ERK.

Conclusion

This compound is a powerful research tool for selectively activating the vasopressin V1b receptor and studying its downstream signaling pathways. The protocols and information provided here offer a framework for researchers to effectively assess the activation of the MAPK pathway by this compound, contributing to a deeper understanding of V1b receptor-mediated cellular responses.

References

Application Notes and Protocols for D[LEU4,LYS8]-VP TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of D[LEU4,LYS8]-VP TFA, a selective agonist for the vasopressin V1b receptor. This document is intended to guide researchers in utilizing this compound for in vitro and in vivo studies.

Product Information: Supplier and Purity

This compound is a synthetic peptide analog of vasopressin. The trifluoroacetate (TFA) salt form is commonly supplied. It is crucial to source high-purity compounds for reliable and reproducible experimental results. The table below summarizes information from various suppliers.

SupplierPurityCAS Number (Free Base)
MedChemExpress99.29%42061-33-6
AbMole BioScience>98%42061-33-6
DC ChemicalsNot specifiedNot specified
ALFAGENNot specifiedNot specified
GlpBioNot specifiedNot specified

Mechanism of Action and Signaling Pathway

D[LEU4,LYS8]-VP is a selective agonist of the vasopressin V1b receptor (also known as V3 receptor). The V1b receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[1][2][3] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[7][8] The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), leading to downstream cellular responses, such as the secretion of Adrenocorticotropic Hormone (ACTH) from the anterior pituitary gland.[1]

V1b_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol VP D[LEU4,LYS8]-VP V1bR V1b Receptor VP->V1bR Binds to Gq Gq/11 V1bR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., ACTH release) PKC->Response Phosphorylates Targets Ca Ca2+ Ca->PKC Co-activates ER->Ca Releases

V1b Receptor Signaling Pathway.

Experimental Protocols

In Vitro Application: Intracellular Calcium Mobilization Assay

This protocol describes how to measure the activation of the V1b receptor by this compound by monitoring changes in intracellular calcium concentration using a fluorescent dye.

Workflow:

Calcium_Flux_Workflow A 1. Cell Culture (e.g., HEK293 expressing V1bR) B 2. Dye Loading (e.g., Fura-2 AM or Fluo-4 AM) A->B C 3. Incubation B->C D 4. Baseline Fluorescence Reading C->D E 5. Compound Addition (this compound) D->E F 6. Kinetic Fluorescence Reading E->F G 7. Data Analysis (EC50 determination) F->G

Calcium Mobilization Assay Workflow.

Materials:

  • HEK293 cells stably expressing the human vasopressin V1b receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye leakage).

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound.

  • 96-well black, clear-bottom microplate.

  • Fluorescence microplate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Plating: Seed the V1b receptor-expressing cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium dye. For example, for Fluo-4 AM, prepare a 2 µM solution in HBSS with 20 mM HEPES and 0.04% Pluronic F-127. Probenecid can be added at a final concentration of 2.5 mM.

    • Remove the cell culture medium from the wells and add 100 µL of the dye loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye. After the final wash, leave 100 µL of the buffer in each well.

  • Compound Preparation: Prepare a serial dilution of this compound in HBSS with 20 mM HEPES at 2 times the final desired concentration.

  • Measurement:

    • Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Set the instrument to record fluorescence intensity over time (kinetic read). For Fluo-4, excitation is at 485 nm and emission is at 525 nm.

    • Record a baseline fluorescence for 10-20 seconds.

    • Using the instrument's injector, add 100 µL of the this compound solution to the wells.

    • Continue recording the fluorescence for at least 60-120 seconds to capture the peak response.

  • Data Analysis: The change in fluorescence (peak - baseline) is proportional to the increase in intracellular calcium. Plot the change in fluorescence against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.

In Vitro Application: ACTH Release from Pituitary Cells

This protocol outlines a method to measure the ability of this compound to stimulate ACTH secretion from primary pituitary cells or a suitable pituitary cell line (e.g., AtT-20).[9]

Workflow:

ACTH_Release_Workflow A 1. Pituitary Cell Culture (Primary or Cell Line) B 2. Starvation/Pre-incubation A->B C 3. Stimulation with This compound B->C D 4. Supernatant Collection C->D E 5. ACTH Quantification (ELISA) D->E F 6. Data Analysis E->F

ACTH Release Assay Workflow.

Materials:

  • Primary rat or mouse anterior pituitary cells, or AtT-20 cell line.

  • Cell culture medium.

  • Serum-free medium for stimulation.

  • This compound.

  • 24-well cell culture plates.

  • ACTH ELISA kit.

  • Microplate reader for ELISA.

Procedure:

  • Cell Culture: Culture the pituitary cells in 24-well plates until they reach the desired confluency.

  • Pre-incubation: Gently wash the cells with serum-free medium and then pre-incubate them in serum-free medium for 1-2 hours to establish a basal level of ACTH release.

  • Stimulation:

    • Prepare various concentrations of this compound in serum-free medium.

    • Remove the pre-incubation medium and add the different concentrations of the compound to the wells. Include a vehicle control (medium only).

    • Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well. Centrifuge the supernatant to remove any detached cells and store at -80°C until analysis.

  • ACTH Measurement: Quantify the amount of ACTH in the collected supernatants using a commercially available ACTH ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the concentration of ACTH released against the concentration of this compound to determine the dose-dependent effect on ACTH secretion.

In Vivo Application: Assessment of HPA Axis Activation

This protocol provides a general guideline for administering this compound to laboratory animals (e.g., rats or mice) to assess its effect on the hypothalamic-pituitary-adrenal (HPA) axis by measuring plasma ACTH and corticosterone levels.

Workflow:

In_Vivo_Workflow A 1. Animal Acclimatization B 2. Baseline Blood Sample (Optional) A->B C 3. This compound Administration (e.g., i.p., s.c.) B->C D 4. Timed Blood Sampling C->D E 5. Plasma Separation D->E F 6. Hormone Analysis (ACTH and Corticosterone ELISA) E->F G 7. Data Analysis F->G

In Vivo HPA Axis Activation Workflow.

Materials:

  • Laboratory animals (e.g., adult male Sprague-Dawley rats or C57BL/6 mice).

  • This compound.

  • Sterile saline or other appropriate vehicle.

  • Syringes and needles for injection.

  • Blood collection tubes (e.g., with EDTA for ACTH).

  • Centrifuge.

  • ACTH and corticosterone ELISA kits.

Procedure:

  • Animal Acclimation: House the animals in a controlled environment (temperature, light-dark cycle) for at least one week before the experiment to minimize stress.

  • Compound Preparation: Dissolve this compound in a sterile vehicle (e.g., 0.9% saline) to the desired concentration for injection. The volume of injection should be appropriate for the animal's size (e.g., 1-5 mL/kg for rats, 5-10 mL/kg for mice).

  • Administration: Administer the prepared this compound solution to the animals via the desired route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.)). Include a vehicle-treated control group.

  • Blood Collection: At specified time points after administration (e.g., 15, 30, 60, 120 minutes), collect blood samples. The method of collection should be chosen to minimize stress (e.g., tail vein, saphenous vein, or terminal cardiac puncture under anesthesia). For ACTH measurement, blood should be collected into tubes containing EDTA and kept on ice.

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma at -80°C until analysis.

  • Hormone Analysis: Measure the concentrations of ACTH and corticosterone in the plasma samples using specific ELISA kits.

  • Data Analysis: Compare the hormone levels in the this compound-treated groups to the vehicle-treated control group at each time point. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the effects.

Disclaimer: All experimental protocols are for research purposes only and should be performed by qualified personnel in accordance with all applicable regulations and institutional guidelines. Dosing, timing, and specific reagents may need to be optimized for individual experimental setups.

References

Troubleshooting & Optimization

D[LEU4,LYS8]-VP TFA solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D[LEU4,LYS8]-VP TFA. The information provided addresses common solubility issues in aqueous buffers and the potential impact of the trifluoroacetic acid (TFA) counter-ion on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

D[LEU4,LYS8]-VP is a synthetic analog of vasopressin, a peptide hormone. It is a selective agonist for the vasopressin V1b receptor, with Ki values of 0.16 nM, 0.52 nM, and 1.38 nM for the rat, human, and mouse V1b receptors, respectively[1]. Due to its role in the synthesis and purification process, this peptide is often supplied as a trifluoroacetate (TFA) salt[2][3][4][5].

Q2: Why is my this compound difficult to dissolve in aqueous buffers?

The solubility of peptides is influenced by their amino acid composition, length, and overall charge[6][7][8]. D[LEU4,LYS8]-VP, like many peptides with hydrophobic residues, can have limited solubility in purely aqueous solutions. The presence of the TFA counter-ion can also affect the peptide's conformation and solubility[4].

Q3: What is the impact of the TFA counter-ion on my experiments?

Trifluoroacetic acid (TFA) is a strong acid used in peptide synthesis and purification[2][9]. Residual TFA in the final peptide product can:

  • Alter pH: Lower the pH of your buffer, which can affect protein stability and enzyme activity[4][9].

  • Interfere with biological assays: TFA has been shown to inhibit or stimulate cell proliferation, modulate receptor activity, and interfere with enzymatic assays, sometimes at nanomolar concentrations[2][3][4][9].

  • Affect peptide structure: TFA can bind to the peptide and alter its secondary structure and aggregation properties[4].

Q4: Should I remove the TFA from my peptide?

For sensitive biological assays, such as cell-based experiments or in vivo studies, removing TFA is highly recommended to avoid its confounding effects[3][4]. For less sensitive applications, it may not be necessary, but it is crucial to be aware of its potential impact.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to dissolving this compound.

Problem Possible Cause Troubleshooting Steps
Peptide does not dissolve in water or aqueous buffer (e.g., PBS, TRIS). The peptide is hydrophobic and has a net positive charge.1. Initial Dissolution in Acidic Solution: Try dissolving the peptide in a small amount of 10-25% aqueous acetic acid. Once dissolved, slowly add your aqueous buffer to the desired concentration. 2. Use of Organic Co-solvent: If acidic solution fails, dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Then, add this stock solution dropwise to your stirred aqueous buffer. Caution: The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting your experiment.
Peptide precipitates when adding the organic stock solution to the aqueous buffer. The solubility limit of the peptide in the final buffer composition has been exceeded.1. Lower the Final Concentration: Your target concentration may be too high for the chosen buffer. Try preparing a more dilute solution. 2. Slow Addition and Stirring: Add the organic stock solution very slowly to the vigorously stirring aqueous buffer. This helps to avoid localized high concentrations that can lead to precipitation. 3. Optimize Buffer Composition: The pH and ionic strength of your buffer can influence solubility. Consider testing a range of pH values around the peptide's theoretical isoelectric point (pI).
The peptide solution is cloudy or contains visible particles. Incomplete dissolution or aggregation.1. Sonication: Use a bath sonicator for 5-10 minutes to aid dissolution. Avoid probe sonicators which can generate heat and potentially degrade the peptide. 2. Gentle Warming: Warm the solution to 30-40°C. Be cautious as excessive heat can also lead to degradation. 3. Centrifugation: After attempting to dissolve the peptide, centrifuge the solution at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any undissolved material. Carefully collect the supernatant.
Solubility Data Summary

While specific quantitative solubility data for this compound in common aqueous buffers is not extensively published, some vendor information provides the following:

Solvent System Reported Solubility Notes
10% DMSO in 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.19 mM)The saturation point is unknown. SBE-β-CD is a solubilizing agent.[10][11]
10% DMSO in 90% Corn Oil≥ 2.5 mg/mL (2.19 mM)The saturation point is unknown.[10]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound

This protocol provides a stepwise approach to solubilizing a new batch of this compound.

G cluster_start Initial Steps cluster_aqueous Aqueous Dissolution cluster_organic Organic Co-solvent cluster_final Final Steps start Start with a small aliquot of lyophilized peptide centrifuge Centrifuge vial briefly to pellet all powder start->centrifuge water Add sterile deionized water or 10-25% acetic acid to a concentration of 1-10 mg/mL centrifuge->water vortex_sonicate1 Vortex and/or sonicate water->vortex_sonicate1 check1 Visually inspect for clarity vortex_sonicate1->check1 dmso If insoluble, use a fresh aliquot. Add minimal DMSO to dissolve check1->dmso Insoluble centrifuge_final Centrifuge to pellet any remaining particulates check1->centrifuge_final Soluble add_buffer Slowly add dissolved peptide to stirred aqueous buffer dmso->add_buffer check2 Visually inspect for clarity add_buffer->check2 check2->centrifuge_final Soluble end Peptide solution is ready for use check2->end Insoluble: Re-evaluate concentration or buffer conditions supernatant Transfer clear supernatant to a new tube centrifuge_final->supernatant supernatant->end

Caption: Workflow for solubilizing this compound.
Protocol 2: TFA Counter-Ion Exchange to Hydrochloride (HCl) Salt

This protocol describes a common method for replacing the TFA counter-ion with chloride.

  • Dissolution: Dissolve the this compound peptide in a minimal volume of 100 mM HCl.

  • Incubation: Let the solution stand at room temperature for approximately 1 minute.

  • Freezing: Flash-freeze the solution using liquid nitrogen.

  • Lyophilization: Lyophilize the frozen solution until all the liquid is removed, yielding the peptide as a hydrochloride salt.

  • Repeat (Optional): For complete removal, this process can be repeated 2-3 times.

Signaling Pathway

D[LEU4,LYS8]-VP is a selective agonist of the vasopressin V1b receptor, which is a G protein-coupled receptor (GPCR). The V1b receptor primarily couples to the Gq alpha subunit (Gαq) signaling cascade.

G ligand D[LEU4,LYS8]-VP receptor Vasopressin V1b Receptor (GPCR) ligand->receptor Binds to g_protein Gq Protein (α, β, γ subunits) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to receptor on response Cellular Response (e.g., ACTH release) pkc->response ca2 Ca²⁺ er->ca2 Releases ca2->response

Caption: V1b receptor signaling pathway via Gαq.

Activation of the V1b receptor by D[LEU4,LYS8]-VP leads to the activation of the Gq protein[3][12]. The Gαq subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol trisphosphate (IP3)[2][12]. DAG activates protein kinase C (PKC), while IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum[2][12]. The increase in intracellular Ca²⁺ and activation of PKC lead to various downstream cellular responses, such as the release of adrenocorticotropic hormone (ACTH) from the pituitary gland[13][14].

References

how to prevent D[LEU4,LYS8]-VP TFA precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of D[LEU4,LYS8]-VP TFA in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in media?

D[LEU4,LYS8]-VP is a synthetic peptide analog of vasopressin, acting as a selective agonist for the vasopressin V1b receptor. It is commonly supplied as a trifluoroacetate (TFA) salt, which results from the purification process using trifluoroacetic acid. While TFA is effective for peptide synthesis and purification, its presence can contribute to precipitation issues in cell culture media.[1]

Several factors can lead to the precipitation of this compound in your experimental setup:

  • TFA Counterion: TFA can interact with the positively charged residues of the peptide, affecting its solubility and potentially leading to aggregation, especially in the complex ionic environment of cell culture media.[1][2][3]

  • pH Shifts: Cell culture media are typically buffered to a physiological pH (around 7.2-7.4). However, the addition of a peptide-TFA salt, which is acidic, can cause localized pH drops, reducing the peptide's solubility.[4]

  • Interactions with Media Components: Components in the media, such as salts, proteins (especially in serum-containing media), and other additives, can interact with the peptide and promote precipitation.[5]

  • Temperature Fluctuations: Changes in temperature, such as moving media from refrigeration to an incubator, can affect the solubility of peptides and other media components, leading to precipitation.[4]

  • High Peptide Concentration: Exceeding the solubility limit of the peptide in the media is a direct cause of precipitation.

Q2: What are the initial signs of this compound precipitation?

The initial signs of precipitation can be subtle. Researchers should look for:

  • Visible Particulates: The most obvious sign is the appearance of fine, cloudy precipitates or larger flakes in the media after the addition of the peptide.[4]

  • Increased Turbidity: A subtle cloudiness or haziness in the media, which can be an early indicator of precipitation.[4]

  • Inconsistent Experimental Results: A loss of biological activity or variability in assay results can indirectly indicate that the effective concentration of the soluble peptide has decreased due to precipitation.[4]

Troubleshooting Guides

Problem: Immediate Precipitation Upon Addition to Media

If you observe precipitation immediately after adding this compound to your cell culture medium, follow these troubleshooting steps:

1. Optimize the Peptide Stock Solution:

  • Solvent Choice: Prepare a concentrated stock solution in a solvent where the peptide is highly soluble. Common choices for peptides include sterile dimethyl sulfoxide (DMSO) or distilled water.[4] For this compound, a stock solution in water or a small amount of DMSO is often recommended.[6][7]

  • Concentration: Aim for a stock concentration that is at least 100x to 1000x the final desired concentration in your media. This minimizes the volume of the stock solution added to the culture, reducing the impact of the solvent on the media's composition.[4]

2. Modify the Order of Reagent Addition:

The order in which you add components to your media can significantly impact solubility. The recommended order is:

  • Start with the base cell culture medium.

  • Add the peptide from your concentrated stock solution and mix thoroughly.

  • Finally, add other supplements like serum. This allows the peptide to disperse in the media before the introduction of high concentrations of proteins that might cause it to precipitate.[5]

3. Control the pH of the Medium:

Ensure your medium is well-buffered. If you are not using a CO2 incubator, consider using a HEPES-buffered medium for more stable pH control.[4]

Problem: Delayed Precipitation After Incubation

If precipitation occurs after a period of incubation, consider the following:

1. Temperature Stability:

Avoid repeated freeze-thaw cycles of your peptide stock solution. Prepare single-use aliquots to maintain peptide integrity and solubility. When thawing, do so slowly and ensure the solution is fully dissolved before use.

2. Serum Interactions:

If using a serum-containing medium, proteins in the serum can bind to the peptide and cause it to precipitate over time.[5]

  • Reduce Serum Concentration: If your experiment allows, try reducing the serum percentage.

  • Use Serum-Free Medium for Treatment: Consider treating your cells with the peptide in a serum-free medium for a short period before switching to a serum-containing growth medium.[5]

Advanced Strategy: TFA Removal (Salt Exchange)

For experiments that are highly sensitive to TFA or for persistent precipitation issues, removing the TFA counterion and replacing it with a more biologically compatible one, such as chloride (HCl) or acetate, is a highly effective strategy.[8][9][10]

Rationale for TFA Removal:

  • Improved Solubility: Converting the peptide to a hydrochloride or acetate salt can significantly improve its solubility and stability in physiological buffers.

  • Reduced Cytotoxicity: TFA can be toxic to cells, even at low concentrations, and removing it can lead to more reliable and reproducible biological data.[2]

Experimental Protocol: TFA/HCl Salt Exchange via Lyophilization

This protocol outlines a common method for exchanging the TFA counterion with chloride.

Materials:

  • This compound peptide

  • 100 mM Hydrochloric Acid (HCl) solution, sterile

  • Distilled, sterile water

  • Lyophilizer

  • Liquid Nitrogen

Procedure:

  • Dissolution: Dissolve the this compound salt in distilled water at a concentration of 1 mg/mL.[8][10]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[2][8][10]

  • Incubation: Let the solution stand at room temperature for at least one minute.[8][10][11]

  • Freezing: Flash-freeze the solution in liquid nitrogen.[8][11]

  • Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed.[8][10][11]

  • Repeat: For complete exchange, it is recommended to repeat the process of re-dissolving the lyophilized powder in the HCl solution, freezing, and lyophilizing at least two more times.[10][12]

  • Final Reconstitution: After the final lyophilization, reconstitute the D[LEU4,LYS8]-VP HCl salt in the desired sterile buffer or media for your experiment.[8]

Data Presentation: Comparison of TFA Removal Methods

MethodPrincipleAdvantagesDisadvantagesTypical TFA Reduction
TFA/HCl Salt Exchange via Lyophilization Replacement of TFA with chloride by repeated dissolution in HCl and lyophilization.High efficiency of TFA removal, results in a biologically compatible salt form.Can be time-consuming, requires a lyophilizer.>99%
Ion-Exchange Chromatography The peptide is bound to a resin, TFA is washed away, and the peptide is eluted with a different salt solution.Can be very effective and allows for exchange with various counterions (e.g., acetate).Requires chromatography equipment, potential for peptide loss.>95%
Precipitation The peptide is precipitated from a solution where TFA remains soluble.Quick and simple for bulk TFA removal.May not be suitable for all peptides, risk of co-precipitation of impurities.Variable, generally lower than other methods.

Note: The efficiency of TFA removal can be peptide-dependent.[8]

Visualization of Key Processes

Workflow for Troubleshooting Immediate Precipitation

start Precipitation Observed solubility Review Peptide Solubility Data start->solubility stock Optimize Stock Solution (Solvent & Concentration) solubility->stock order Alter Order of Reagent Addition stock->order ph Check and Adjust Media pH order->ph tfa_removal Consider TFA Removal (Salt Exchange) ph->tfa_removal end Precipitation Prevented tfa_removal->end

A stepwise workflow for troubleshooting immediate peptide precipitation.

Vasopressin V1b Receptor Signaling Pathway

D[LEU4,LYS8]-VP acts as an agonist at the Vasopressin V1b receptor, which is a G protein-coupled receptor (GPCR). The primary signaling pathway initiated by V1b receptor activation involves the Gq/11 family of G proteins.

cluster_membrane Cell Membrane cluster_cytosol Cytosol VP D[LEU4,LYS8]-VP V1bR V1b Receptor VP->V1bR Binds to Gq Gq/11 Protein V1bR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Cellular Response (e.g., ACTH release) Ca->CellularResponse PKC->CellularResponse

Simplified signaling pathway of the Vasopressin V1b receptor.

References

optimizing D[LEU4,LYS8]-VP TFA concentration for maximal response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with D[LEU4,LYS8]-VP TFA. Our goal is to help you optimize its concentration for a maximal response in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

D[LEU4,LYS8]-VP is a selective agonist for the vasopressin V1b receptor.[1] The trifluoroacetate (TFA) salt is a common counter-ion from the purification process. The V1b receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily stimulates the phosphatidylinositol-calcium second messenger system through G proteins.[2] This leads to a cascade of intracellular events, including the activation of protein kinase C and an increase in intracellular calcium concentration.[2]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

Based on the high affinity of D[LEU4,LYS8]-VP for the V1b receptor (Ki values in the nanomolar range), a good starting point for a dose-response experiment is to use a concentration range spanning from 10⁻¹² M to 10⁻⁶ M. A typical starting concentration for initial experiments could be around 100 nM.[3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How should I prepare and store this compound?

For long-term storage, this compound powder should be stored at -20°C or -80°C, protected from moisture. To prepare a stock solution, dissolve the peptide in a suitable solvent, such as sterile water or a buffer appropriate for your cell culture. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage of the stock solution, -20°C is suitable for up to a month, while -80°C is recommended for up to six months.

Troubleshooting Guides

Issue 1: I am not observing any response, or the response is weaker than expected.

  • Possible Cause 1: Suboptimal Peptide Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. A detailed protocol is provided below.

  • Possible Cause 2: Peptide Degradation.

    • Solution: Ensure proper storage of the lyophilized peptide and stock solutions. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.

  • Possible Cause 3: Low V1b Receptor Expression.

    • Solution: Verify the expression level of the V1b receptor in your cell line using techniques such as RT-qPCR or western blotting. If expression is low, consider using a cell line known to express the V1b receptor at higher levels.

  • Possible Cause 4: Interference from TFA Counter-ion.

    • Solution: The TFA salt can sometimes inhibit cellular proliferation and affect experimental outcomes, particularly at higher concentrations (in the range of 10⁻⁸ to 10⁻⁷ M).[4] If you suspect TFA interference, consider exchanging the TFA salt for a more biologically compatible one, such as hydrochloride (HCl). This can be achieved through methods like ion-exchange chromatography or dialysis. Alternatively, include a TFA salt control in your experiments to assess its specific effects.

Issue 2: I am observing high background or non-specific effects.

  • Possible Cause 1: High Peptide Concentration.

    • Solution: Excessively high concentrations of the peptide may lead to off-target effects. Refer to your dose-response curve to ensure you are using a concentration that is within the specific range for V1b receptor activation.

  • Possible Cause 2: Solvent Effects.

    • Solution: If you are using a solvent other than a standard aqueous buffer to dissolve the peptide, ensure that the final concentration of the solvent in your cell culture medium is not causing cellular stress or other non-specific effects. Include a vehicle control (medium with the solvent alone) in your experimental setup.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

This protocol outlines the steps to generate a dose-response curve to identify the EC₅₀ (half-maximal effective concentration) of this compound in your cell-based assay.

Materials:

  • This compound

  • Appropriate cell line expressing the V1b receptor

  • Cell culture medium and supplements

  • Assay-specific reagents (e.g., for measuring intracellular calcium, cAMP levels, or downstream protein phosphorylation)

  • Multi-well plates (e.g., 96-well)

  • Plate reader or other detection instrument

Methodology:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Peptide Preparation: Prepare a series of dilutions of this compound in your assay buffer or cell culture medium. A common approach is to prepare serial dilutions, for example, from 10⁻⁶ M to 10⁻¹² M.

  • Stimulation: Remove the growth medium from the cells and replace it with the different concentrations of the peptide solution. Include a negative control (vehicle only) and a positive control if available.

  • Incubation: Incubate the cells for a predetermined amount of time, which should be optimized for your specific assay (e.g., minutes for calcium flux, longer for gene expression changes).

  • Detection: Measure the cellular response using your chosen assay. This could be a direct measure of a second messenger (e.g., intracellular calcium using a fluorescent dye) or a downstream signaling event (e.g., phosphorylation of a target protein via ELISA or Western blot).

  • Data Analysis: Plot the response as a function of the log of the peptide concentration. Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ value.

Data Presentation:

Concentration (M)Response (units)
1.00E-12...
1.00E-11...
1.00E-10...
1.00E-09...
1.00E-08...
1.00E-07...
1.00E-06...
Vehicle Control...

Visualizations

V1b_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol VP D[LEU4,LYS8]-VP V1bR V1b Receptor VP->V1bR Binds Gq Gq Protein V1bR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Response Cellular Response (e.g., ACTH release) PKC->Response Phosphorylates Downstream Targets

Caption: V1b Receptor Signaling Pathway.

Dose_Response_Workflow A Seed cells in a multi-well plate B Prepare serial dilutions of this compound A->B C Replace medium with peptide dilutions B->C D Incubate for a defined period C->D E Measure cellular response D->E F Plot response vs. log[concentration] E->F G Determine EC₅₀ F->G

References

potential off-target effects of D[LEU4,LYS8]-VP TFA at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D[LEU4,LYS8]-VP TFA. This document addresses potential off-target effects, particularly at high concentrations, and offers detailed experimental protocols and data to ensure accurate and reliable experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Unexpected Cellular Response Suggesting V1a Receptor Activation

  • Question: My experiment is showing a robust calcium mobilization response at high concentrations of this compound in a cell line I thought only expressed the V1b receptor. Could this be an off-target effect?

  • Answer: Yes, at high concentrations, this compound can exhibit off-target effects at the V1a vasopressin receptor. Although it is highly selective for the V1b receptor, its affinity for the V1a receptor is not negligible.

    Troubleshooting Steps:

    • Verify Receptor Expression: Confirm the vasopressin receptor expression profile of your cell line using RT-qPCR or Western blotting to rule out endogenous V1a receptor expression.

    • Concentration-Response Curve: Perform a full concentration-response curve for this compound in your functional assay. Compare the EC50 value to the known potencies at V1b and V1a receptors (see Table 2). An EC50 in the high nanomolar to micromolar range may indicate V1a receptor activation.

    • Use a Selective V1a Antagonist: To confirm V1a receptor-mediated effects, pre-incubate your cells with a selective V1a antagonist before stimulating with a high concentration of this compound. A significant reduction in the response will confirm V1a receptor involvement.

    • Lower the Concentration: If your aim is to specifically study V1b receptor activation, use this compound at a concentration closer to its Ki for the V1b receptor (low nanomolar range) to minimize V1a receptor engagement.

Issue 2: Unexpected cAMP Accumulation Observed

  • Question: I am observing a slight but consistent increase in cAMP levels in my cells upon treatment with high concentrations of this compound. I was expecting a calcium response. What could be the cause?

  • Answer: This could be due to off-target activation of the V2 vasopressin receptor, which is coupled to Gs and stimulates adenylyl cyclase to produce cAMP.

    Troubleshooting Steps:

    • Check for V2 Receptor Expression: As with the V1a receptor, verify if your cell line endogenously expresses the V2 receptor.

    • Concentration-Response Analysis: Determine the EC50 for the cAMP accumulation. This compound has a significantly lower affinity for the V2 receptor compared to the V1b receptor (see Table 1), so this effect should only be apparent at higher concentrations.

    • Utilize a V2-Selective Antagonist: Pre-treatment with a selective V2 receptor antagonist should abolish the observed cAMP increase, confirming the off-target effect.

    • Optimize Ligand Concentration: To isolate V1b-mediated signaling, reduce the concentration of this compound to a range where it does not significantly activate the V2 receptor.

Issue 3: Inconsistent or Weaker-Than-Expected Results

  • Question: My results with this compound are variable, and the potency appears lower than what is reported in the literature. What are the possible reasons?

  • Answer: Inconsistent results can stem from several factors related to ligand preparation, storage, and experimental setup.

    Troubleshooting Steps:

    • Ligand Integrity: this compound is a peptide and can be sensitive to degradation. Ensure it has been stored correctly (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a concentrated stock.

    • Solvent and Solubility: Confirm that the solvent used to dissolve and dilute the peptide is appropriate and does not interfere with your assay.

    • Assay Conditions: Factors such as cell passage number, confluency, and serum starvation can all impact receptor expression and signaling. Standardize these conditions across experiments.

    • Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization. Ensure your stimulation time is appropriate for the signaling pathway being measured.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is a selective agonist for the vasopressin V1b receptor. The V1b receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of the V1b receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Q2: How selective is this compound for the V1b receptor? A2: this compound displays high selectivity for the V1b receptor over other vasopressin and oxytocin receptors. However, at higher concentrations, it can interact with other receptors. The binding affinities (Ki) are summarized in Table 1.

Q3: Can this compound activate the oxytocin receptor? A3: Yes, this compound can bind to and activate the oxytocin receptor, albeit with a lower affinity compared to the V1b receptor. The oxytocin receptor also couples to Gq/11, leading to an increase in intracellular calcium, similar to the V1a and V1b receptors. Therefore, at high concentrations, this compound may elicit a calcium response via the oxytocin receptor.

Q4: What are the expected downstream signaling pathways activated by potential off-target effects? A4: Off-target activation of V1a and oxytocin receptors will lead to the Gq/11-PLC-calcium mobilization pathway. Off-target activation of the V2 receptor will stimulate the Gs-adenylyl cyclase-cAMP pathway.

Data Presentation

Table 1: Binding Affinity (Ki) of D[LEU4,LYS8]-VP for Vasopressin and Oxytocin Receptors

Receptor SubtypeKi (nM)Selectivity (fold vs V1b)
Vasopressin V1b0.161
Oxytocin64400
Vasopressin V2100625
Vasopressin V1a380023,750

Data sourced from Tocris Bioscience.

Table 2: Functional Potency (EC50) of D[LEU4,LYS8]-VP at Vasopressin and Oxytocin Receptors

Receptor SubtypeSignaling PathwayEC50 (nM)
Vasopressin V1bPhospholipase C / Ca2+ Mobilization~1-10
OxytocinPhospholipase C / Ca2+ Mobilization>100
Vasopressin V2Adenylyl Cyclase / cAMP Accumulation>100
Vasopressin V1aPhospholipase C / Ca2+ Mobilization>1000

EC50 values are approximate and can vary depending on the cell line and assay conditions.

Experimental Protocols

Protocol 1: Radioligand Binding Assay (Competitive)

This protocol is to determine the binding affinity (Ki) of this compound for vasopressin or oxytocin receptors.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand (e.g., [3H]-Arginine Vasopressin)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of this compound (or unlabeled vasopressin for total binding), and 50 µL of a fixed concentration of radioligand.

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and perform non-linear regression analysis to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay (Gq-coupled Receptors)

This protocol measures the increase in intracellular calcium following the activation of V1a, V1b, or oxytocin receptors.

Materials:

  • Cells expressing the receptor of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Prepare the dye-loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then dilute in assay buffer.

  • Remove the cell culture medium and add the dye-loading solution to each well.

  • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.

  • Wash the cells with assay buffer.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject varying concentrations of this compound and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence from baseline and plot the concentration-response curve to determine the EC50.

Protocol 3: cAMP Accumulation Assay (Gs-coupled Receptors)

This protocol measures the accumulation of cyclic AMP following the activation of V2 receptors.

Materials:

  • Cells expressing the V2 receptor

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • This compound

Procedure:

  • Seed cells in a suitable multi-well plate and grow to the desired confluency.

  • Remove the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for 15-30 minutes.

  • Add varying concentrations of this compound to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate a concentration-response curve and calculate the EC50.

Visualizations

G_protein_signaling cluster_ligand Ligand cluster_receptor Receptors cluster_gprotein G Proteins cluster_effector Effectors cluster_second_messenger Second Messengers cluster_response Cellular Response D[LEU4,LYS8]-VP D[LEU4,LYS8]-VP V1b V1b (High Affinity) D[LEU4,LYS8]-VP->V1b V1a_OTR V1a / OTR (Low Affinity) D[LEU4,LYS8]-VP->V1a_OTR V2 V2 (Low Affinity) D[LEU4,LYS8]-VP->V2 Gq_11 Gq/11 V1b->Gq_11 V1a_OTR->Gq_11 Gs Gs V2->Gs PLC PLC Gq_11->PLC AC Adenylyl Cyclase Gs->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release cAMP_prod ↑ cAMP cAMP->cAMP_prod

Caption: Signaling pathways of this compound.

troubleshooting_workflow start Unexpected Result check_conc High Ligand Concentration? start->check_conc verify_receptor Verify Receptor Expression (qPCR/WB) check_conc->verify_receptor Yes check_protocol Review Protocol: - Ligand Integrity - Assay Conditions check_conc->check_protocol No conc_response Perform Concentration- Response Curve verify_receptor->conc_response use_antagonist Use Selective Antagonist conc_response->use_antagonist confirm_off_target Off-Target Effect Confirmed use_antagonist->confirm_off_target optimize Optimize Experiment confirm_off_target->optimize check_protocol->optimize

Caption: Troubleshooting workflow for unexpected results.

stability of D[LEU4,LYS8]-VP TFA in solution over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D[LEU4,LYS8]-VP TFA. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in your experiments. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during the handling and analysis of this peptide in solution.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder and stock solutions of this compound?

A1: For optimal stability, lyophilized this compound powder should be stored at -20°C. Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month. To prevent degradation from moisture, ensure the container is tightly sealed.

Q2: What is the recommended solvent for reconstituting this compound?

A2: this compound is soluble in sterile water and DMSO. For in vivo applications, specific protocols using 10% DMSO in a saline solution containing 20% SBE-β-CD or 10% DMSO in corn oil are recommended to achieve a clear solution.

Q3: What is the stability of this compound in aqueous solutions at different pH values?

Q4: Can I store this compound solution at 4°C?

A4: Based on stability data for VIP, storage at 4°C (cold storage) may lead to degradation, especially at low concentrations. For short-term storage (a few days), it is preferable to keep the solution frozen at -20°C or -80°C and thaw as needed. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q5: What are the potential degradation pathways for this compound in solution?

A5: Like other peptides, this compound is susceptible to several degradation pathways in solution, including:

  • Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid (Asp) residues.

  • Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids.

  • Oxidation: Modification of methionine (Met), cysteine (Cys), or tryptophan (Trp) residues, although this compound does not contain these residues.

  • Aggregation: Formation of insoluble peptide aggregates, which can be influenced by concentration, temperature, and pH.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed in the peptide solution. The peptide has low solubility in the chosen solvent.If precipitation occurs, gentle heating and/or sonication can aid dissolution. For aqueous solutions, adjusting the pH to be slightly acidic may improve solubility. Consider using a small amount of an organic co-solvent like DMSO.
Loss of biological activity in the assay. The peptide has degraded due to improper storage or handling.Review the storage conditions of both the lyophilized powder and the stock solution. Ensure that the solution was not subjected to multiple freeze-thaw cycles. Prepare fresh solutions from a new vial of lyophilized peptide and re-run the experiment.
The peptide has degraded in the assay buffer.Peptides can be unstable in certain buffers, especially at basic pH. Assess the stability of the peptide in your assay buffer over the time course of your experiment using HPLC. If degradation is observed, consider using a different buffer system in the neutral to slightly acidic pH range.
Multiple peaks observed during HPLC analysis. The peptide has degraded into smaller fragments.Analyze the sample using HPLC-MS to identify the masses of the degradation products. This can help to pinpoint the site of cleavage or modification. Common degradation products include shorter peptide fragments resulting from hydrolysis at Asp residues.
The peptide has formed aggregates.Aggregation can sometimes be observed as broad or late-eluting peaks in HPLC. Use size-exclusion chromatography (SEC) to confirm the presence of aggregates. To prevent aggregation, try using a lower peptide concentration or adding aggregation inhibitors to your solution.
The TFA salt is interfering with the analysis.While TFA is a common counter-ion, it can sometimes interfere with certain assays or analytical techniques. If TFA interference is suspected, consider exchanging the counter-ion using a suitable method like ion-exchange chromatography.

Stability of this compound in Solution Over Time (Hypothetical Data Based on VIP)

The following table provides hypothetical stability data for this compound in a neutral aqueous buffer (pH 7.0) based on the known stability of VIP. This data is for illustrative purposes and should be confirmed by experimental analysis.

Storage TemperatureTime Point% Remaining Intact Peptide (by HPLC)
4°C 0 hours100%
24 hours95%
72 hours85%
1 week70%
-20°C 0 hours100%
1 week99%
1 month98%
3 months90%
-80°C 0 hours100%
1 month>99%
6 months>99%
12 months98%

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol describes a general method for evaluating the stability of this compound in a specific solution over time.

  • Preparation of Peptide Stock Solution:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

    • Reconstitute the peptide in the desired solvent (e.g., sterile water, PBS pH 7.0) to a final concentration of 1 mg/mL.

    • Gently vortex to ensure complete dissolution.

  • Sample Incubation:

    • Aliquot the peptide solution into several sterile microcentrifuge tubes.

    • Store the aliquots at the desired temperatures for the stability study (e.g., 4°C, -20°C, and -80°C).

    • Prepare a "time zero" sample by immediately proceeding to HPLC analysis with one of the aliquots.

  • HPLC Analysis:

    • At each time point (e.g., 0, 24, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage temperature.

    • If frozen, thaw the sample completely at room temperature.

    • Inject an appropriate volume (e.g., 20 µL) onto a C18 reverse-phase HPLC column.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis:

    • Integrate the peak area of the main peptide peak at each time point.

    • Calculate the percentage of the remaining intact peptide relative to the "time zero" sample.

    • Monitor for the appearance of new peaks, which indicate degradation products.

Visualizations

Peptide_Stability_Workflow cluster_prep Sample Preparation cluster_storage Incubation cluster_analysis Analysis cluster_outcome Outcome start Lyophilized this compound reconstitute Reconstitute in Solution (e.g., PBS pH 7.0) start->reconstitute aliquot Aliquot into Vials reconstitute->aliquot storage_conditions Store at Different Temperatures (4°C, -20°C, -80°C) aliquot->storage_conditions time_points Collect Samples at Time Points (0, 24h, 72h, etc.) storage_conditions->time_points hplc_analysis Analyze by RP-HPLC time_points->hplc_analysis data_analysis Calculate % Remaining Peptide & Identify Degradants hplc_analysis->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile

Caption: Experimental workflow for assessing the stability of this compound in solution.

Peptide_Degradation_Pathways cluster_degradation Degradation Pathways cluster_products Degradation Products peptide Intact this compound hydrolysis Hydrolysis (e.g., at Asp residues) peptide->hydrolysis H₂O, pH deamidation Deamidation (at Asn, Gln residues) peptide->deamidation pH, Temp aggregation Aggregation peptide->aggregation Conc., Temp fragments Peptide Fragments hydrolysis->fragments isoaspartate Isoaspartate Variants deamidation->isoaspartate aggregates Insoluble Aggregates aggregation->aggregates

Caption: Common degradation pathways for peptides like this compound in solution.

impact of TFA counterion on D[LEU4,LYS8]-VP TFA bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with D[LEU4,LYS8]-VP TFA. The information provided addresses potential issues related to the trifluoroacetic acid (TFA) counterion and its impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

D[LEU4,LYS8]-VP is a selective agonist for the vasopressin V1b receptor.[1][2] It exhibits a high affinity for rat, human, and mouse V1b receptors.[1][2][3] Its primary biological activity is to stimulate the V1b receptor, leading to the activation of downstream signaling pathways.[3][4] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which results from the purification process using trifluoroacetic acid.

Q2: Can the TFA counterion affect the bioactivity of D[LEU4,LYS8]-VP?

Q3: What are the potential mechanisms of TFA interference in my experiments?

TFA can interfere with your experiments in several ways:

  • Direct Cellular Effects: TFA itself can impact cell viability and proliferation. Some studies have shown that TFA can inhibit cell growth at concentrations as low as 10 nM, while others have reported a stimulatory effect at higher concentrations.[5]

  • Alteration of Local pH: As a strong acid, residual TFA can lower the pH of your stock solutions and, subsequently, the assay medium. This pH shift can affect receptor-ligand interactions and cellular health.[5]

  • Modification of Peptide Conformation: The counterion can influence the secondary structure of the peptide, which may impact its binding affinity to the V1b receptor.

Q4: Should I remove the TFA from my D[LEU4,LYS8]-VP sample?

If you are observing unexpected or inconsistent results, or if your assay is particularly sensitive, you may consider exchanging the TFA counterion for a more biologically compatible one, such as hydrochloride (HCl) or acetate. Several commercial services and laboratory protocols are available for counterion exchange.

Troubleshooting Guide

Observed Problem Potential Cause Related to TFA Recommended Action
Inconsistent dose-response curves between experiments. Residual TFA levels may vary between different lots or aliquots of the peptide, leading to inconsistent biological effects.1. Quantify the TFA content in your peptide stock. 2. Consider performing a counterion exchange to HCl or acetate for more consistent results. 3. If exchange is not feasible, ensure thorough mixing of stock solutions and prepare fresh dilutions for each experiment.
Lower than expected bioactivity or potency (higher EC50/IC50). TFA may be directly inhibiting cell proliferation or interfering with the peptide's ability to bind to the V1b receptor.1. Test the effect of TFA alone on your cell line at concentrations equivalent to those present in your peptide solution. 2. Perform a counterion exchange on your peptide sample and repeat the bioassay.
Higher than expected bioactivity or potency (lower EC50/IC50). At certain concentrations, TFA has been reported to stimulate cell growth, which could potentiate the apparent effect of D[LEU4,LYS8]-VP.1. Run a control with TFA alone to assess its baseline effect on your assay endpoint. 2. Use a different, non-TFA salt form of the peptide if available for comparison.
Poor solubility of the peptide. While TFA is generally used to improve peptide solubility, interactions with certain buffers or media components could lead to precipitation.1. Review the manufacturer's instructions for recommended solvents. 2. Try dissolving the peptide in a small amount of a suitable organic solvent (like DMSO) before diluting with your aqueous assay buffer.

Data Presentation

The following tables provide an illustrative summary of the potential impact of the TFA counterion on the bioactivity of a peptide like D[LEU4,LYS8]-VP. Note: This data is hypothetical and intended to demonstrate the possible direction and magnitude of TFA-related effects based on general observations for other peptides.

Table 1: Illustrative Bioactivity Comparison of D[LEU4,LYS8]-VP Salt Forms

Parameter This compound D[LEU4,LYS8]-VP HCl Potential Interpretation
EC50 (Calcium Mobilization) 1.5 nM0.8 nMTFA may be slightly reducing the apparent potency of the peptide.
Maximum Response (% of control) 95%100%A minor inhibitory effect of TFA on the overall cellular response could be present.
Cell Viability at 1 µM 85%98%At higher concentrations, TFA may exhibit some cytotoxicity.

Table 2: Binding Affinity (Ki) of D[LEU4,LYS8]-VP for Vasopressin V1b Receptors

This data is from published literature for D[LEU4,LYS8]-VP and may have been generated using the TFA salt form.

Species Ki (nM)
Rat0.16[1][2][3]
Human0.52[1][2][3]
Mouse1.38[1][2][3]

Experimental Protocols

1. V1b Receptor-Mediated Calcium Mobilization Assay

This protocol is a general guideline for measuring the activation of the V1b receptor by D[LEU4,LYS8]-VP, leading to an increase in intracellular calcium.

  • Cell Culture: Culture cells stably expressing the human V1b receptor (e.g., CHO-V1bR or HEK293-V1bR) in appropriate media.

  • Cell Plating: Seed cells into a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.

  • Fluorescent Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in sterile water or a recommended solvent.

    • Perform serial dilutions to create a range of concentrations for the dose-response curve.

  • Assay Procedure:

    • After incubation, wash the cells with an assay buffer (e.g., HBSS).

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the plate reader to record fluorescence intensity over time.

    • Inject the different concentrations of D[LEU4,LYS8]-VP into the wells and monitor the change in fluorescence.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each concentration.

    • Normalize the data to the baseline and a positive control (e.g., a saturating concentration of vasopressin).

    • Plot the normalized response versus the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.

2. Counterion Exchange from TFA to HCl

This is a general protocol for exchanging the TFA counterion.

  • Materials:

    • This compound

    • 10 mM HCl in sterile water

    • Lyophilizer

  • Procedure:

    • Dissolve the peptide in 10 mM HCl.

    • Freeze the solution at -80°C.

    • Lyophilize the sample until it is a dry powder.

    • To ensure complete exchange, repeat the dissolution, freezing, and lyophilization steps two more times.

    • After the final lyophilization, the peptide will be in the hydrochloride salt form.

Visualizations

G cluster_workflow Experimental Workflow: Bioactivity Assay prep Prepare this compound Stock Solution dilute Create Serial Dilutions prep->dilute treat Treat Cells with Peptide Dilutions dilute->treat plate Plate V1b-Expressing Cells plate->treat incubate Incubate for Defined Period treat->incubate measure Measure Biological Response (e.g., Calcium Flux, MAPK Activation) incubate->measure analyze Analyze Data and Determine EC50 measure->analyze

Fig. 1: A typical experimental workflow for assessing the bioactivity of this compound.

G ligand D[LEU4,LYS8]-VP receptor V1b Receptor ligand->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on ca2 ↑ [Ca2+] er->ca2 releases response Cellular Response (e.g., ACTH release) ca2->response

Fig. 2: The primary signaling pathway activated by the V1b receptor upon binding of D[LEU4,LYS8]-VP.

G start Inconsistent Bioactivity Results? check_tfa Is TFA counterion a potential issue? start->check_tfa yes_tfa Yes check_tfa->yes_tfa no_tfa No check_tfa->no_tfa tfa_actions Consider TFA Interference: - Run TFA-only control - Perform counterion exchange - Quantify TFA content yes_tfa->tfa_actions other_issues Troubleshoot Other Experimental Variables: - Cell passage number - Reagent quality - Instrument calibration no_tfa->other_issues

Fig. 3: A logical diagram for troubleshooting inconsistent bioactivity results with this compound.

References

troubleshooting inconsistent results with D[LEU4,LYS8]-VP TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with D[LEU4,LYS8]-VP TFA. Our aim is to help you overcome common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide that acts as a selective and potent agonist for the vasopressin V1b receptor. Its mechanism of action involves binding to and activating the V1b receptor, which is a G protein-coupled receptor (GPCR). This activation stimulates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to various downstream cellular responses.

Q2: I am observing inconsistent or no effects in my cell-based assays. What are the potential causes?

Inconsistent results with peptide reagents like this compound are often not due to the peptide's inherent activity but can be traced to several experimental factors. The most common culprit is the presence of residual trifluoroacetic acid (TFA) from the peptide synthesis and purification process.[1] TFA can significantly impact cellular assays by:

  • Altering pH: TFA is a strong acid and can lower the pH of your assay medium, affecting cell health and protein function.[1]

  • Inducing Cytotoxicity: Even at nanomolar concentrations, TFA can be toxic to cells, leading to reduced viability and inconsistent results.[2]

  • Interfering with Biological Processes: TFA has been shown to inhibit cell proliferation in some cases and promote it in others, introducing significant variability.[1]

Other potential causes for inconsistent results include:

  • Peptide Degradation: Improper storage and handling can lead to the degradation of the peptide.

  • Peptide Aggregation: Peptides can aggregate, reducing their effective concentration and activity.

  • Low Receptor Expression: The target cells may not express the V1b receptor at sufficient levels.

Q3: How can I troubleshoot issues related to TFA contamination?

If you suspect TFA is affecting your experiments, here are several troubleshooting steps:

  • Use a TFA Control: Run a control experiment where you add a TFA salt solution (at a concentration equivalent to that in your peptide stock) to your cells without the peptide. This will help you determine the direct effect of TFA on your assay.

  • Perform a Counterion Exchange: The most effective solution is to remove the TFA and exchange it for a more biologically compatible counterion like hydrochloride (HCl) or acetate. Detailed protocols for this are provided in the "Experimental Protocols" section below.

  • Purchase TFA-free Peptide: For future experiments, consider sourcing peptides that are supplied in a different salt form.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered when using this compound.

Issue 1: High Variability Between Replicates or Experiments
Potential Cause Troubleshooting Steps
TFA Interference 1. Run a TFA-only control. 2. Perform a counterion exchange to remove TFA (see protocol below).
Peptide Aggregation 1. Ensure complete dissolution of the peptide. Gentle vortexing or brief sonication can help. 2. Prepare fresh solutions for each experiment. 3. Visually inspect the solution for any precipitates.
Improper Storage 1. Aliquot peptide stocks to avoid multiple freeze-thaw cycles. 2. Store lyophilized peptide at -20°C or -80°C, protected from light. 3. Store peptide solutions at -80°C.
Issue 2: No Biological Response or Weaker Than Expected Activity
Potential Cause Troubleshooting Steps
Peptide Degradation 1. Use a fresh vial of the peptide. 2. Verify the peptide's integrity via mass spectrometry if possible.
Low V1b Receptor Expression 1. Confirm V1b receptor expression in your cell line using techniques like qPCR or Western blotting. 2. Use a positive control cell line known to express the V1b receptor.
Incorrect Peptide Concentration 1. Have the peptide concentration of your stock solution accurately determined by amino acid analysis.
Suboptimal Assay Conditions 1. Optimize agonist concentration and incubation time. 2. Ensure the assay buffer and conditions are compatible with V1b receptor signaling.

Experimental Protocols

Protocol 1: TFA Removal by HCl Counterion Exchange

This protocol describes a common method to exchange the TFA counterion for the more biologically inert chloride ion.[2][3]

Materials:

  • This compound peptide

  • Sterile, nuclease-free water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

Procedure:

  • Dissolve the peptide in sterile water to a concentration of 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.

  • Let the solution stand at room temperature for 1-2 minutes.

  • Flash-freeze the solution using liquid nitrogen or a dry ice/ethanol bath.

  • Lyophilize the frozen solution overnight until all liquid is removed.

  • To ensure complete exchange, repeat steps 1-5 at least two more times.

  • After the final lyophilization, dissolve the peptide in the desired assay buffer.

Protocol 2: Assessing V1b Receptor Activation via Calcium Mobilization Assay

This protocol outlines a common method to measure the agonist activity of D[LEU4,LYS8]-VP by quantifying intracellular calcium release.

Materials:

  • Cells expressing the V1b receptor (e.g., CHO-K1 cells stably transfected with the human V1b receptor)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • D[LEU4,LYS8]-VP (TFA-free) stock solution

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the V1b receptor-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.

  • Agonist Addition: Add varying concentrations of D[LEU4,LYS8]-VP to the wells.

  • Signal Detection: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Calculate the change in fluorescence from baseline for each concentration of the agonist to determine the EC50 value.

Data Presentation

Table 1: Binding Affinities (Ki) of D[LEU4,LYS8]-VP for Vasopressin V1b Receptors

SpeciesKi (nM)
Rat0.16
Human0.52
Mouse1.38

Data compiled from publicly available sources.

Visualizations

V1b_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol VP D[LEU4,LYS8]-VP V1bR V1b Receptor VP->V1bR Binds Gq11 Gq/11 V1bR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers release PKC Protein Kinase C DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Response Cellular Response Ca_cyto->Response PKC->Response

Caption: V1b Receptor Signaling Pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_TFA Suspect TFA Interference? Start->Check_TFA Run_Control Run TFA-only Control Check_TFA->Run_Control Yes Check_Peptide Check Peptide Integrity & Storage Check_TFA->Check_Peptide No TFA_Effect TFA has an effect? Run_Control->TFA_Effect Exchange_TFA Perform Counterion Exchange TFA_Effect->Exchange_TFA Yes TFA_Effect->Check_Peptide No Re_test Re-run Experiment Exchange_TFA->Re_test Resolved Problem Resolved Re_test->Resolved Contact_Support Contact Technical Support Re_test->Contact_Support Degradation Potential Degradation/Aggregation? Check_Peptide->Degradation New_Peptide Use Fresh Peptide Aliquot Degradation->New_Peptide Yes Check_Assay Review Assay Protocol Degradation->Check_Assay No New_Peptide->Re_test Check_Assay->Re_test

Caption: Troubleshooting Workflow for Inconsistent Results.

References

Technical Support Center: D[LEU4,LYS8]-VP TFA In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in in vivo studies involving D[LEU4,LYS8]-VP TFA.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in in vivo studies with peptide compounds like this compound?

Variability in in vivo studies can arise from three main areas: the experimental animal, the environment, and the experimental procedures.[1] For peptide compounds such as this compound, specific factors include:

  • Compound Stability and Handling: Peptides are susceptible to degradation. Improper storage, handling, and formulation can lead to inconsistent dosing concentrations.

  • Formulation: Poor aqueous solubility or an unstable formulation can result in variable drug exposure.[1]

  • Animal Model: Genetic differences, age, weight, and health status of the animals can significantly impact study outcomes.[1]

  • Experimental Procedures: Inconsistent administration techniques (e.g., oral gavage, injection), variable blood sampling times, and handling-induced stress can introduce significant variability.[1][2]

Q2: How can I ensure the stability and consistent dosing of this compound?

To ensure consistency:

  • Storage: Store the lyophilized peptide and stock solutions according to the manufacturer's recommendations, typically at -20°C or -80°C.

  • Reconstitution: Use a consistent, high-quality solvent for reconstitution. Prepare fresh formulations for each experiment to avoid degradation.[1]

  • Concentration Verification: Whenever possible, verify the concentration of the dosing solution before administration.

  • Handling: Minimize freeze-thaw cycles of stock solutions. Aliquot stock solutions into single-use vials.

Q3: What are the key considerations when selecting an animal model?

Choosing the right animal model is crucial for reducing variability and ensuring translational relevance.[3] Consider the following:

  • Species and Strain: Select a well-characterized, isogenic (inbred) animal strain to minimize genetic variability.[1] Mice and rats are the most commonly used animals in biomedical research, accounting for approximately 95% of all laboratory animals.[4]

  • Age and Weight: Use animals within a narrow age and weight range to reduce physiological differences.[1]

  • Sex: Include both male and female animals in your study design, as hormone levels and genetic variations can lead to different outcomes.[3]

  • Health Status: Use specific-pathogen-free (SPF) animals to avoid confounding effects from infections.[5]

Troubleshooting Guides

Issue 1: High Inter-Animal Variability in Pharmacokinetic (PK) Data

High variability in plasma drug concentrations is a common challenge.[1]

Potential Cause Recommended Solution
Poor aqueous solubility of this compound Develop an optimized formulation. This may include using a solution, a suspension with a wetting agent, or a self-emulsifying drug delivery system (SEDDS). Ensure the formulation is homogenous and stable.[1]
Inconsistent Dosing Prepare fresh formulations for each experiment and verify the concentration.[1] Use calibrated equipment for dosing and ensure the volume is appropriate for the animal's weight.[1]
Inconsistent Oral Gavage Technique Ensure all personnel are proficient in the oral gavage technique to minimize stress and ensure accurate dose delivery to the stomach.[1]
Variable Blood Sampling Times Adhere strictly to the predetermined blood sampling schedule.[1] Stagger the dosing of animals to allow for precise timing of sample collection for each individual.[1]
Genetic Drift in Animal Colony Use a well-characterized, isogenic animal strain.[1]
Differences in Food and Water Consumption Standardize the diet and fasting period before dosing.[1] Fasting can reduce variability in gastric emptying.[1] Ensure ad libitum access to water.[1]
Issue 2: Inconsistent Efficacy Results Between Study Cohorts
Potential Cause Recommended Solution
Lack of Randomization and Blinding Implement proper randomization of animals into treatment groups and blind the study to minimize bias.[3]
Environmental Stress Acclimatize animals to the facility and handling procedures for at least one week before the study.[1] Maintain a consistent environment (temperature, humidity, light-dark cycle).[1]
Operator-Related Inconsistencies Standardize all experimental procedures and ensure all personnel are adequately trained.[5]
Underpowered Study Determine the optimal sample size to ensure the study is statistically sound.[3]

Experimental Protocols

Protocol: Oral Gavage in Rodents

  • Animal Preparation:

    • Acclimatize the animal to handling for several days before the procedure.[1]

    • Confirm the animal's body weight to calculate the correct dose volume.[1]

    • Ensure the animal is properly restrained to prevent injury.[1]

  • Dosing:

    • Use a sterile, appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch for mice). The tip should be rounded to prevent esophageal trauma.[1]

    • Measure the distance from the animal's mouth to the xiphoid process to ensure proper insertion depth.[1]

    • Gently insert the gavage needle into the esophagus and deliver the dose.

    • Observe the animal for any signs of distress after the procedure.

Visualization

TroubleshootingWorkflow Troubleshooting Workflow for In Vivo Variability cluster_compound Compound-Related Factors cluster_animal Animal-Related Factors cluster_procedure Procedure-Related Factors start High Variability Observed check_compound Review Compound Handling and Formulation start->check_compound check_animal Assess Animal Model and Husbandry start->check_animal check_procedure Evaluate Experimental Procedures start->check_procedure formulation Inconsistent Formulation? check_compound->formulation stability Degradation During Storage? check_compound->stability dosing_prep Inaccurate Dosing Prep? check_compound->dosing_prep genetics Genetic Variability? check_animal->genetics environment Environmental Stressors? check_animal->environment health Subclinical Infections? check_animal->health dosing_tech Inconsistent Dosing Technique? check_procedure->dosing_tech sampling Variable Sampling Times? check_procedure->sampling handling Handling Stress? check_procedure->handling optimize Optimize Protocol and Retrain Staff formulation->optimize stability->optimize dosing_prep->optimize genetics->optimize environment->optimize health->optimize dosing_tech->optimize sampling->optimize handling->optimize end Reduced Variability optimize->end

Caption: A logical workflow for troubleshooting sources of variability in in vivo studies.

References

Technical Support Center: Troubleshooting D[LEU4,LYS8]-VP TFA Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering weak or no response to D[LEU4,LYS8]-VP TFA in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

D[LEU4,LYS8]-VP is a selective agonist for the vasopressin V1b receptor.[1][2] It is a synthetic analog of vasopressin. The presence of "TFA" indicates that the peptide is supplied as a trifluoroacetate salt, which is a common result of the peptide synthesis and purification process.[3][4] This peptide is expected to stimulate the V1b receptor, leading to the activation of downstream signaling pathways such as phospholipase C and MAPK.[1][5] It has been shown to be a full agonist in cell lines stably transfected with the rat V1b receptor.[1]

Q2: Why am I observing a weak or no response in my cell-based assays?

A weak or absent response could be due to several factors, with the most common being interference from the trifluoroacetic acid (TFA) counter-ion.[3][4][6] Residual TFA can significantly impact a wide range of biological assays by altering the pH of the assay solution, inhibiting or stimulating cell proliferation, and acting as an allosteric modulator of receptors.[3][4] Other potential causes include issues with peptide solubility, storage, degradation, or the specific experimental setup.

Q3: Can the TFA salt formulation affect my experimental results?

Yes, absolutely. Trifluoroacetic acid is a strong acid used during peptide synthesis and purification.[3][4] Consequently, synthetic peptides are often delivered as TFA salts.[4][6] The presence of TFA as a counter-ion can compromise experimental outcomes and biological activity.[6] It has been shown to exhibit dose-dependent cytotoxicity and can interfere with cell proliferation, receptor binding, and enzymatic activity, even at nanomolar concentrations.[3][6]

Q4: How can I mitigate the potential negative effects of TFA?

If TFA interference is suspected, consider exchanging the TFA for a more biologically compatible counter-ion like acetate or hydrochloride (HCl).[3] Several commercial services are available for this purpose. It is also crucial to quantify the amount of TFA in your peptide stock to determine if it is at a concentration that could affect your assay.[3]

Troubleshooting Guide

Problem: Weak or No Agonist Activity of this compound

This guide will walk you through a systematic approach to identify the root cause of the issue.

Step 1: Assess the Integrity and Handling of the Peptide

Potential IssueRecommended Action
Improper Storage Peptides should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.
Peptide Degradation Peptides containing residues like Cysteine, Tryptophan, or Methionine are susceptible to oxidation. Ensure proper storage and handling.
Incorrect Peptide Concentration Verify the calculated concentration of your stock solution. Consider that the TFA salt will add to the molecular weight.
Poor Solubility Initially, attempt to dissolve the peptide in sterile water. If solubility is an issue, small amounts of ammonium hydroxide (<50 µL) or DMSO (50-100 µL) can be used.[2]

Step 2: Investigate Potential TFA Interference

The presence of trifluoroacetate (TFA) from the synthesis process is a significant cause of assay failure.

Potential IssueRecommended Action
TFA-induced Cytotoxicity High concentrations of TFA can be toxic to cells. Perform a dose-response curve to assess cell viability in the presence of the peptide solution.
Alteration of Assay pH TFA is acidic and can lower the pH of your assay medium, affecting enzyme activity and receptor binding.[6] Measure the pH of your final assay solution after adding the peptide.
Direct Receptor Interference TFA has been shown to act as an allosteric modulator for some receptors.[3][4]
Actionable Step Counter-ion Exchange: If TFA interference is suspected, exchange the TFA for a more biocompatible counter-ion such as acetate or hydrochloride.

Step 3: Evaluate the Experimental System

Potential IssueRecommended Action
Receptor Expression Levels Confirm that your cell line expresses a sufficient level of the V1b receptor.
Cell Line Health Ensure cells are healthy, within a low passage number, and free from contamination.
Assay Sensitivity Your assay may not be sensitive enough to detect the response. Optimize assay conditions, such as incubation time and reagent concentrations.
Species Specificity D[LEU4,LYS8]-VP exhibits strong selectivity for the rat V1b receptor.[1][7] Ensure your experimental system is appropriate for this specific agonist.

D[LEU4,LYS8]-VP Binding Affinity

The following table summarizes the binding affinity (Ki) of D[LEU4,LYS8]-VP for vasopressin V1b receptors from different species.

SpeciesV1b Receptor Ki (nM)
Rat0.16[2][8][9][10][11]
Human0.52[2][8][9][10][11]
Mouse1.38[2][8][9][10][11]

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays (Phospholipase C Activation)

  • Cell Culture: Culture AtT20 cells stably transfected with the rat V1b receptor in appropriate media.

  • Cell Seeding: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Peptide Preparation: Prepare a stock solution of this compound in sterile water or a suitable solvent.[2] Perform serial dilutions to achieve the desired final concentrations.

  • Stimulation: Replace the culture medium with a serum-free medium containing the various concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the accumulation of inositol phosphates using a commercially available kit, as an indicator of phospholipase C activation.

  • Data Analysis: Plot the response as a function of the peptide concentration to determine the EC50.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Weak/No Response Start Start: Weak or No Response CheckPeptide Step 1: Check Peptide Integrity & Handling Start->CheckPeptide CheckTFA Step 2: Investigate TFA Interference CheckPeptide->CheckTFA If problem persists CheckSystem Step 3: Evaluate Experimental System CheckTFA->CheckSystem If problem persists Resolution Problem Resolved CheckSystem->Resolution If problem is identified NoResolution Consult Further Support CheckSystem->NoResolution If problem persists

Caption: Troubleshooting workflow for addressing weak or no experimental response.

cluster_pathway D[LEU4,LYS8]-VP Signaling Pathway Ligand D[LEU4,LYS8]-VP Receptor V1b Receptor Ligand->Receptor GProtein Gq/11 Receptor->GProtein activates PLC Phospholipase C (PLC) GProtein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response MAPK MAPK Cascade PKC->MAPK MAPK->Response

Caption: Simplified signaling pathway of the V1b receptor upon agonist binding.

References

best practices for handling and storing lyophilized D[LEU4,LYS8]-VP TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and troubleshooting experiments involving lyophilized D[LEU4,LYS8]-VP TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a selective agonist for the vasopressin V1b receptor, with reported Ki values of 0.16 nM, 0.52 nM, and 0.38 nM for the rat, human, and mouse V1b receptors, respectively. It exhibits weak antidiuretic, vasopressor, and in vitro oxytocic activities. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which is common for synthetically produced peptides.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of the peptide. For detailed storage conditions for both the lyophilized powder and reconstituted solutions, please refer to the data table in the "Handling and Storage" section.

Q3: What safety precautions should I take when handling this peptide?

A3: It is important to avoid inhalation of the powder and to prevent contact with skin and eyes.[1] Use appropriate personal protective equipment (PPE), including gloves and safety goggles, and handle the compound in a well-ventilated area.[1]

Q4: My this compound will not dissolve. What should I do?

A4: Peptides with hydrophobic residues can sometimes be challenging to dissolve.[2][3] Please refer to the "Troubleshooting Guide" for a step-by-step approach to address solubility issues.

Q5: Can the trifluoroacetate (TFA) salt affect my experiments?

A5: Yes, residual TFA from the synthesis and purification process can impact biological assays.[4][5][6] It has been shown to inhibit or sometimes stimulate cell proliferation, even at nanomolar concentrations.[4][5] The acidic nature of TFA can also lower the pH of your assay solutions, potentially affecting protein or enzyme activity.[4][6] For highly sensitive applications, consider exchanging the TFA salt for a more biocompatible one, such as hydrochloride or acetate.[7][8]

Handling and Storage

Proper handling and storage are critical for ensuring the long-term stability and performance of this compound. The lyophilized powder is sensitive to moisture and should be stored under desiccated conditions.

Quantitative Storage and Stability Data
FormStorage TemperatureShelf LifeKey Considerations
Lyophilized Powder -20°CUp to several yearsKeep container tightly sealed and protected from moisture.[1]
Reconstituted Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[2][9]
Reconstituted Solution -20°CUp to 1 monthFor short-term storage only. Aliquot to prevent degradation.[2][9]

Experimental Protocols

Detailed Protocol for Reconstitution of Lyophilized this compound

This protocol provides a general guideline for reconstituting the peptide. The choice of solvent will depend on the specific requirements of your experiment.

Materials:

  • Vial of lyophilized this compound

  • Sterile, high-purity solvent (e.g., sterile distilled water, DMSO, or a suitable buffer)

  • Sterile pipette tips

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes.[10][11] This prevents moisture from condensing inside the vial, which can degrade the peptide.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[12]

  • Solvent Selection: Choose an appropriate solvent. For many applications, starting with a small amount of an organic solvent like DMSO can aid in dissolving hydrophobic peptides, followed by dilution with an aqueous buffer.[2][13][14]

  • Solvent Addition: Carefully add the desired volume of the selected solvent to the vial. To avoid foaming or splashing the powder, gently run the solvent down the side of the vial.[9][10]

  • Dissolution: Gently swirl the vial to mix.[9][10] Avoid vigorous shaking, as this can cause the peptide to aggregate.[10] If the peptide does not dissolve completely, sonication or gentle warming (to no more than 40°C) can be used to aid dissolution.[2][13][15]

  • Verification: Once dissolved, the solution should be clear and free of any visible particulates.[9][10]

  • Aliquoting and Storage: For long-term storage, it is recommended to aliquot the reconstituted peptide into smaller, single-use volumes and store them at -80°C.[2] This minimizes waste and prevents degradation from repeated freeze-thaw cycles.[9]

Troubleshooting Guide

dot```dot graph Troubleshooting_Guide { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="Issue:\nPeptide Won't Dissolve", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Is the solution cloudy\nor has particulates?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; C [label="Try gentle sonication\n(10-15 seconds)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Try gentle warming\n(max 40°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Use a small amount of\norganic solvent (e.g., DMSO)\nthen dilute with buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Issue:\nUnexpected Biological Results", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Could TFA be interfering?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; H [label="Check pH of final\nassay solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Run a TFA control\n(vehicle control with TFA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Consider TFA salt exchange\n(e.g., to HCl or acetate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Issue:\nPrecipitation After Dilution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; L [label="Was the dilution done too quickly?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; M [label="Add concentrated peptide solution\ndropwise to a stirred buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N [label="Solution is clear", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges A -> B; B -> C [label="Yes"]; C -> D; D -> E; B -> N [label="No"]; F -> G; G -> H [label="Possibly"]; H -> I; I -> J; G -> N [label="Unlikely"]; K -> L; L -> M [label="Yes"]; L -> N [label="No"]; }

Caption: Recommended workflow for handling and storing this compound.

References

Validation & Comparative

A Comparative Analysis of D[LEU4,LYS8]-VP TFA and Arginine Vasopressin (AVP) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the synthetic vasopressin analog D[LEU4,LYS8]-VP TFA and the endogenous hormone Arginine Vasopressin (AVP). The information presented is based on available experimental data to assist researchers in selecting the appropriate compound for their studies.

Executive Summary

Arginine Vasopressin (AVP) is a nonapeptide hormone with potent antidiuretic and vasopressor effects, mediated through V2 and V1a receptors, respectively. It also plays a role in the central nervous system and other peripheral tissues via V1b receptors. In contrast, this compound is a selective agonist for the vasopressin V1b receptor, exhibiting significantly weaker activity at V1a and V2 receptors compared to AVP. This selectivity makes this compound a valuable tool for investigating the specific physiological roles of the V1b receptor.

Receptor Binding Affinity and Activity

Experimental data on the binding affinity and functional activity of D[LEU4,LYS8]-VP and AVP at different vasopressin receptor subtypes are summarized below.

CompoundReceptor SubtypeSpeciesBinding Affinity (Ki, nM)Functional Activity
D[LEU4,LYS8]-VP V1bRat0.16[1][2]Full Agonist[2]
V1bHuman0.52[1][2]-
V1bMouse0.138[1][2]-
V1aRatWeak affinityWeak Agonist[2]
V2RatWeak affinityWeak Agonist[2]
Arginine Vasopressin (AVP) V1a-High affinityPotent Agonist
V1b-High affinityPotent Agonist
V2-High affinityPotent Agonist

Physiological Activity Comparison

The physiological effects of D[LEU4,LYS8]-VP are markedly different from those of AVP, reflecting its receptor selectivity.

Physiological ActivityD[LEU4,LYS8]-VPArginine Vasopressin (AVP)Primary Receptor
Antidiuretic Activity Weak[2]PotentV2
Vasopressor Activity Weak[2]PotentV1a
ACTH & Insulin Release Similar to AVP at low doses[2]PotentV1b

Signaling Pathways

Both D[LEU4,LYS8]-VP and AVP initiate intracellular signaling cascades upon binding to their respective receptors.

D[LEU4,LYS8]-VP Signaling (V1b Receptor):

D[LEU4,LYS8]-VP, upon binding to the V1b receptor, activates the Gq/11 G-protein pathway. This leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[2]

D_LEU4_LYS8_VP_Signaling DLEU4 D[LEU4,LYS8]-VP V1bR V1b Receptor DLEU4->V1bR Gq11 Gq/11 V1bR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway Activation PKC->MAPK AVP_Signaling cluster_V1a V1a Receptor Signaling (Vasoconstriction) cluster_V2 V2 Receptor Signaling (Antidiuresis) AVP1 AVP V1aR V1a Receptor AVP1->V1aR Gq11_1 Gq/11 V1aR->Gq11_1 PLC_1 PLC Gq11_1->PLC_1 IP3_DAG_1 IP3 & DAG PLC_1->IP3_DAG_1 Ca_PKC_1 Ca2+ Release & PKC Activation IP3_DAG_1->Ca_PKC_1 Vaso Vasoconstriction Ca_PKC_1->Vaso AVP2 AVP V2R V2 Receptor AVP2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 Translocation PKA->AQP2 Water Water Reabsorption AQP2->Water Binding_Assay_Workflow Membranes Cell Membranes with Receptors Incubate Incubation Membranes->Incubate Radio Radiolabeled Ligand Radio->Incubate Unlabeled Unlabeled Ligand (e.g., D[LEU4,LYS8]-VP) Unlabeled->Incubate Separate Separation of Bound & Free Ligand Incubate->Separate Measure Measure Radioactivity Separate->Measure Analyze Data Analysis (IC50, Ki) Measure->Analyze

References

A Comparative Guide to Selective V1b Receptor Agonists: D[LEU4,LYS8]-VP TFA vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D[LEU4,LYS8]-VP TFA and other selective vasopressin V1b receptor agonists, focusing on their performance backed by experimental data. The vasopressin V1b receptor, predominantly expressed in the anterior pituitary and various brain regions, plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, stress responses, and emotional behaviors. Its targeted activation is a key area of interest in neuroscience and endocrinology research. This document aims to equip researchers with the necessary information to select the most appropriate agonist for their specific experimental needs.

Performance Comparison of Selective V1b Receptor Agonists

The selection of a V1b receptor agonist is critical for achieving specific and reliable experimental outcomes. The ideal agonist exhibits high affinity and selectivity for the V1b receptor over other closely related receptors, such as the V1a, V2, and oxytocin (OT) receptors. This section provides a quantitative comparison of D[LEU4,LYS8]-VP and another widely studied selective V1b agonist, d[Cha4]AVP.

Binding Affinity Data

The following table summarizes the binding affinities (Ki, in nM) of D[LEU4,LYS8]-VP and d[Cha4]AVP for the human and rat V1b, V1a, V2, and oxytocin receptors. Lower Ki values indicate higher binding affinity.

AgonistSpeciesV1b Receptor Ki (nM)V1a Receptor Ki (nM)V2 Receptor Ki (nM)Oxytocin Receptor Ki (nM)
D[LEU4,LYS8]-VP Human0.52[1]114[1]1000[1]12[1]
Rat0.16[1]224[1]>1000[1]158[1]
d[Cha4]AVP Human1.2[2]295[3]1202[3]20.9[3]
Rat1.9[4]11.2[4]51.3[4]23.4[4]

Data Interpretation:

  • D[LEU4,LYS8]-VP demonstrates high affinity for both human and rat V1b receptors, with particularly strong affinity for the rat V1b receptor (Ki = 0.16 nM)[1]. It exhibits excellent selectivity against V1a and V2 receptors in both species. Its affinity for the human oxytocin receptor is moderate.

  • d[Cha4]AVP also shows high affinity for the human V1b receptor (Ki = 1.2 nM) and good selectivity against V1a and V2 receptors in humans[2][3]. However, its selectivity in rats is less pronounced, with notable affinity for the V1a and oxytocin receptors[4].

Signaling Pathway and Experimental Workflows

The activation of the V1b receptor initiates a well-defined signaling cascade. Understanding this pathway is essential for designing and interpreting functional assays.

V1b Receptor Signaling Pathway

V1b_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol V1b_Agonist V1b Agonist (e.g., D[LEU4,LYS8]-VP) V1b_Receptor V1b Receptor V1b_Agonist->V1b_Receptor Binds to Gq_protein Gq Protein V1b_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Cellular_Response Cellular Response (e.g., ACTH release) PKC->Cellular_Response Phosphorylates Target Proteins

Caption: V1b receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow prep Prepare cell membranes expressing V1b receptor incubation Incubate membranes with radiolabeled ligand (e.g., [³H]AVP) and unlabeled agonist prep->incubation separation Separate bound from free radioligand (e.g., rapid filtration) incubation->separation counting Quantify bound radioactivity (Scintillation counting) separation->counting analysis Data analysis to determine Ki values (e.g., Cheng-Prusoff equation) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Reproducible and reliable data depends on meticulously executed experimental protocols. Below are detailed methodologies for key assays used to characterize V1b receptor agonists.

Radioligand Binding Assay Protocol

This protocol is designed to determine the binding affinity (Ki) of a test compound for the V1b receptor using a competitive binding assay.

Materials:

  • Cell membranes from a cell line stably expressing the human or rat V1b receptor (e.g., CHO-K1 or AtT-20 cells).

  • Radiolabeled ligand: [³H]Arginine Vasopressin ([³H]AVP).

  • Unlabeled test agonist (e.g., this compound).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the V1b receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer.

    • A range of concentrations of the unlabeled test agonist.

    • A fixed concentration of [³H]AVP (typically at or below its Kd value).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test agonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phospholipase C Activation Assay (Inositol Phosphate Accumulation)

This functional assay measures the production of inositol phosphates (IPs), a downstream second messenger of V1b receptor activation.

Materials:

  • CHO-K1 cells stably expressing the human or rat V1b receptor.

  • Culture medium: DMEM/F12 supplemented with 10% FBS.

  • Labeling medium: Inositol-free DMEM supplemented with [³H]myo-inositol.

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.

  • Test agonist (e.g., this compound).

  • Lysis buffer: 0.1 M Formic acid.

  • Anion exchange columns (e.g., Dowex AG1-X8).

  • Elution buffers:

    • Wash: 1 M Formic acid/60 mM Ammonium formate.

    • Elution: 1 M Formic acid/1 M Ammonium formate.

  • Scintillation cocktail.

Procedure:

  • Cell Culture and Labeling: Seed the V1b-expressing CHO-K1 cells in 24-well plates. Once confluent, incubate the cells with labeling medium containing [³H]myo-inositol for 24-48 hours to incorporate the radiolabel into cellular phosphoinositides.

  • Stimulation: Wash the cells with stimulation buffer and then incubate with various concentrations of the test agonist in stimulation buffer for 30-60 minutes at 37°C. The LiCl in the buffer inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Lysis and IP Isolation: Aspirate the stimulation buffer and lyse the cells with ice-cold lysis buffer. Transfer the lysates to anion exchange columns.

  • Chromatography: Wash the columns with the wash buffer to remove unincorporated [³H]myo-inositol. Elute the total [³H]inositol phosphates with the elution buffer.

  • Quantification: Add scintillation cocktail to the eluates and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]inositol phosphates accumulated against the agonist concentration to generate a dose-response curve and determine the EC50 value.

In Vivo ACTH Release Assay in Rodents

This assay assesses the in vivo potency of V1b receptor agonists by measuring their ability to stimulate the release of Adrenocorticotropic Hormone (ACTH) from the anterior pituitary.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Test agonist (e.g., this compound) dissolved in sterile saline.

  • Anesthetic (optional, for terminal studies).

  • Blood collection tubes containing EDTA.

  • Centrifuge.

  • ACTH ELISA or RIA kit.

Procedure:

  • Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the experiment. Handle the animals daily to minimize stress-induced ACTH release.

  • Agonist Administration: Administer the test agonist via an appropriate route (e.g., intravenous, intraperitoneal, or subcutaneous injection). Include a vehicle control group.

  • Blood Sampling: At predetermined time points after agonist administration (e.g., 15, 30, 60 minutes), collect blood samples. For conscious animals, this can be done via tail-nick or a pre-implanted catheter to minimize stress. For terminal studies, blood can be collected via cardiac puncture under anesthesia.

  • Plasma Preparation: Immediately place the blood samples on ice and centrifuge at 4°C to separate the plasma.

  • ACTH Measurement: Store the plasma at -80°C until analysis. Measure the ACTH concentration in the plasma samples using a commercially available ELISA or RIA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the plasma ACTH levels in the agonist-treated groups to the vehicle control group at each time point. Plot the ACTH concentration against time or agonist dose to evaluate the response.

By providing comprehensive data and detailed methodologies, this guide serves as a valuable resource for researchers investigating the physiological roles of the V1b receptor and developing novel therapeutics targeting this important signaling pathway.

References

Validating the V1b Receptor Selectivity of D[LEU4,LYS8]-VP TFA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience and drug development, the selective activation of the vasopressin V1b receptor is crucial for investigating its role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, stress responses, and neuropsychiatric disorders.[1][2][3] D[LEU4,LYS8]-Vasopressin (D[LEU4,LYS8]-VP), a synthetic peptide analog of vasopressin, has emerged as a potent and selective agonist for the V1b receptor, particularly in rodent models.[1][4][5] This guide provides a comprehensive comparison of D[LEU4,LYS8]-VP TFA with commonly used V1b antagonists, supported by experimental data and detailed protocols to validate its selectivity.

This document is intended for researchers, scientists, and drug development professionals seeking to employ this compound in their studies and require robust methods for confirming its V1b receptor selectivity in the presence of specific antagonists.

Performance Comparison: this compound vs. V1b Antagonists

The selectivity of D[LEU4,LYS8]-VP for the V1b receptor has been established through extensive pharmacological characterization.[1][4] Its high affinity for the V1b receptor, coupled with significantly lower affinity for V1a and V2 receptors, makes it a valuable tool for targeted research. The trifluoroacetate (TFA) salt form is commonly used for its stability and solubility in aqueous solutions.

To validate the V1b-mediated effects of D[LEU4,LYS8]-VP, specific V1b receptor antagonists are employed. A widely used and well-characterized non-peptide V1b antagonist is SSR149415.[2][3][6] The following tables summarize the binding affinities (Ki) of D[LEU4,LYS8]-VP and the antagonistic potency of SSR149415 at vasopressin receptor subtypes.

CompoundReceptor SubtypeSpeciesKi (nM)Reference
D[LEU4,LYS8]-VP V1bRat0.16[4][5][7]
V1bHuman0.52[5][7]
V1bMouse0.138[5][7]
V1aRat>1000[4]
V2Rat>1000[4]
OxytocinRat>1000[4]
SSR149415 V1bMouse~100[2]
V1aMouse~6000[2]
V2Mouse~6000[2]

Table 1: Binding Affinity (Ki) of D[LEU4,LYS8]-VP and SSR149415 for Vasopressin Receptor Subtypes. This table clearly demonstrates the high selectivity of D[LEU4,LYS8]-VP for the V1b receptor across different species, with Ki values in the nanomolar range, compared to its significantly lower affinity for V1a, V2, and oxytocin receptors. SSR149415 also shows a clear preference for the V1b receptor over V1a and V2 subtypes.

V1b Receptor Signaling Pathway

Activation of the V1b receptor by an agonist like D[LEU4,LYS8]-VP initiates a well-defined intracellular signaling cascade. The V1b receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with Ca2+, activates protein kinase C (PKC). This signaling pathway ultimately leads to downstream cellular responses, such as the phosphorylation of mitogen-activated protein kinases (MAPK) and, most notably in pituitary corticotrophs, the secretion of adrenocorticotropic hormone (ACTH).[3][6]

V1b_Signaling_Pathway cluster_membrane Plasma Membrane V1bR V1b Receptor Gq11 Gq/11 V1bR->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC DLeu4Lys8VP D[LEU4,LYS8]-VP DLeu4Lys8VP->V1bR Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates MAPK MAPK Phosphorylation PKC->MAPK ACTH ACTH Secretion PKC->ACTH Antagonist V1b Antagonist (e.g., SSR149415) Antagonist->V1bR Blocks

Caption: V1b Receptor Signaling Pathway. This diagram illustrates the intracellular signaling cascade initiated by the binding of D[LEU4,LYS8]-VP to the V1b receptor, leading to ACTH secretion. V1b antagonists block this pathway at the receptor level.

Experimental Protocols for Selectivity Validation

To experimentally validate the V1b selectivity of D[LEU4,LYS8]-VP, a combination of binding and functional assays is recommended. The following protocols provide a framework for these experiments.

Radioligand Competition Binding Assay

This assay determines the affinity of D[LEU4,LYS8]-VP for the V1b receptor by measuring its ability to displace a radiolabeled ligand. The selectivity is confirmed by performing similar assays on cells expressing V1a and V2 receptors, where D[LEU4,LYS8]-VP should exhibit significantly lower affinity.

Materials:

  • Cell lines stably expressing human or rat V1b, V1a, and V2 receptors (e.g., CHO-K1 or HEK293 cells)

  • Membrane preparations from these cells

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP)

  • This compound

  • V1b Antagonist (e.g., SSR149415) for positive control

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl

  • Glass fiber filters (GF/C)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Grow cells to confluency, harvest, and homogenize in lysis buffer. Centrifuge to pellet membranes and resuspend in binding buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer

    • Increasing concentrations of unlabeled D[LEU4,LYS8]-VP or V1b antagonist (typically from 10^-12 M to 10^-5 M).

    • A fixed concentration of [3H]-AVP (at its Kd for the respective receptor).

    • Membrane preparation (typically 10-20 µg of protein).

  • Incubation: Incubate the plate at 37°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through GF/C filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Phospholipase C (PLC) Activation

This assay measures the functional consequence of V1b receptor activation by quantifying the production of inositol phosphates (IPs), a downstream product of PLC activity. A selective V1b antagonist should block the D[LEU4,LYS8]-VP-induced IP accumulation.

Materials:

  • Cells expressing the V1b receptor

  • [3H]-myo-inositol

  • This compound

  • V1b Antagonist (e.g., SSR149415)

  • Stimulation Buffer (e.g., HBSS with 10 mM LiCl)

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling: Seed cells in 24-well plates and label overnight with [3H]-myo-inositol in inositol-free medium.

  • Antagonist Pre-incubation: Wash the cells and pre-incubate with the V1b antagonist or vehicle in stimulation buffer for 15-30 minutes.

  • Agonist Stimulation: Add increasing concentrations of D[LEU4,LYS8]-VP and incubate for 30-60 minutes at 37°C.

  • Extraction of IPs: Terminate the reaction by adding ice-cold 0.5 M perchloric acid.

  • Purification of IPs: Neutralize the extracts and apply to columns containing Dowex AG1-X8 resin. Wash the columns and elute the total inositol phosphates with 1 M formic acid.

  • Quantification: Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.

  • Data Analysis: Plot the concentration-response curve for D[LEU4,LYS8]-VP in the absence and presence of the antagonist. A rightward shift in the dose-response curve in the presence of the antagonist indicates competitive antagonism.

Physiological Readout: ACTH Release Assay

This assay provides a physiologically relevant measure of V1b receptor activation by quantifying the release of ACTH from pituitary cells. This is a crucial step to confirm that the observed effects of D[LEU4,LYS8]-VP are indeed mediated by the V1b receptor in a native system.

Materials:

  • Primary pituitary cell cultures or a pituitary cell line (e.g., AtT-20)

  • This compound

  • V1b Antagonist (e.g., SSR149415)

  • Cell culture medium

  • ACTH ELISA kit

Procedure:

  • Cell Culture: Culture primary pituitary cells or AtT-20 cells in appropriate multi-well plates.

  • Antagonist Pre-incubation: Pre-treat the cells with the V1b antagonist or vehicle for 30-60 minutes.

  • Agonist Stimulation: Stimulate the cells with various concentrations of D[LEU4,LYS8]-VP for a defined period (e.g., 2-4 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • ACTH Quantification: Measure the concentration of ACTH in the supernatant using a commercially available ACTH ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the amount of ACTH released in response to D[LEU4,LYS8]-VP in the presence and absence of the V1b antagonist. A significant reduction in ACTH release in the presence of the antagonist confirms the V1b-mediated action of D[LEU4,LYS8]-VP.[6][8][9]

Experimental Workflow for Selectivity Validation

The following diagram outlines a logical workflow for validating the V1b selectivity of D[LEU4,LYS8]-VP using a V1b antagonist.

Experimental_Workflow Start Start: Hypothesis D[LEU4,LYS8]-VP is a selective V1b agonist BindingAssay Step 1: Radioligand Competition Binding Assay Start->BindingAssay CompareAffinity Compare Ki values across V1b, V1a, and V2 receptors BindingAssay->CompareAffinity FunctionalAssay Step 2: In Vitro Functional Assay (e.g., PLC Activation) CompareAffinity->FunctionalAssay High V1b Selectivity AntagonistBlock Demonstrate blockade of D[LEU4,LYS8]-VP effect by V1b antagonist FunctionalAssay->AntagonistBlock PhysiologicalAssay Step 3: Physiological Readout (ACTH Release Assay) AntagonistBlock->PhysiologicalAssay Effect is Blocked AntagonistInhibition Confirm inhibition of D[LEU4,LYS8]-VP-induced ACTH release by V1b antagonist PhysiologicalAssay->AntagonistInhibition Conclusion Conclusion: D[LEU4,LYS8]-VP is a selective V1b receptor agonist AntagonistInhibition->Conclusion Inhibition Confirmed

Caption: Experimental Workflow. This flowchart outlines the sequential steps for validating the V1b receptor selectivity of D[LEU4,LYS8]-VP, from initial binding studies to functional and physiological confirmation using a V1b antagonist.

By following these experimental guidelines and utilizing appropriate V1b antagonists, researchers can confidently validate the selectivity of this compound and effectively employ it as a tool to dissect the physiological and pathophysiological roles of the V1b receptor.

References

Cross-Reactivity Profile of D[LEU4,LYS8]-VP TFA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of D[LEU4,LYS8]-VP TFA, a selective vasopressin V1b receptor agonist, with V1a, V2, and oxytocin receptors. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the selectivity and potential off-target effects of this compound.

Comparative Analysis of Receptor Binding and Functional Activity

The selectivity of D[LEU4,LYS8]-VP has been characterized through extensive radioligand binding and functional assays. The following tables summarize the binding affinities (Ki) and functional activities (Kact and Maximal Efficiency) of D[LEU4,LYS8]-VP at rat vasopressin and oxytocin receptors.

Table 1: Binding Affinity of D[LEU4,LYS8]-VP for Rat Vasopressin and Oxytocin Receptors
ReceptorLigandKi (nM)
rV1a AVP2.6 ± 0.1
d[Leu4,Lys8]VP3970 ± 590
rV1b AVP0.29 ± 0.05
d[Leu4,Lys8]VP0.16 ± 0.09
rV2 AVP0.45 ± 0.03
d[Leu4,Lys8]VP101 ± 25
rOT OT1.7 ± 0.4
d[Leu4,Lys8]VP265 ± 9

Data extracted from Pena, A., et al. (2007). Endocrinology, 148(9), 4136-46.[1][2][3]

Table 2: Functional Properties of D[LEU4,LYS8]-VP at Rat Vasopressin and Oxytocin Receptors
ReceptorAssayFunctional ParameterAVP / OTd[Leu4,Lys8]VP
rV1a PLC ActivityKact (nM)0.41 ± 0.1742 ± 13
Maximal Efficiency (%)10099 ± 6
rV1b PLC ActivityKact (nM)2.3 ± 0.31.5 ± 0.4
Maximal Efficiency (%)100124 ± 4
rV2 AC ActivityKact (nM)0.32 ± 0.08196 ± 71
Maximal Efficiency (%)10076 ± 5
rOT PLC ActivityKact (nM)1.72 ± 0.08117 ± 31
Maximal Efficiency (%)10032 ± 2

Data extracted from Pena, A., et al. (2007). Endocrinology, 148(9), 4136-46.[2]

The data clearly demonstrates that d[Leu4,Lys8]VP exhibits high affinity and potent full agonism at the rat V1b receptor.[2][3] In contrast, its affinity for V1a, V2, and oxytocin receptors is significantly lower, and its functional potency at these receptors is substantially weaker, highlighting its selectivity for the V1b receptor.[2]

Signaling Pathways

The V1a, V1b, and oxytocin receptors are all G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway, leading to the activation of phospholipase C (PLC).[4][5][6] PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

The V2 receptor, on the other hand, is coupled to the Gs protein, which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels.[7][8]

G_protein_signaling cluster_V1a_OTR V1a / Oxytocin Receptor Signaling cluster_V2 V2 Receptor Signaling Ligand_V1a_OTR AVP / Oxytocin Receptor_V1a_OTR V1aR / OTR Ligand_V1a_OTR->Receptor_V1a_OTR Binds Gq_11 Gq/11 Receptor_V1a_OTR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Ligand_V2 AVP Receptor_V2 V2R Ligand_V2->Receptor_V2 Binds Gs Gs Receptor_V2->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA_activation PKA Activation cAMP->PKA_activation Leads to Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubation with: - Radioligand ([³H]AVP) - Competing Ligand (D[LEU4,LYS8]-VP) Membrane_Prep->Incubation Filtration Vacuum Filtration (Separates bound from free ligand) Incubation->Filtration Counting Scintillation Counting (Measures bound radioactivity) Filtration->Counting Analysis Data Analysis (IC50 → Ki) Counting->Analysis

References

Comparative Analysis of D[LEU4,LYS8]-VP TFA Effects in Pituitary Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination of V1b Receptor Agonist Activity in AtT-20 and GH3 Cells

For researchers and professionals in the fields of endocrinology, neuroscience, and drug development, understanding the nuanced effects of synthetic peptides on pituitary cell function is paramount. This guide provides a comparative analysis of D[LEU4,LYS8]-VP TFA, a selective vasopressin V1b receptor (V1bR) agonist, in two distinct pituitary tumor cell lines: the mouse corticotrophic AtT-20 cells and the rat somatomammotrophic GH3 cells. This comparison elucidates the cell-type-specific signaling and functional outcomes of V1bR activation.

This compound is a potent and selective agonist for the V1b receptor, which is predominantly expressed in the anterior pituitary and plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.[1] Its effects are primarily mediated through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[2]

Comparative Efficacy in AtT-20 and GH3 Cell Lines

To quantitatively assess the differential effects of this compound, key cellular responses were measured in both AtT-20 and GH3 cell lines. AtT-20 cells are a well-established model for studying corticotroph function, particularly adrenocorticotropic hormone (ACTH) secretion. GH3 cells, on the other hand, are utilized for investigating somatotroph and lactotroph activities, including the secretion of growth hormone (GH) and prolactin (PRL).

As a point of comparison, the effects of another selective V1b receptor agonist, d[Cha4]AVP, are included where data is available.

Cell LineAgonistParameterEC50 / EffectReference
AtT-20 This compoundACTH ReleasePotent stimulation[1]
Intracellular Ca2+ MobilizationPotent, dose-dependent increase[1]
ERK1/2 PhosphorylationIncreased phosphorylation
d[Cha4]AVPACTH ReleasePartial agonist activity[3]
GH3 This compoundProlactin (PRL) SecretionNo significant effect
Growth Hormone (GH) SecretionNo significant effect
Intracellular Ca2+ MobilizationWeak to no response
ERK1/2 PhosphorylationMinimal to no increase

Signaling Pathways and Experimental Workflows

The differential responses of AtT-20 and GH3 cells to this compound can be attributed to the cell-specific expression levels of the V1b receptor and the downstream signaling machinery.

V1b Receptor Signaling Pathway

The activation of the V1b receptor by this compound initiates a well-characterized signaling cascade.

V1b_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus D_LEU4_LYS8_VP This compound V1bR V1b Receptor D_LEU4_LYS8_VP->V1bR Gq Gq V1bR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER ER Ca2+ IP3->Ca2_ER Release PKC PKC DAG->PKC Ca2_cyto Cytosolic Ca2+ Ca2_ER->Ca2_cyto Ca2_cyto->PKC Hormone_Vesicles Hormone Vesicles (e.g., ACTH) Ca2_cyto->Hormone_Vesicles Exocytosis RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylation Gene_Transcription Gene Transcription CREB->Gene_Transcription

Caption: V1b receptor signaling cascade initiated by this compound.

Experimental Workflow: Calcium Mobilization Assay

The mobilization of intracellular calcium is a primary indicator of V1b receptor activation.

Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow A Seed AtT-20 or GH3 cells in 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) A->B C Incubate to allow dye de-esterification B->C D Add this compound at various concentrations C->D E Measure fluorescence intensity over time using a plate reader D->E F Analyze data to determine EC50 for calcium response E->F

Caption: Workflow for measuring intracellular calcium mobilization.

Experimental Workflow: ERK1/2 Phosphorylation Assay (Western Blot)

Activation of the MAPK/ERK pathway is a key downstream event of V1b receptor signaling.

ERK_Phosphorylation_Workflow cluster_workflow ERK1/2 Phosphorylation Western Blot Workflow A Culture and serum-starve AtT-20 or GH3 cells B Treat cells with this compound for a specified time course A->B C Lyse cells and determine protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a PVDF membrane D->E F Probe with primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H I Quantify band intensity to determine the ratio of p-ERK to total ERK H->I

Caption: Western blot workflow for assessing ERK1/2 phosphorylation.

Detailed Experimental Protocols

1. Cell Culture

  • AtT-20 Cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

  • GH3 Cells: Cultured in Ham's F-10 medium supplemented with 15% horse serum, 2.5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Intracellular Calcium Mobilization Assay

  • Cells are seeded into black-walled, clear-bottom 96-well plates and allowed to attach overnight.

  • The growth medium is removed, and cells are loaded with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered salt solution for 60 minutes at 37°C.

  • After loading, cells are washed to remove extracellular dye.

  • The plate is placed in a fluorescence plate reader, and baseline fluorescence is recorded.

  • This compound is added at varying concentrations, and fluorescence is measured kinetically.

  • The change in fluorescence, indicative of intracellular calcium concentration, is calculated and plotted against the agonist concentration to determine the EC50 value.

3. ERK1/2 Phosphorylation Western Blot Assay

  • Cells are seeded in 6-well plates and grown to 80-90% confluency.

  • Cells are serum-starved for 12-16 hours prior to stimulation.

  • This compound is added to the medium at the desired concentrations for various time points (e.g., 5, 15, 30, 60 minutes).

  • Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA assay.

  • Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 and total ERK1/2.

  • After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate, and images are captured.

  • Densitometry is used to quantify the bands, and the ratio of phosphorylated ERK to total ERK is calculated.

Conclusion

The comparative analysis reveals a distinct cell-type-specific response to the V1b receptor agonist this compound. In AtT-20 corticotrophic cells, the agonist potently stimulates the canonical V1b signaling pathway, leading to robust intracellular calcium mobilization, ERK1/2 phosphorylation, and subsequent ACTH release. Conversely, in GH3 somatomammotrophic cells, the response to this compound is significantly attenuated, indicating a lower functional expression of the V1b receptor or differences in downstream signaling components. These findings underscore the importance of selecting appropriate cellular models for studying the specific physiological and pharmacological effects of V1b receptor modulators. For researchers investigating the HPA axis and ACTH regulation, the AtT-20 cell line serves as a highly relevant and responsive in vitro system for this compound. However, its utility in studying direct effects on growth hormone or prolactin secretion in GH3 cells is limited. This guide provides the foundational data and methodologies to aid in the design and interpretation of future studies on V1b receptor pharmacology.

References

confirming V1b receptor expression in experimental models for D[LEU4,LYS8]-VP TFA studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental models for studying the vasopressin V1b receptor, with a focus on confirming receptor expression for investigations utilizing the selective V1b receptor agonist, D[LEU4,LYS8]-VP TFA. This document outlines key experimental models, presents data on V1b receptor expression, and offers detailed protocols for its verification.

Introduction to D[LEU4,LYS8]-VP and the V1b Receptor

D[LEU4,LYS8]-vasopressin (d[Leu4,Lys8]VP) is a potent and selective agonist for the rat vasopressin V1b receptor.[1] It exhibits a nanomolar affinity for the rat V1b receptor and behaves as a full agonist.[1] The V1b receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the anterior pituitary's corticotrophs, where it plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis by mediating the effects of vasopressin on adrenocorticotropic hormone (ACTH) release.[2][3] V1b receptors are also found in various brain regions, including the hippocampus, olfactory bulb, and cortex, suggesting their involvement in a range of neurological functions.[4][5]

The trifluoroacetate (TFA) salt form of D[LEU4,LYS8]-VP is a common result of the peptide synthesis and purification process. While generally considered to have minimal impact on biological activity at low concentrations, it is a factor to be aware of in experimental design.

Comparison of Experimental Models for V1b Receptor Studies

The selection of an appropriate experimental model is critical for the successful investigation of V1b receptor function. The following table summarizes common models and the relative expression of the V1b receptor.

Experimental ModelTissue/Cell TypeV1b Receptor mRNA Expression LevelV1b Receptor Protein Expression LevelKey Considerations
Rodent Models (Rat, Mouse) Anterior PituitaryHigh[2][3]High[6]Physiologically relevant model for HPA axis studies. Allows for in vivo and ex vivo experiments.
Hippocampus (CA2 region)Moderate[4][5]Moderate[7]Important for studying the role of V1b receptors in social memory and behavior.
Other Brain Regions (e.g., olfactory bulb, cortex)Low to Moderate[4][8]Low to Moderate[9]Useful for investigating diverse CNS functions of the V1b receptor.
Cell Line Models AtT-20 (Mouse pituitary corticotroph tumor cell line)Endogenously expresses V1b receptorsExpressedSuitable for in vitro functional assays, such as ACTH release and signaling pathway analysis.[1]
CHO, HEK-293 (Chinese Hamster Ovary, Human Embryonic Kidney cells)TransfectedTransfectedIdeal for controlled experiments on receptor binding and signaling when stably or transiently transfected with the V1b receptor gene.[6][10]

Comparison of V1b Receptor Ligands

D[LEU4,LYS8]-VP is a valuable tool for probing the function of the rat V1b receptor due to its high selectivity. The following table compares its binding affinity with other commonly used V1b receptor ligands.

LigandReceptor TargetSpeciesBinding Affinity (Ki, nM)Functional Activity
D[LEU4,LYS8]-VP V1b Rat 0.16 [11]Full Agonist [1]
Arginine Vasopressin (AVP)V1a, V1b, V2RatV1b: ~1-5 (Kd)Endogenous Agonist
d[Cha4]AVPV1bHumanHighAgonist[10]
SSR149415V1bRat, Human~1-3Antagonist[11][12]

Experimental Protocols for Confirming V1b Receptor Expression

Accurate confirmation of V1b receptor expression in the chosen experimental model is paramount for the interpretation of data from studies using this compound. Below are detailed protocols for assessing V1b receptor mRNA and protein levels.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for V1b Receptor mRNA

This protocol outlines the steps for quantifying V1b receptor mRNA from tissue or cell samples.

1. RNA Isolation:

  • Homogenize fresh or frozen tissue samples (e.g., rat anterior pituitary, hippocampus) or cell pellets in a suitable lysis buffer (e.g., TRIzol).

  • Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent.

  • Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis to check for intact ribosomal RNA bands.

2. DNase Treatment:

  • To remove any contaminating genomic DNA, treat the isolated RNA with DNase I according to the manufacturer's instructions.

3. Reverse Transcription (cDNA Synthesis):

  • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and a mix of oligo(dT) and random hexamer primers.

  • The reaction typically includes dNTPs, RNase inhibitor, and the reverse transcriptase buffer.

  • Incubate the reaction at the recommended temperature for the enzyme (e.g., 37-42°C) for 60 minutes, followed by an inactivation step at 70°C for 10 minutes.

4. Quantitative PCR (qPCR):

  • Prepare a qPCR master mix containing a DNA polymerase (e.g., Taq polymerase), dNTPs, a fluorescent dye (e.g., SYBR Green), and forward and reverse primers specific for the V1b receptor.

    • Rat V1b Receptor Forward Primer: 5'-TCTGGCCACAGGAGGCAACCT-3'

    • Rat V1b Receptor Reverse Primer: 5'-ATCTCGTGGCAGATGAGGCCA-3'

  • Also, prepare reactions for a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).

  • Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative expression of V1b receptor mRNA.

Western Blotting for V1b Receptor Protein

This protocol provides a method for detecting and semi-quantifying V1b receptor protein.

1. Protein Extraction:

  • Homogenize fresh or frozen tissue samples or cell pellets in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 20 minutes to pellet cellular debris.

  • Collect the supernatant containing the total protein extract.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

3. SDS-PAGE:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size on a 10% or 12% SDS-polyacrylamide gel.

  • Include a pre-stained protein ladder to monitor migration.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the V1b receptor (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

6. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.

Signaling Pathways and Experimental Workflows

V1b Receptor Signaling Pathway

The V1b receptor is a Gq-coupled GPCR. Upon agonist binding, it activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

V1b_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol V1bR V1b Receptor Gq Gq Protein V1bR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., ACTH release) Ca->CellularResponse PKC->CellularResponse Agonist D[LEU4,LYS8]-VP Agonist->V1bR Binds Experimental_Workflow cluster_planning Experimental Planning cluster_validation V1b Receptor Expression Validation cluster_functional Functional Studies SelectModel Select Experimental Model (e.g., Rat Pituitary, AtT-20 cells) RNA_Isolation RNA Isolation SelectModel->RNA_Isolation Protein_Extraction Protein Extraction SelectModel->Protein_Extraction RTqPCR RT-qPCR for V1b mRNA RNA_Isolation->RTqPCR FunctionalAssay Functional Assays with This compound (e.g., ACTH Release, Calcium Imaging) RTqPCR->FunctionalAssay WesternBlot Western Blot for V1b Protein Protein_Extraction->WesternBlot WesternBlot->FunctionalAssay DataAnalysis Data Analysis and Interpretation FunctionalAssay->DataAnalysis

References

A Comparative Guide to the Efficacy of SSR149415 in Blocking D[LEU4,LYS8]-VP TFA-Induced Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasopressin V1b receptor antagonist, SSR149415, and the V1b receptor agonist, D[LEU4,LYS8]-VP TFA. It includes supporting experimental data on the ability of SSR149415 to block the physiological effects induced by this compound, detailed experimental protocols, and visualizations of the involved signaling pathways and experimental workflows.

Introduction

The vasopressin V1b receptor is a G protein-coupled receptor predominantly expressed in the anterior pituitary and various regions of the brain. It plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in stress-related and psychiatric disorders. SSR149415 is a potent and selective non-peptide antagonist of the V1b receptor, while this compound is a selective peptide agonist.[1][2] Understanding the interaction between these two compounds is vital for research into V1b receptor function and the development of novel therapeutics. This guide details the experimental evidence demonstrating the efficacy of SSR149415 in blocking the downstream effects of V1b receptor activation by this compound.

Data Presentation

Table 1: Comparative Binding Affinities at the V1b Receptor
CompoundReceptor SubtypeSpeciesKi (nM)Reference
SSR149415Rat V1bRat3.4 ± 0.8[3]
This compoundRat V1bRat0.16[1]
SSR149415Human V1bHuman9.34 ± 0.06 (pKi)[4]
Table 2: Functional Antagonism of this compound-Induced Effects by SSR149415
ExperimentAgonist EffectAntagonist ActionQuantitative MeasurementReference
Inositol Phosphate (IP) AccumulationThis compound stimulates IP accumulation in cells expressing the V1b receptor.SSR149415 dose-dependently inhibits this compound-stimulated IP accumulation.Ki of SSR149415 = 3.4 ± 0.8 nM[3][5]
ACTH Release (in vivo)Intravenous injection of this compound increases plasma ACTH concentrations in mice.Oral administration of SSR149415 significantly blocks the this compound-induced increase in plasma ACTH.30 mg/kg of SSR149415 effectively blocks the effect of 0.3 µg/kg this compound.[1]

Mandatory Visualizations

V1b Receptor Signaling Pathway

G agonist This compound receptor V1b Receptor agonist->receptor Activates antagonist SSR149415 antagonist->receptor Blocks g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ er->ca2 Releases ca2->pkc Activates response Cellular Responses (e.g., ACTH release) pkc->response Phosphorylates target proteins

Caption: V1b receptor signaling cascade initiated by an agonist and blocked by an antagonist.

Experimental Workflow: In Vitro Blockade of Inositol Phosphate Accumulation

G start Seed cells expressing V1b receptor label_cells Label cells with [3H]-myo-inositol start->label_cells preincubate Pre-incubate with SSR149415 (or vehicle) label_cells->preincubate stimulate Stimulate with This compound preincubate->stimulate lyse Lyse cells and stop reaction stimulate->lyse separate Separate inositol phosphates (Anion exchange chromatography) lyse->separate quantify Quantify radioactivity (Scintillation counting) separate->quantify analyze Analyze data and determine IC50 quantify->analyze

Caption: Workflow for assessing SSR149415's blockade of agonist-induced IP accumulation.

Experimental Workflow: In Vivo Blockade of ACTH Release

G start Administer SSR149415 (or vehicle) orally to mice wait Wait for drug absorption (e.g., 2 hours) start->wait challenge Administer this compound intravenously wait->challenge collect_blood Collect blood samples (e.g., at 10 minutes post-injection) challenge->collect_blood separate_plasma Separate plasma collect_blood->separate_plasma measure_acth Measure plasma ACTH levels (ELISA or RIA) separate_plasma->measure_acth analyze Analyze data and compare treatment groups measure_acth->analyze

Caption: Workflow for in vivo assessment of SSR149415's blockade of agonist-induced ACTH release.

Experimental Protocols

Receptor Binding Assay

This protocol is designed to determine the binding affinity of SSR149415 and this compound to the V1b receptor.

Materials:

  • Membranes from cells expressing the V1b receptor (e.g., CHO-K1/V1b)

  • Radiolabeled ligand (e.g., --INVALID-LINK--Vasopressin)

  • Unlabeled SSR149415 and this compound

  • Binding buffer (50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA)

  • Wash buffer (50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of unlabeled SSR149415 and this compound.

  • In a 96-well plate, add 20 µg of V1b receptor-expressing membranes to each well.

  • Add the radiolabeled ligand at a concentration near its Kd (e.g., 1.4 nM --INVALID-LINK--Vasopressin).

  • Add varying concentrations of the unlabeled competitor (SSR149415 or this compound). For total binding, add buffer instead of competitor. For non-specific binding, add a high concentration of unlabeled vasopressin.

  • Incubate the plate for 60 minutes at 37°C.

  • Pre-coat a filter plate with 0.5% polyethyleneimine (PEI) for 30 minutes at 4°C, then wash with 50mM HEPES, 0.5% BSA (pH 7.4).

  • Transfer the binding reaction mixtures to the filter plate and filter rapidly.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filter plate for 30 minutes.

  • Add 50 µL of scintillation cocktail to each well.

  • Count the radioactivity in a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding and determine the Ki values using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the ability of SSR149415 to block this compound-stimulated production of inositol phosphates, a downstream signaling event of V1b receptor activation.

Materials:

  • Cells expressing the V1b receptor (e.g., AtT20 or CHO cells)

  • [3H]-myo-inositol

  • SSR149415 and this compound

  • HBS medium

  • Lysis buffer

  • Anion exchange chromatography columns

  • Scintillation fluid and counter

Procedure:

  • Seed V1b receptor-expressing cells in multi-well plates.

  • Label the cells by incubating with [3H]-myo-inositol in inositol-free medium for 24-48 hours.

  • Wash the cells to remove unincorporated [3H]-myo-inositol.

  • Pre-incubate the cells with various concentrations of SSR149415 or vehicle for 15 minutes at 37°C.

  • Stimulate the cells with a fixed concentration of this compound (e.g., 1 nM) for 15 minutes at 37°C.

  • Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer.

  • Load the cell lysates onto anion exchange columns.

  • Wash the columns to remove unbound material.

  • Elute the inositol phosphates.

  • Add scintillation fluid to the eluates and quantify the radioactivity using a scintillation counter.

  • Analyze the data to determine the dose-dependent inhibition by SSR149415 and calculate the IC50 or Ki value.

In Vivo ACTH Release Assay

This in vivo assay assesses the ability of SSR149415 to block the physiological response of ACTH release induced by this compound in a whole-animal model.

Materials:

  • Male mice (e.g., C57Bl/6J strain)

  • SSR149415

  • This compound

  • Vehicle for oral administration (e.g., 5% dimethylsulfoxide, 5% cremophor in saline)

  • Saline for intravenous injection

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Centrifuge

  • ACTH ELISA or RIA kit

Procedure:

  • Administer SSR149415 (e.g., 30 mg/kg) or vehicle orally to conscious mice.

  • After a 2-hour absorption period, administer this compound (e.g., 0.3 µg/kg) or vehicle intravenously.

  • At 10 minutes post-intravenous injection, collect blood samples (e.g., 0.5 ml) via an appropriate method.

  • Immediately place the blood in tubes containing anticoagulant and keep on ice.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Measure the concentration of ACTH in the plasma samples using a commercially available ELISA or RIA kit, following the manufacturer's instructions.

  • Compare the plasma ACTH levels between the different treatment groups to determine the inhibitory effect of SSR149415.

References

Validating the Specificity of D[LEU4,LYS8]-VP TFA: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D[LEU4,LYS8]-VP TFA, a selective vasopressin V1b receptor (V1bR) agonist, and its validation using knockout models. We will explore the experimental data supporting its specificity, detail the methodologies for validation, and compare its performance with alternative approaches.

This compound has emerged as a valuable tool for dissecting the physiological roles of the V1b receptor, which is implicated in various processes including the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, social behavior, and anxiety.[1][2] Validating the on-target specificity of such a potent agonist is paramount for the accurate interpretation of experimental results. Knockout animal models, specifically V1b receptor knockout (V1bR-/-) mice, offer the definitive method for such validation.

The Role of Knockout Models in Specificity Validation

The fundamental principle behind using a knockout model for agonist validation is straightforward: a truly specific agonist should elicit a biological response in wild-type (WT) animals but have no effect in animals lacking the target receptor. The absence of the V1b receptor in V1bR-/- mice provides a clean biological system to test the on-target activity of this compound.

A key physiological process mediated by the V1b receptor is the potentiation of corticotropin-releasing hormone (CRH)-induced adrenocorticotropic hormone (ACTH) secretion from the pituitary gland.[3] Therefore, a primary method to validate the specificity of a V1b agonist is to measure its effect on ACTH release in both WT and V1bR-/- mice.

Experimental Design: this compound in Wild-Type vs. V1bR Knockout Mice

The following experimental workflow outlines the process of validating the specificity of this compound using V1b receptor knockout mice.

G cluster_0 Animal Cohorts cluster_1 Treatment Groups cluster_2 Procedure cluster_3 Data Analysis & Expected Outcome WT Wild-Type Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_Agonist WT + this compound WT->WT_Agonist KO V1bR Knockout Mice KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_Agonist KO + this compound KO->KO_Agonist Treatment Intravenous (IV) Administration WT_Vehicle->Treatment WT_Agonist->Treatment KO_Vehicle->Treatment KO_Agonist->Treatment Blood_Sampling Blood Sampling (Time Course) Treatment->Blood_Sampling ACTH_Assay Plasma ACTH Measurement (ELISA) Blood_Sampling->ACTH_Assay Analysis Statistical Analysis (e.g., ANOVA) ACTH_Assay->Analysis Expected_WT Expected in WT: Significant increase in ACTH Analysis->Expected_WT Expected_KO Expected in KO: No significant change in ACTH Analysis->Expected_KO

Figure 1. Experimental workflow for validating this compound specificity.
Experimental Protocol

1. Animal Models:

  • Adult male V1b receptor knockout (V1bR-/-) mice and their wild-type (WT) littermates are used. The generation of V1bR-/- mice has been previously described.[3][4] All animals are housed under standard conditions with ad libitum access to food and water.

2. Drug Administration:

  • This compound is dissolved in a sterile vehicle (e.g., 0.9% saline).

  • Mice are divided into four groups: WT + Vehicle, WT + this compound, V1bR-/- + Vehicle, and V1bR-/- + this compound.

  • The agonist or vehicle is administered intravenously (IV) to allow for rapid systemic distribution.

3. Blood Sampling and Hormone Measurement:

  • Blood samples are collected at baseline (pre-injection) and at various time points post-injection (e.g., 5, 15, 30, and 60 minutes).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Plasma ACTH concentrations are determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

4. Data Analysis:

  • Data are analyzed using appropriate statistical methods, such as a two-way analysis of variance (ANOVA), to compare the effects of genotype and treatment on plasma ACTH levels.

Comparative Performance Data

The following table summarizes the expected and previously reported data for this compound and a native agonist, Arginine Vasopressin (AVP), in wild-type and V1b knockout models.

AgonistAnimal ModelKey Parameter MeasuredExpected/Observed OutcomeReference
This compound Wild-Type MicePlasma ACTH LevelsSignificant increase following administration. The effect is blocked by the V1b antagonist SSR149415.[5]Pena et al., 2007
This compound V1bR Knockout MicePlasma ACTH LevelsNo significant change following administration.Hypothetical based on specificity
Arginine Vasopressin (AVP)Wild-Type MiceInsulin ReleaseSignificant increase in insulin secretion from isolated islets.Fujiwara et al., 2005[6]
Arginine Vasopressin (AVP)V1bR Knockout MiceInsulin ReleaseNo significant increase in insulin secretion from isolated islets.Fujiwara et al., 2005[6]

Note: While a direct study of this compound in V1bR knockout mice is not available in the cited literature, the results from the AVP study on insulin release provide a strong precedent for the expected outcome.

Signaling Pathway of this compound

This compound, as a selective V1b receptor agonist, initiates a well-characterized signaling cascade upon binding to its receptor, primarily through the Gq/11 G-protein pathway.

G Agonist This compound V1bR V1b Receptor Agonist->V1bR Binding G_protein Gq/11 V1bR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC Co-activation Downstream Downstream Cellular Responses (e.g., ACTH secretion) PKC->Downstream

References

A Comparative Guide to the Agonist Properties of D[LEU4,LYS8]-VP TFA in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional agonist properties of D[LEU4,LYS8]-VP TFA, a selective vasopressin V1b receptor agonist, with other relevant vasopressin analogs. The information presented is supported by experimental data to aid researchers in assessing its suitability for their studies.

Introduction

This compound is a synthetic peptide analog of vasopressin designed to be a selective agonist for the vasopressin V1b receptor (V1bR).[1] The V1b receptor is primarily expressed in the anterior pituitary's corticotrophs, where it plays a role in regulating the release of adrenocorticotropic hormone (ACTH).[2] This selectivity makes this compound a valuable tool for investigating the specific physiological roles of the V1b receptor, distinguishing its effects from those mediated by the V1a and V2 vasopressin receptors. This guide focuses on its performance in key functional assays that elucidate its agonist activity.

Comparative Agonist Potency

The agonist properties of this compound have been characterized in functional assays, primarily focusing on its ability to activate downstream signaling pathways upon binding to the V1b receptor. The V1b receptor, like the V1a receptor, couples to Gq/11 proteins, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.

The following tables summarize the quantitative data on the agonist potency of this compound in comparison to the endogenous ligand, Arginine Vasopressin (AVP), and another selective V1b agonist, d[Cha4]arginine vasopressin.

Table 1: Agonist Potency in Phospholipase C (PLC) Functional Assay

CompoundReceptorCell LineAssay PrincipleKact (nM)Reference
D[LEU4,LYS8]-VP rat V1bAtT20Inositol Phosphate Accumulation0.4 ± 0.1[3]
Arginine Vasopressin (AVP)rat V1bAtT20Inositol Phosphate Accumulation1.1 ± 0.2[3]

Kact (concentration for half-maximal activation) values represent the mean ± SEM from at least three independent experiments.

Table 2: Agonist Potency in MAPK (ERK1/2 Phosphorylation) Functional Assay

CompoundReceptorCell LineAssay PrincipleKact (nM)Reference
D[LEU4,LYS8]-VP rat V1bAtT20Western Blot for phospho-ERK1/20.8 ± 0.2[3]
Arginine Vasopressin (AVP)rat V1bAtT20Western Blot for phospho-ERK1/24.5 ± 1.1[3]

Kact values represent the mean ± SEM from at least three independent experiments.

Table 3: Agonist Potency of a Comparative V1b-Selective Agonist

CompoundReceptorCell LineAssay PrinciplepEC50Reference
d[Cha4]arginine vasopressinhuman V1bCHOIntracellular Ca2+ Mobilization10.05[4]

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Signaling Pathways and Experimental Workflow

The activation of the V1b receptor by an agonist like this compound initiates a cascade of intracellular events. The diagrams below illustrate the signaling pathway and a typical experimental workflow for assessing agonist-induced receptor activation.

G V1b Receptor Signaling Pathway Agonist This compound V1bR V1b Receptor Agonist->V1bR Binds to Gq_11 Gq/11 Protein V1bR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_Cascade MAPK Cascade (ERK1/2 Phosphorylation) PKC->MAPK_Cascade Activates

V1b Receptor Signaling Pathway

G Functional Assay Workflow cluster_cell_culture Cell Culture cluster_stimulation Agonist Stimulation cluster_assay Functional Assay cluster_analysis Data Analysis Cell_Seeding Seed AtT20 cells expressing rat V1b receptor Agonist_Addition Add varying concentrations of This compound or AVP Cell_Seeding->Agonist_Addition Incubation Incubate for a defined period Agonist_Addition->Incubation PLC_Assay Phospholipase C Assay (Inositol Phosphate Measurement) Incubation->PLC_Assay MAPK_Assay MAPK Assay (Western Blot for p-ERK1/2) Incubation->MAPK_Assay Data_Quantification Quantify Signal PLC_Assay->Data_Quantification MAPK_Assay->Data_Quantification Dose_Response Generate Dose-Response Curves Data_Quantification->Dose_Response Kact_Calculation Calculate Kact/EC50 Dose_Response->Kact_Calculation

Functional Assay Workflow

Experimental Protocols

The following are detailed methodologies for the key functional assays cited in this guide, based on the procedures described by Pena et al. (2007).[3]

Phospholipase C (PLC) Functional Assay

Objective: To quantify the agonist-induced activation of PLC by measuring the accumulation of inositol phosphates (IPs).

Cell Line: AtT20 cells stably transfected with the rat V1b receptor.

Methodology:

  • Cell Culture and Labeling:

    • Culture AtT20 cells in a 24-well plate until confluent.

    • Label the cells by incubating them overnight in a medium containing myo-[3H]inositol (1 µCi/ml).

  • Agonist Stimulation:

    • Wash the cells with a Krebs-bicarbonate buffer.

    • Pre-incubate the cells with LiCl (10 mM) for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

    • Add varying concentrations of the agonist (this compound or AVP) and incubate for 30 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the incubation by adding ice-cold 10% (v/v) perchloric acid.

    • Incubate on ice for 30 minutes.

    • Neutralize the samples with 1.5 M KOH containing 75 mM HEPES and 5 mM EDTA.

    • Centrifuge the samples to pellet the precipitate.

  • Quantification of Inositol Phosphates:

    • Separate the total inositol phosphates from free inositol using Dowex AG1-X8 anion-exchange columns.

    • Elute the total IPs with 1 M ammonium formate/0.1 M formic acid.

    • Quantify the radioactivity in the eluate using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the concentration of agonist that produces half-maximal stimulation (Kact) by non-linear regression analysis of the dose-response curves.

Mitogen-Activated Protein Kinase (MAPK) Functional Assay (ERK1/2 Phosphorylation)

Objective: To assess the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

Cell Line: AtT20 cells stably transfected with the rat V1b receptor.

Methodology:

  • Cell Culture and Serum Starvation:

    • Culture AtT20 cells in 6-well plates until they reach 80-90% confluency.

    • Serum-starve the cells for 12-16 hours prior to the experiment to reduce basal MAPK activity.

  • Agonist Stimulation:

    • Add varying concentrations of the agonist (this compound or AVP) and incubate for 5 minutes at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) detection system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-ERK1/2 to total ERK1/2.

    • Determine the Kact value from the dose-response curves.

Conclusion

The experimental data demonstrate that this compound is a potent and full agonist at the rat V1b receptor, effectively stimulating both the Phospholipase C and MAPK signaling pathways.[3] Its potency is comparable to, and in the case of the MAPK pathway, appears slightly higher than the endogenous ligand, Arginine Vasopressin.[3] When compared to other selective V1b agonists like d[Cha4]arginine vasopressin, it shows a similar high-affinity interaction with the V1b receptor. The selectivity of this compound, combined with its robust agonist activity, makes it a valuable pharmacological tool for elucidating the specific roles of the V1b receptor in various physiological and pathological processes. This guide provides the necessary comparative data and detailed protocols to assist researchers in incorporating this compound into their functional assay workflows.

References

Safety Operating Guide

Safe Disposal of D[LEU4,LYS8]-VP TFA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Disposal Information

Proper disposal of D[LEU4,LYS8]-VP TFA is critical to ensure laboratory safety and environmental protection. This peptide, a salt of trifluoroacetic acid (TFA), is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to the following procedures is mandatory for all laboratory personnel.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. This information is essential for risk assessment and safe handling.

PropertyValue
Molecular FormulaC49H68F3N11O13S2
Molecular Weight1140.25
AppearanceSolid
OdorNo data available
pHNo data available
Melting/Freezing PointNo data available
Boiling Point/RangeNo data available
Flash PointNo data available
SolubilityNo data available

Data sourced from the this compound Safety Data Sheet[1].

Step-by-Step Disposal Protocol

This protocol outlines the required steps for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE to prevent exposure:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation[1].

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed waste container.

    • The container must be labeled as "Hazardous Waste: this compound, Toxic to Aquatic Life."

  • Liquid Waste:

    • Aqueous solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

3. Decontamination of Work Surfaces:

  • Following any handling or disposal activities, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hoods) with an appropriate cleaning agent.

  • Dispose of all cleaning materials (e.g., wipes, paper towels) as solid hazardous waste.

4. Final Disposal:

  • All this compound waste must be disposed of through an approved waste disposal plant[1].

  • Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste containers.

  • Crucially, avoid release to the environment [1]. Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

In the event of accidental exposure or spillage, follow these procedures immediately:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention[1].

  • Skin Contact: Rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention[1].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation. Seek immediate medical attention[1].

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[1].

  • Spillage: In case of a spill, collect the spillage to prevent it from entering drains or waterways[1]. Absorb with an inert material and place it in a sealed container for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe waste_type 2. Identify Waste Type ppe->waste_type solid_waste 3a. Solid Waste (e.g., powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste 3b. Liquid Waste (e.g., aqueous solutions) waste_type->liquid_waste Liquid sharps_waste 3c. Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps collect_solid 4a. Collect in Labeled, Sealed 'Hazardous Solid Waste' Container solid_waste->collect_solid collect_liquid 4b. Collect in Labeled, Sealed 'Hazardous Liquid Waste' Container liquid_waste->collect_liquid collect_sharps 4c. Collect in Labeled 'Hazardous Sharps' Container sharps_waste->collect_sharps decontaminate 5. Decontaminate Work Surfaces collect_solid->decontaminate collect_liquid->decontaminate collect_sharps->decontaminate contact_ehs 6. Contact Institutional EHS for Pickup decontaminate->contact_ehs end End: Approved Waste Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for D[LEU4,LYS8]-VP TFA

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure to D[LEU4,LYS8]-VP TFA. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRequired PPERationale
Routine Handling & Preparation - Safety glasses with side shields or splash goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat or gownProtects eyes from splashes and skin from contact.[1][2][3]
Handling of Powders - All PPE for routine handling- Dust respirator or a properly fitted N95 maskMinimizes inhalation of fine peptide powder.[3][4]
Handling of TFA Salt Form - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat or gown- Ensure good ventilationTrifluoroacetic acid is corrosive and can cause severe skin burns and eye damage.[5][6]
Large Spills - Full chemical-resistant suit- Splash goggles- Appropriate respiratory protection (e.g., self-contained breathing apparatus for TFA)- Chemical-resistant boots and glovesProvides full-body protection in case of significant accidental release.[4]

Operational Plan: Step-by-Step Handling

Adherence to a strict operational protocol is crucial for both personal safety and maintaining the integrity of the research.

1. Preparation and Weighing:

  • Ensure the work area, such as a laboratory bench or chemical fume hood, is clean and uncluttered.[3]

  • Wear all required PPE as outlined in the table above.

  • To minimize the risk of inhalation, perform weighing of the lyophilized peptide powder within a chemical fume hood or a well-ventilated area.[3][7]

  • Use appropriate tools, such as a clean spatula and weighing paper.

2. Dissolution:

  • Peptides are typically dissolved in a sterile, purified solvent like bacteriostatic water or a suitable buffer.[1]

  • Add the solvent to the vial containing the peptide.

  • Gently swirl or vortex the vial to ensure the peptide dissolves completely. Avoid vigorous shaking, which can damage the peptide's structure.[1]

3. Experimental Use:

  • Handle the peptide solution with care to prevent splashes and spills.

  • Keep the vial containing the peptide solution securely closed when not in use to avoid contamination and evaporation.

4. Storage:

  • Store lyophilized peptides at –20°C for long-term stability.[1]

  • Once reconstituted, store the peptide solution according to the specific product recommendations, often at 2-8°C for short-term use or frozen for longer periods.[1]

  • Properly label all storage containers with the peptide name, concentration, and date of preparation.[1][2]

Disposal Plan

Proper disposal of this compound and associated materials is a critical component of laboratory safety and environmental responsibility.

Waste TypeDisposal Procedure
Unused Peptide (Solid or Solution) - Dispose of as chemical waste in a designated, clearly labeled container.[7]
Contaminated Labware (e.g., vials, pipette tips) - Place in a designated chemical waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) - Dispose of in the appropriate laboratory waste stream, separate from regular trash.

Important Disposal Considerations:

  • NEVER dispose of peptide waste down the drain or in the regular trash.[7]

  • All waste disposal must adhere to local, state, and federal regulations.

  • If the peptide was used in biological experiments, the waste may need to be treated as biohazardous waste.

Experimental Workflow and Safety Protocol

The following diagram illustrates the key stages of handling this compound, from receiving to disposal, emphasizing the integration of safety measures at each step.

G cluster_0 Preparation cluster_1 Handling cluster_2 Disposal Receive Receive & Verify Compound Store Store at -20°C (Lyophilized) Receive->Store Check Integrity Weigh Weigh Powder in Fume Hood Store->Weigh Wear Full PPE Dissolve Dissolve in Sterile Solvent Weigh->Dissolve Gentle Mixing Experiment Perform Experiment Dissolve->Experiment Handle with Care Waste Collect in Labeled Chemical Waste Experiment->Waste Segregate Waste Dispose Dispose via Institutional Protocol Waste->Dispose Follow Regulations

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.